molecular formula C7H16ClNO2 B3042748 (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride CAS No. 66866-69-1

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

カタログ番号: B3042748
CAS番号: 66866-69-1
分子量: 181.66 g/mol
InChIキー: QYFWCUVWMMTENJ-RGMNGODLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFWCUVWMMTENJ-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66866-69-1
Record name L-Leucine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66866-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (IUPAC Name: (2S)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride), a chiral amino acid derivative of L-leucine.[1][2] For researchers in medicinal chemistry and drug development, unambiguous confirmation of a molecule's constitution, connectivity, and absolute stereochemistry is a foundational requirement for advancing a candidate compound. This document details the synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Elemental Analysis, and Chiral Analysis. The causality behind experimental choices is explained, and protocols are presented as self-validating systems to ensure the highest degree of scientific integrity.

Introduction and Molecular Overview

This compound is a derivative of the essential amino acid L-leucine, characterized by a methyl group on the alpha-amino nitrogen.[3] Its structural similarity to natural amino acids makes it a compound of interest for potential biological activities, including its role as a calcium channel antagonist.[1][4] Precise structural verification is paramount to understanding its structure-activity relationship (SAR) and ensuring the purity and identity of synthesized batches.

Molecular Attributes:

  • Molecular Formula: C₇H₁₆ClNO₂[1][2]

  • Molecular Weight: 181.66 g/mol [1][2]

  • Key Structural Features:

    • A carboxylic acid moiety.

    • A secondary amine (methylamino group), which is protonated in the hydrochloride salt form.

    • An isobutyl side chain derived from leucine.

    • A single stereocenter at the C2 (alpha-carbon) position.

The primary objective of this guide is to present a logical, multi-technique workflow to unequivocally confirm the identity, purity, and absolute (S)-configuration of this molecule.

Figure 1: Chemical Structure of this compound

cluster_0 This compound mol

Caption: The chemical structure highlighting the chiral center at C2.

The Elucidation Workflow: A Multi-Pronged Approach

The definitive confirmation of a chemical structure is not achieved by a single experiment but by the convergence of evidence from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.[5][6] A suite of 1D and 2D NMR experiments provides an unambiguous map of the carbon-hydrogen framework.

Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is an excellent choice as it readily dissolves the hydrochloride salt and allows for the exchange and subsequent disappearance of labile protons (NH₂⁺ and COOH), simplifying the spectrum.

  • Acquisition: Collect ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.[7]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (multiplicity), and relative abundance (integration).

Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 4.0 - 4.2 Doublet (d) 1H H-2 (α-H) Deshielded by adjacent COOH and NH₂⁺ groups. Coupled to H-3.
~ 2.8 - 2.9 Singlet (s) 3H N-CH₃ Singlet as there are no adjacent protons. Deshielded by the nitrogen atom.
~ 1.8 - 2.0 Multiplet (m) 2H H-3 (β-CH₂) Diastereotopic protons coupled to H-2 and H-4.
~ 1.6 - 1.8 Multiplet (m) 1H H-4 (γ-CH) Complex splitting due to coupling with H-3 and the two methyl groups.
~ 0.9 - 1.1 Doublet (d) 6H H-5 & H-5' (δ-CH₃) Two equivalent methyl groups coupled to the single H-4 proton.

Note: The labile protons on the carboxylic acid and the ammonium group will exchange with D₂O and will not be observed.

¹³C NMR Spectroscopy: Carbon Backbone Identification

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~ 172 - 175 C-1 (COOH) Typical chemical shift for a carboxylic acid carbon.
~ 65 - 68 C-2 (α-C) Carbon attached to both the nitrogen and carboxyl group.
~ 38 - 42 C-3 (β-C) Aliphatic methylene carbon.
~ 30 - 33 N-CH₃ Carbon of the N-methyl group.
~ 24 - 26 C-4 (γ-C) Aliphatic methine carbon.

| ~ 21 - 23 | C-5 & C-5' (δ-C) | Two equivalent methyl carbons in the isobutyl group. |

2D NMR: Confirming Connectivity

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connections.

  • COSY (Correlation Spectroscopy): Confirms proton-proton couplings. Key expected correlations include H-2 with H-3, H-3 with H-4, and H-4 with the H-5/H-5' methyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon, confirming the assignments made in Tables 1 and 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for assembling the molecular fragments.

cluster_structure Molecular Structure cluster_protons Protons C5 C5/5' (δ) C4 C4 (γ) C5->C4 C3 C3 (β) C4->C3 C2 C2 (α) C3->C2 C1 C1 (COOH) C2->C1 NC N-CH₃ H5 H5/5' H4 H4 H3 H3 H3->C5 H3->C4 H3->C3 H3->C2 H2 H2 H2->C4 H2->C3 H2->C2 H2->C1 H_NC H (N-CH₃) H_NC->C2 H_NC->NC

Caption: Key expected HMBC (dashed red) and HSQC (solid blue) correlations.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact mass of the molecule, which is a critical piece of evidence for confirming its elemental composition.[8]

Experimental Protocol
  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive ion mode is ideal.[7] ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

  • Analysis: The analysis is performed on the free base form of the molecule (C₇H₁₅NO₂), as the hydrochloride salt dissociates in the ESI source.

Data Interpretation
  • Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

    • Theoretical Exact Mass of C₇H₁₆NO₂⁺ ([M+H]⁺): 146.1281

    • Experimental Result: The measured m/z value from HRMS should match the theoretical value to within 5 ppm, which confirms the elemental formula of C₇H₁₅NO₂.

  • Fragmentation Pattern: While ESI is soft, some fragmentation can be induced. Expected fragments could arise from the loss of water (-18 Da) or the carboxylic acid group (-45 Da), providing further structural clues.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule based on their characteristic vibrations.[9][10]

Experimental Protocol
  • Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

Data Interpretation

The spectrum of the hydrochloride salt is expected to show characteristic absorption bands that confirm the presence of all key functional groups.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (very broad) O-H stretch Carboxylic Acid
2400-2800 (broad, multiple) N-H⁺ stretch Secondary Ammonium Salt
2850-2960 C-H stretch Alkane (isobutyl, N-methyl)
~1720 C=O stretch Carboxylic Acid

| ~1580 | N-H⁺ bend | Secondary Ammonium Salt |

The broad, complex absorptions in the 2400-3300 cm⁻¹ region are highly characteristic of an amino acid hydrochloride, resulting from the overlapping stretches of the COOH and NH₂⁺ groups.[11]

Elemental Analysis: Validating the Empirical Formula

Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and chlorine in the molecule. This fundamental technique offers a quantitative validation of the molecular formula.

Table 4: Theoretical vs. Experimental Elemental Composition for C₇H₁₆ClNO₂

Element Theoretical % Experimental %
Carbon (C) 46.28 Must be within ±0.4%
Hydrogen (H) 8.88 Must be within ±0.4%
Chlorine (Cl) 19.52 Must be within ±0.4%
Nitrogen (N) 7.71 Must be within ±0.4%

| Oxygen (O) | 17.61 | (Calculated by difference) |

A close correlation between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the sample's purity.

Chiral Analysis: Confirming the (S)-Configuration

The techniques discussed so far confirm the molecule's constitution but cannot differentiate between the (S) and (R) enantiomers. Confirming the absolute stereochemistry is essential.

Optical Rotation
  • Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic properties.

  • Protocol: A solution of the compound with a known concentration is prepared, and its optical rotation is measured using a polarimeter.

  • Data Interpretation: The measured specific rotation value should be compared to a certified reference standard or reliable literature data. For this compound, a positive specific rotation has been reported ([α]²⁰/D = +19.5° for c=0.71 in H₂O).[2] A matching value confirms the correct enantiomer is present.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Principle: This technique uses a stationary phase that is itself chiral. It interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus be separated.[12][13]

  • Protocol:

    • Develop a separation method using a suitable chiral column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based CSP).[12]

    • Inject a solution of the test sample.

    • Inject a certified reference standard of the (S)-enantiomer.

    • If available, inject the racemic mixture to show the separation of both peaks.

  • Data Interpretation: The retention time of the main peak in the test sample must match that of the (S)-enantiomer reference standard. This provides unambiguous confirmation of the absolute configuration.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. NMR spectroscopy establishes the carbon-hydrogen framework and atomic connectivity. Mass spectrometry and elemental analysis confirm the molecular formula and elemental composition. IR spectroscopy verifies the presence of key functional groups. Finally, polarimetry and chiral HPLC provide the definitive assignment of the (S)-stereochemistry at the C2 chiral center. By following this comprehensive workflow, researchers can establish the identity and purity of their target compound with the highest degree of confidence, a critical step in any drug discovery and development pipeline.

References

  • Kato, H., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In: D'Aniello, A. (eds) D-Amino Acids. Methods in Molecular Biology, vol 2030. Humana, New York, NY.
  • Kolev, T., Spiteller, M., & Koleva, B. (2009). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids, 36(1), 45-50.
  • Gore, R. C., Barnes, R. B., & Petersen, E. (1949). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society, 71(12), 4042-4043.
  • Biology LibreTexts. 3.4: Analyses of Protein Structure. (2022).
  • Małuch, M., et al. (2015). Hydration of amino acids: FTIR spectra and molecular dynamics studies. Physical Chemistry Chemical Physics, 17(30), 19846-19855.
  • University of Calgary Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. (2016).
  • Takeda, M., et al. (2003). (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. Journal of Medicinal Chemistry, 46(4), 532-541.
  • Oakwood Chemical. (S)-4-Methyl-2-(methylamino)pentanoic acid.

Sources

A Technical Guide to the Physicochemical Properties of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a chiral compound also known as N-Methyl-L-leucine hydrochloride, is a derivative of the essential amino acid L-leucine.[1][2] Its structural distinction, the N-methyl group on the alpha-amino acid core, imparts unique physicochemical and biological properties that make it a compound of significant interest in medicinal chemistry and pharmacology.[3] This molecule is particularly noted for its potential as a modulator of neurotransmitter systems and its activity as a calcium channel antagonist, with demonstrated efficacy in preclinical models of pain.[3][4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 66866-69-1). We will delve into its chemical identity, spectroscopic profile, analytical characterization methodologies, and handling protocols. The insights provided are intended to equip researchers and drug development professionals with the foundational knowledge required for its effective application in a laboratory setting.

Chemical Identity and Structure

Accurate identification is the cornerstone of reproducible scientific research. The fundamental identifiers and structural details for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 66866-69-1[1][3][6][7][8]
IUPAC Name (2S)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride[3]
Synonyms L-Leucine, N-methyl-, hydrochloride (1:1); N-Methyl-L-leucine HCl[1]
Molecular Formula C₇H₁₆ClNO₂[1][3][7][8]
Molecular Weight 181.66 g/mol [1][3][6][7]
Canonical SMILES CC(C)CC(C(=O)O)NC.Cl[3]
Isomeric SMILES CC(C)CNC.Cl[3]

The structure features a pentanoic acid backbone with a methyl group at the 4-position (derived from the isobutyl side chain of leucine) and a methylamino group at the chiral center (C2). The hydrochloride salt form enhances stability and aqueous solubility.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental systems, from solubility in assay buffers to its stability in storage.

PropertyValueSignificance & Methodological Context
Appearance White to off-white solidProvides a first-pass quality check. Deviations may indicate impurities or degradation.[1]
Purity ≥97.0% (by ¹H NMR)High purity is essential for accurate biological and pharmacological studies. NMR provides a quantitative measure of purity against a known standard.[1]
Optical Rotation [α]²⁰_D = +19.5° (c=0.71 in H₂O)Confirms the presence of the desired (S)-enantiomer. Enantiomeric purity is critical as different enantiomers can have vastly different biological activities. This value is determined by polarimetry.[1]
Storage Powder: 3 years at -20°C, 2 years at 4°C. In Solvent: 6 months at -80°C, 1 month at -20°C.Indicates good stability when stored properly. The hydrochloride salt form contributes to this stability. Storage at low temperatures minimizes degradation pathways.[1]

Expert Insight on Solubility: While quantitative solubility data is not readily published, the conditions for optical rotation measurement (c=0.71 in H₂O) definitively confirm its solubility in water.[1] As a hydrochloride salt of an amino acid derivative, it is expected to be soluble in aqueous buffers and polar protic solvents like methanol and ethanol, and poorly soluble in nonpolar aprotic solvents such as hexanes or diethyl ether. This solubility profile is crucial for preparing stock solutions and designing formulation strategies.

Spectroscopic and Analytical Characterization

A robust analytical workflow is necessary to confirm the identity, purity, and integrity of the compound. This forms a self-validating system for any research conducted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.

  • ¹H NMR Spectroscopy: Proton NMR confirms the presence of all hydrogen atoms in the molecule and their connectivity. For this compound, one would expect to see:

    • Isobutyl Protons: A doublet for the two diastereotopic methyl groups (~0.9 ppm), a multiplet for the adjacent methine proton, and multiplets for the two methylene protons.

    • N-Methyl Protons: A singlet corresponding to the three protons on the nitrogen-bound methyl group (~2.7 ppm).

    • Alpha-Proton: A multiplet for the proton at the chiral center (C2).

    • Amine/Acid Protons: Broad signals that may exchange with D₂O.

  • ¹³C NMR Spectroscopy: Carbon NMR complements the proton data, confirming the carbon skeleton. Key expected signals include the carbonyl carbon of the carboxylic acid (~175 ppm), the alpha-carbon, and the carbons of the isobutyl and N-methyl groups.

Protocol: NMR Sample Preparation for Structural Confirmation

  • Objective: To prepare a sample for ¹H and ¹³C NMR analysis to confirm structural identity and assess purity.

  • Materials: this compound, Deuterated solvent (e.g., D₂O or DMSO-d₆), NMR tube, micropipette.

  • Procedure:

    • Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O is suitable given the compound's water solubility).

    • Vortex the sample gently until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

    • Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

    • Acquire the spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Causality & Trustworthiness: Using a deuterated solvent is essential as the deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring signal stability. D₂O is an excellent choice for this hydrophilic molecule and will also exchange with the labile N-H and O-H protons, causing their signals to disappear, which can aid in peak assignment.

Chromatographic Purity Assessment (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for determining the purity of non-volatile small molecules by separating the main component from any impurities.

cluster_prep 1. Sample & Mobile Phase Prep cluster_hplc 2. HPLC System Workflow cluster_analysis 3. Data Analysis A Weigh Compound Dissolve in Mobile Phase A D Filter & Degas All Solutions A->D B Prepare Mobile Phase A (e.g., 0.1% TFA in H₂O) B->D C Prepare Mobile Phase B (e.g., 0.1% TFA in ACN) C->D Pump Gradient Pump D->Pump Injector Autosampler Injection (10 µL) Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Pump->Injector Detector UV-Vis Detector (λ = 210 nm) Column->Detector Waste Waste Detector->Waste Chromatogram Generate Chromatogram (Absorbance vs. Time) Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area = [Area_Main / Area_Total] * 100) Integration->Calculation

Caption: Standard workflow for RP-HPLC purity analysis.

Protocol: RP-HPLC Method for Purity Determination

  • Objective: To quantify the purity of the compound using a stability-indicating RP-HPLC method.

  • Instrumentation & Materials:

    • HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

    • Sample Diluent: Mobile Phase A.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the sample diluent.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 210 nm.

      • Injection Volume: 10 µL.

      • Gradient Program:

        • 0-2 min: 5% B

        • 2-15 min: 5% to 95% B

        • 15-18 min: Hold at 95% B

        • 18-18.1 min: 95% to 5% B

        • 18.1-25 min: Hold at 5% B (re-equilibration).

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.

  • Expertise & Causality:

    • Column Choice: A C18 column is a robust, general-purpose reverse-phase column suitable for retaining small polar molecules like this one.

    • Mobile Phase: TFA is an ion-pairing agent that sharpens peaks by masking residual silanol interactions on the column and protonating the analyte's carboxylic acid and amine groups, ensuring consistent retention.

    • Detection: The compound lacks a strong chromophore, so detection at a low UV wavelength (210 nm) is necessary to detect the peptide-like amide/acid bonds.

    • Gradient: A broad gradient from 5% to 95% ACN ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected, making it a "stability-indicating" method.

Synthesis and Stereochemical Control

The synthesis of this compound requires precise control of stereochemistry to yield the desired (S)-enantiomer. General strategies often leverage existing chiral molecules.[3]

Start L-Leucine (Chiral Pool Starting Material) Step1 Protect Amine (e.g., Boc, Cbz) Start->Step1 Step2 Reductive Amination or N-Alkylation with CH₃I Step1->Step2 Step3 Deprotection (Acidic Conditions) Step2->Step3 Final (S)-4-Methyl-2-(methylamino)pentanoic acid Step3->Final Salt HCl Salt Formation Final->Salt Product (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride Salt->Product

Caption: A generalized synthetic approach using the chiral pool method.

The most common approach is Chiral Pool Synthesis , which begins with the naturally occurring and enantiomerically pure L-Leucine.[3] The synthesis involves protecting the alpha-amino group, followed by N-methylation (e.g., via reductive amination or direct alkylation), and subsequent deprotection to yield the final product. The final step involves reacting the free base with hydrochloric acid to form the stable hydrochloride salt.

Safety, Handling, and Storage

Proper handling is paramount for user safety and maintaining compound integrity. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[8]
Skin IrritationH315Causes skin irritation.[8]
Eye IrritationH319Causes serious eye irritation.[8]
Respiratory IrritationH335May cause respiratory irritation.[8]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]

  • Contamination: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[8]

Storage Protocol:

  • Store in a tightly sealed container in a cool, dry place.[9]

  • For long-term stability as a solid, storage at -20°C is recommended.[1]

  • Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[1]

Conclusion

This compound is a well-defined chiral molecule with significant potential in pharmacological research. This guide has detailed its fundamental physicochemical properties, from its chemical identity and spectroscopic signature to robust analytical methods for its characterization. By understanding its properties, handling requirements, and analytical workflows, researchers can confidently and reproducibly utilize this compound in their drug discovery and development efforts, particularly in the investigation of novel therapeutics for pain and neurological disorders.

References

  • CP Lab Safety. This compound, 98% Purity, C7H16ClNO2, 100 grams. [Link]
  • ACS Publications. (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. [Link]

Sources

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride: A Technical Guide to Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a derivative of the amino acid L-leucine, represents a compelling scaffold for therapeutic development, particularly in the realm of neurology. While its direct mechanistic profile is an area of active investigation, evidence from structurally related compounds points towards a significant interaction with voltage-gated calcium channels and potential modulation of glutamatergic pathways. This guide provides a comprehensive framework for the systematic investigation of its mechanism of action, detailing experimental designs, from initial high-throughput screens to in-depth biophysical characterization. We will explore the causal logic behind experimental choices, present detailed protocols, and illustrate data interpretation, thereby offering a self-validating system for robust scientific inquiry.

Introduction: Chemical Identity and Therapeutic Potential

This compound, also known as N-Methyl-L-leucine hydrochloride, is a chiral small molecule with the molecular formula C₇H₁₆ClNO₂.[1] Its structural similarity to the essential amino acid L-leucine suggests a potential role in modulating neuronal function. Leucine and its derivatives are known to influence various cellular processes, including the mTOR pathway, which is crucial for cell growth and protein synthesis.[2] The primary interest in this compound class stems from the discovery that derivatives, such as (S)-4-Methyl-2-(methylamino)pentanoic acid [4, 4-bis(4-fluorophenyl)butyl]amide hydrochloride, act as potent and selective calcium channel antagonists, demonstrating efficacy in preclinical models of pain.[3][4] This strongly suggests that the core (S)-4-Methyl-2-(methylamino)pentanoic acid moiety is a key pharmacophore for interacting with voltage-gated calcium channels. Furthermore, its application in the synthesis of pharmaceuticals targeting neurological disorders hints at a broader interaction with the central nervous system, potentially involving the modulation of excitatory neurotransmission mediated by glutamate.[5][6]

PropertyValueSource
IUPAC Name (2S)-4-methyl-2-(methylamino)pentanoic acid hydrochloride[2]
Synonyms N-Methyl-L-leucine hydrochloride, N-Me-L-Leu-OH·HCl[5]
CAS Number 66866-69-1[1]
Molecular Formula C₇H₁₆ClNO₂[1]
Molecular Weight 181.66 g/mol [1]
Appearance White to off-white powder[2][5]
Solubility Soluble in water[2]

Primary Mechanism of Action: Voltage-Gated Calcium Channel Antagonism

The most compelling hypothesis for the primary mechanism of action of this compound is the antagonism of voltage-gated calcium channels (VGCCs). This is based on the established activity of its close structural analogs.[3][4] A systematic investigation would logically begin with broad screening assays to confirm this activity and then proceed to more detailed biophysical and electrophysiological studies to determine subtype selectivity and the nature of the inhibition.

Initial Screening: High-Throughput Calcium Flux Assays

The initial step is to ascertain whether the compound modulates intracellular calcium levels in response to depolarization. A fluorescence-based calcium flux assay is the method of choice for this initial screen due to its high-throughput nature and robust signal window.

Rationale for Experimental Choices:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are ideal for initial screening as they are a well-characterized and robust cell line with low endogenous channel expression. Stably expressing specific VGCC subtypes (e.g., CaV2.2 for N-type channels) allows for the assessment of subtype selectivity early in the screening process.

  • Assay Platform: A Fluorescent Imaging Plate Reader (FLIPR) system enables the simultaneous measurement of fluorescence changes in all wells of a microplate, providing real-time kinetic data.

  • Depolarization Agent: Potassium chloride (KCl) is used to depolarize the cell membrane, which in turn opens voltage-gated calcium channels.

Experimental Workflow: FLIPR-Based Calcium Flux Assay

FLIPR_Workflow cluster_prep Cell & Compound Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis cell_plating Plate HEK293 cells expressing CaV2.2 dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading 24h incubation baseline Measure baseline fluorescence dye_loading->baseline compound_prep Prepare serial dilutions of this compound add_compound Add compound dilutions compound_prep->add_compound baseline->add_compound t=0s add_kcl Add KCl to induce depolarization add_compound->add_kcl t=20s read_fluorescence Measure fluorescence change add_kcl->read_fluorescence t=25-180s data_norm Normalize fluorescence data read_fluorescence->data_norm ic50_calc Calculate IC50 values data_norm->ic50_calc

Caption: Workflow for a FLIPR-based calcium flux assay.

Detailed Protocol: FLIPR Calcium Flux Assay

  • Cell Plating: Seed HEK293 cells stably expressing the CaV2.2 (N-type) calcium channel subunit into black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well. Incubate overnight at 37°C and 5% CO₂.

  • Dye Loading: The following day, remove the culture medium and add 20 µL of Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable vehicle (e.g., water or DMSO). Perform serial dilutions in assay buffer to obtain a concentration range from 100 µM to 1 nM.

  • FLIPR Assay:

    • Place the cell and compound plates into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 20 seconds.

    • Add 5 µL of the compound dilutions to the respective wells and incubate for 5 minutes.

    • Add 25 µL of a KCl solution (final concentration of 90 mM) to all wells to induce depolarization.

    • Measure the fluorescence intensity for 180 seconds.

  • Data Analysis: Normalize the fluorescence response to the baseline and vehicle control. Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data: Calcium Flux Assay Results

Compound Concentration (µM)% Inhibition of Ca²⁺ Influx (Mean ± SD, n=3)
10098.2 ± 2.1
3095.5 ± 3.4
1085.1 ± 4.2
360.7 ± 5.1
145.3 ± 3.9
0.320.1 ± 2.8
0.15.6 ± 1.5
IC₅₀ (µM) 1.5
Definitive Characterization: Electrophysiology

Following the confirmation of calcium channel modulation, patch-clamp electrophysiology is the gold standard for detailed mechanistic characterization. This technique allows for the direct measurement of ion channel currents and provides insights into the voltage-dependence and kinetics of the block.

Rationale for Experimental Choices:

  • Technique: Whole-cell patch-clamp provides a high-resolution view of the compound's effect on the total calcium current in a single cell.

  • Voltage Protocol: A voltage-step protocol is employed to activate the VGCCs and measure the resulting current at different membrane potentials. This allows for the determination of the voltage-dependence of the block.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

PatchClamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Prepare HEK293-CaV2.2 cells pipette_prep Prepare patch pipette with internal solution giga_seal Form a giga-ohm seal pipette_prep->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell baseline_current Record baseline Ca²⁺ currents whole_cell->baseline_current apply_compound Apply test compound baseline_current->apply_compound record_inhibition Record inhibited Ca²⁺ currents apply_compound->record_inhibition iv_curve Construct I-V curves record_inhibition->iv_curve dose_response Generate dose-response curve iv_curve->dose_response ic50_calc Calculate IC50 dose_response->ic50_calc

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Culture HEK293 cells expressing CaV2.2 on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with an internal solution containing Cs⁺ to block K⁺ channels.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with an external solution containing Ba²⁺ as the charge carrier.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at -80 mV and apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium channel currents.

    • Record baseline currents.

    • Perfuse the chamber with the external solution containing various concentrations of this compound.

    • Record the currents in the presence of the compound.

  • Data Analysis: Measure the peak current amplitude at each voltage step. Construct current-voltage (I-V) relationships. Calculate the percentage of current inhibition at each concentration and determine the IC₅₀.

Secondary Mechanism of Action: Modulation of Glutamatergic Pathways

Given its structural similarity to L-leucine and its intended use in neurological disorders, a secondary mechanism involving the modulation of glutamate receptors is a plausible hypothesis. Glutamate is the primary excitatory neurotransmitter in the CNS, and its receptors are critical for synaptic plasticity, learning, and memory.

Investigating Ionotropic Glutamate Receptor Modulation

A logical starting point is to investigate the effect of the compound on ionotropic glutamate receptors (iGluRs), such as the NMDA receptor, which are ligand-gated ion channels.

Rationale for Experimental Choices:

  • Assay Type: A calcium influx assay using a cell line expressing NMDA receptors (e.g., HEK293 expressing GluN1/GluN2A subunits) is a suitable method to screen for modulatory activity.

  • Co-agonists: Both glutamate and a co-agonist (glycine or D-serine) are required for NMDA receptor activation.

Detailed Protocol: NMDA Receptor Calcium Influx Assay

  • Cell Culture: Use HEK293 cells stably expressing the GluN1 and GluN2A subunits of the NMDA receptor.

  • Dye Loading: Load the cells with a calcium-sensitive dye as described in the VGCC assay.

  • Assay Procedure:

    • Measure baseline fluorescence.

    • Add this compound at various concentrations.

    • Add a sub-maximal concentration of glutamate and glycine to activate the NMDA receptors.

    • Measure the change in fluorescence.

  • Data Analysis: Quantify the potentiation or inhibition of the glutamate/glycine-induced calcium influx and determine the EC₅₀ or IC₅₀.

Hypothetical Data: NMDA Receptor Modulation

Compound Concentration (µM)% Potentiation of NMDA Response (Mean ± SD, n=3)
100145.3 ± 10.2
30120.1 ± 8.9
1085.7 ± 7.5
350.2 ± 6.1
125.8 ± 4.3
0.310.4 ± 2.1
0.12.1 ± 1.0
EC₅₀ (µM) 2.8
Exploring Metabotropic Glutamate Receptor Signaling

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq and activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.

Rationale for Experimental Choices:

  • Target: Focus on Group I mGluRs due to their coupling to calcium signaling, allowing for a similar assay readout as the other proposed mechanisms.

  • Cell Line: Use a cell line endogenously expressing or engineered to express a specific Group I mGluR subtype (e.g., CHO-K1 cells expressing mGluR5).

Experimental Workflow: mGluR Signaling Pathway

mGluR_Pathway Compound (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride mGluR5 mGluR5 Compound->mGluR5 Modulates Glutamate Glutamate Glutamate->mGluR5 Activates Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release

Caption: Signaling pathway of Group I metabotropic glutamate receptors.

Summary and Future Directions

This guide outlines a systematic approach to elucidating the mechanism of action of this compound. The primary hypothesis of voltage-gated calcium channel antagonism is supported by evidence from structural analogs and should be the initial focus of investigation. High-throughput calcium flux assays followed by detailed electrophysiological characterization will provide a comprehensive understanding of this interaction. A secondary investigation into the modulation of glutamatergic pathways, particularly NMDA and Group I mGlu receptors, is warranted given the compound's structural features and potential therapeutic applications in neurology. The presented experimental workflows and protocols provide a robust framework for generating high-quality, reproducible data. Future studies should aim to determine the in vivo efficacy of this compound in relevant animal models of neurological disorders, guided by the in vitro mechanistic insights.

References

  • J&K Scientific. N-Methyl-L-leucine hydrochloride. [Link]
  • ResearchGate. (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. [Link]
  • PubMed. (S)-4-Methyl-2-(methylamino)pentanoic acid [4, 4-bis(4-fluorophenyl)butyl]amide hydrochloride, a novel calcium channel antagonist, is efficacious in several animal models of pain. [Link]

Sources

biological activity of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Abstract

This compound, also known as N-Methyl-L-leucine hydrochloride, is a synthetic derivative of the essential branched-chain amino acid, L-leucine. While primarily utilized as a chiral building block in peptide synthesis and pharmaceutical development to enhance drug stability and efficacy, its structural similarity to L-leucine suggests a range of potential, yet underexplored, biological activities.[1][2][3] This technical guide provides a comprehensive overview of the postulated biological activities and mechanisms of action of this compound, drawing from the well-established roles of L-leucine and the chemical consequences of N-methylation. We will delve into its potential modulation of the mTORC1 pathway, interaction with neurotransmitter systems, and possible effects on ion channels. Furthermore, this guide presents detailed experimental workflows for researchers to systematically investigate its neuroprotective and nootropic potential.

Introduction

This compound is a chiral amino acid derivative that has garnered significant interest in medicinal chemistry.[4] Its primary application lies in its role as a key intermediate in the synthesis of complex peptides and pharmacologically active molecules.[5] The introduction of a methyl group on the alpha-amino nitrogen of L-leucine—a process known as N-methylation—imparts several advantageous properties. N-methylation is a well-established strategy in drug design to increase metabolic stability by protecting against enzymatic degradation, enhance membrane permeability, and constrain conformational flexibility, which can lead to improved target affinity and selectivity.[6]

Given that L-leucine itself is a potent signaling molecule, most notably as an activator of the mammalian target of rapamycin complex 1 (mTORC1) which is central to cell growth and protein synthesis, it is plausible that its N-methylated counterpart retains or possesses modified biological activities.[4][7] This guide aims to synthesize the current understanding of this compound's potential biological functions and provide a practical framework for its further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in both chemical synthesis and biological assays.

PropertyValueSource(s)
IUPAC Name (2S)-4-methyl-2-(methylamino)pentanoic acid hydrochloride[4][8]
Synonyms N-Methyl-L-leucine hydrochloride, H-MeLeu-OH·HCl[8][9]
Molecular Formula C₇H₁₆ClNO₂[10]
Molecular Weight 181.66 g/mol [4][10]
Appearance White to off-white powder[4]
Solubility Soluble in water[4][9]
Chirality (S)-enantiomer[4][9]

Postulated Biological Activity and Mechanisms of Action

While direct, in-depth studies on the standalone are limited, we can infer its potential mechanisms of action from its structural relationship to L-leucine and the known effects of N-methylation.

Modulation of the mTORC1 Pathway

L-leucine is a well-established activator of the mTORC1 signaling pathway, a master regulator of cell growth, proliferation, and protein synthesis.[7][11] Leucine's activation of mTORC1 is a critical step in muscle protein synthesis and is mediated by a complex signaling cascade involving the Rag GTPases.[7][12] It is hypothesized that this compound may also modulate this pathway. The N-methylation could potentially alter its binding affinity to the upstream sensors of the mTORC1 pathway, leading to either an agonistic or antagonistic effect. Further research is required to elucidate the precise impact of N-methylation on this signaling cascade.

mTORC1_Pathway Leucine L-Leucine or (S)-4-Methyl-2-(methylamino)pentanoic acid Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4E_BP1->Protein_Synthesis promotes

Figure 1: Postulated mTORC1 signaling pathway activation.

Interaction with Glutamate Receptors

L-leucine has been shown to prevent ammonia-induced increases in glutamate receptor binding in the brain, suggesting a modulatory role in the glutamatergic system.[13] Given that excitotoxicity mediated by excessive glutamate receptor activation is a key mechanism in neurodegenerative diseases, compounds that can modulate this system are of significant therapeutic interest. This compound, as a derivative of L-leucine, may share this ability to interact with and modulate glutamate receptors, potentially offering neuroprotective effects.[14]

Potential Calcium Channel Antagonism

A study on a complex amide derivative of (S)-4-Methyl-2-(methylamino)pentanoic acid revealed potent N-type calcium channel inhibitory activity and analgesic effects in animal models.[9][11][15] This finding suggests that the core structure of N-methyl-L-leucine may possess an affinity for voltage-gated calcium channels. Dysregulation of calcium homeostasis is a common feature of many neurological disorders, and calcium channel blockers are an important class of therapeutic agents.

Potential Therapeutic Applications

Based on its postulated mechanisms of action, this compound holds promise in several therapeutic areas.

Neuroprotection and Nootropic Effects

The potential for this compound to modulate glutamate receptors and calcium channels makes it a compelling candidate for investigation as a neuroprotective agent.[14] By mitigating excitotoxicity and maintaining calcium homeostasis, it could offer therapeutic benefits in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.[16] Furthermore, modulation of these systems may also lead to cognitive enhancement, positioning it as a potential nootropic agent.[14]

Enhanced Peptide Therapeutics

The primary and well-documented application of this compound is in the synthesis of peptide-based drugs.[1][2][3] Its incorporation can lead to peptides with increased resistance to proteolytic degradation, improved cell permeability, and better overall pharmacokinetic profiles, thereby enhancing their therapeutic efficacy.[6]

Proposed Experimental Workflows for Biological Characterization

To empirically validate the postulated biological activities of this compound, the following experimental workflows are proposed.

In Vitro Neuroprotection Assays

This workflow outlines a series of cell-based assays to assess the neuroprotective effects of the compound against common neurotoxic insults. The human neuroblastoma cell line SH-SY5Y is a widely used and appropriate model for such studies.[2][17]

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions until they reach approximately 80% confluency.

  • Plating: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent. Two common models are:

    • Oxidative Stress: Induce with hydrogen peroxide (H₂O₂).[5]

    • Excitotoxicity: Induce with a high concentration of glutamate.

  • Incubation: Incubate the cells with the neurotoxin for a further 24 hours.

  • Assessment of Cell Viability and Cytotoxicity:

    • MTT Assay (Cell Viability): Measure the metabolic activity of the cells, which is indicative of their viability.[17]

    • LDH Assay (Cytotoxicity): Quantify the release of lactate dehydrogenase from damaged cells into the culture medium.[17]

  • Data Analysis: Analyze the data to determine the dose-dependent neuroprotective effects of the compound.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture SH-SY5Y Cells Plate Plate Cells in 96-well Plates Culture->Plate Pretreat Pre-treat with Compound Plate->Pretreat Induce Induce Neurotoxicity (e.g., H₂O₂ or Glutamate) Pretreat->Induce MTT MTT Assay (Viability) Induce->MTT LDH LDH Assay (Cytotoxicity) Induce->LDH Data Data Analysis MTT->Data LDH->Data

Figure 2: Experimental workflow for in vitro neuroprotection assays.

In Vivo Nootropic Activity Assessment

To evaluate the potential cognitive-enhancing effects of this compound, a rodent model can be employed. The Morris water maze is a classic behavioral test to assess spatial learning and memory.[1][15]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., mice or rats) to the laboratory conditions for at least one week.

  • Drug Administration: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified period.

  • Morris Water Maze Training:

    • For several consecutive days, train the animals to find a hidden platform in a circular pool of opaque water.

    • Record the time taken to find the platform (escape latency) and the path taken.

  • Probe Trial: After the training period, remove the platform and allow the animals to swim freely for a set time.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze the escape latencies during training and the time spent in the target quadrant during the probe trial to assess learning and memory.

In_Vivo_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Analysis Acclimatize Acclimatize Rodents Administer Administer Compound or Vehicle Acclimatize->Administer Train Morris Water Maze Training Administer->Train Probe Probe Trial (Platform Removed) Train->Probe Analyze Analyze Escape Latency and Time in Target Quadrant Probe->Analyze

Figure 3: Experimental workflow for in vivo nootropic activity assessment.

Conclusion and Future Directions

This compound is a compound of significant interest due to its role in synthetic chemistry and its potential for inherent biological activity. While its primary application has been as a building block for more complex molecules, its structural similarity to L-leucine suggests that it may act as a modulator of key cellular pathways, including mTORC1 signaling, glutamatergic neurotransmission, and calcium channel function.

The future of research on this compound should focus on direct experimental validation of these postulated activities. The proposed in vitro and in vivo workflows provide a starting point for a systematic investigation of its neuroprotective and nootropic potential. Furthermore, studies on its pharmacokinetics and bioavailability are warranted to understand how N-methylation affects its absorption, distribution, metabolism, and excretion compared to its parent compound, L-leucine. A deeper understanding of the could unlock its potential as a novel therapeutic agent for a range of neurological disorders.

References

  • Chem-Impex. N-Methyl-L-leucine hydrochloride. [Link]
  • J&K Scientific. N-Methyl-L-leucine hydrochloride. [Link]
  • Chem-Impex. N-Methyl-L-norleucine hydrochloride. [Link]
  • Song Y, et al. (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. Journal of Medicinal Chemistry. 2000;43(19):3474-3477. [Link]
  • PMC.
  • PMC. An in vitro screening cascade to identify neuroprotective antioxidants in ALS. [Link]
  • PMC.
  • Cogo J, et al. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. PubMed Central. [Link]
  • PMC. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes. PubMed Central. [Link]
  • ResearchGate.
  • Fagni L, et al. Among the twenty classical l-amino acids, only glutamate directly activates metabotropic glutamate receptors. Neuropharmacology. 2005;49 Suppl 1:12-19. [Link]
  • Chem-Impex. N-Methyl-L-leucine hydrochloride. [Link]
  • Churchward-Venne TA, et al. Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism. 2015;309(3):E211-22. [Link]
  • PubMed Central.
  • Hilgier W, et al. L-Leucine prevents ammonia-induced changes in glutamate receptors in the brain and in visual evoked potentials in the rabbit.
  • Churchward-Venne TA, et al. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS One. 2020;15(2):e0229570. [Link]
  • PLOS. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. [Link]
  • MDPI. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. [Link]
  • Wikipedia. Pregabalin. [Link]
  • PubMed Central.
  • NIH. Molecular Mechanism of Calcium Channel Regulation in the Fight-or-Flight Response. [Link]
  • PubChem. N-Methylleucine. [Link]
  • PubMed. 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. [Link]
  • MDPI. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action. [Link]
  • PubMed. Neuroprotective effects of carnosic acid on neuronal cells under ischemic and hypoxic stress. [Link]

Sources

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride comprehensive literature review

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, also known as N-Methyl-L-leucine hydrochloride, is a chiral amino acid derivative of L-leucine. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential therapeutic applications. Drawing from available scientific literature and chemical data, this document aims to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. While direct and extensive research on this specific compound is limited, this guide synthesizes the existing information and provides insights based on related structures, particularly its derivatives that have shown promise as novel therapeutic agents.

Introduction: Unveiling a Potential Therapeutic Agent

This compound is a fascinating molecule that sits at the intersection of amino acid chemistry and drug discovery. As a derivative of the essential amino acid L-leucine, it possesses a chiral center, which is a critical feature for specific interactions with biological targets. Its structure, characterized by a methyl group on the alpha-amino nitrogen of leucine, opens up possibilities for unique pharmacological activities that differentiate it from its parent amino acid.

While this compound is utilized in biochemical research and peptide synthesis, its therapeutic potential is an area of growing interest.[1] This interest is significantly fueled by studies on its derivatives, which have demonstrated potent biological activities, particularly in the realm of pain management. This guide will delve into the knowns and unknowns of this compound, providing a foundational understanding for future research and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

PropertyValueSource
Chemical Name This compound[2]
Synonyms N-Methyl-L-leucine hydrochloride, N-Me-L-Leu-OH·HCl[1]
CAS Number 66866-69-1[2]
Molecular Formula C₇H₁₆ClNO₂[2][3]
Molecular Weight 181.66 g/mol [2][3]
Appearance White to off-white powder[1][4]
Melting Point 159-163 °C[4]
Solubility Soluble in water.[4] Predicted water solubility: 35.0 mg/mL.[4][4]
Optical Rotation [a]²⁰/D = +22° to +26° (c=1 in 5N HCl)[1]

Synthesis and Manufacturing

The stereospecific synthesis of this compound is crucial to ensure the desired pharmacological activity. While detailed, publicly available protocols are scarce, the synthesis can be approached through several established methods in organic chemistry.[5]

Conceptual Synthesis Workflow

A logical approach to the synthesis would involve the N-methylation of a protected L-leucine derivative, followed by deprotection.

Synthesis_Workflow A L-Leucine B N-Protected L-Leucine A->B Protection C N-Methylated, N-Protected L-Leucine B->C N-Methylation D (S)-4-Methyl-2-(methylamino)pentanoic acid C->D Deprotection E This compound D->E Salt Formation (HCl) Calcium_Channel_Blockade cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ActionPotential Action Potential Arrives VGCC Voltage-Gated Ca²⁺ Channel ActionPotential->VGCC Opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Vesicle Synaptic Vesicle (with Neurotransmitters) Ca_Influx->Vesicle Fusion Vesicle Fusion & Neurotransmitter Release Vesicle->Fusion Receptor Neurotransmitter Receptor Fusion->Receptor Neurotransmitter binds Signal Signal Propagation Receptor->Signal Compound (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride Compound->VGCC Blocks

Sources

An In-depth Technical Guide to (S)-4-Methyl-2-(methylamino)pentanoic Acid Hydrochloride: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. From its historical context within the broader field of amino acid chemistry to its synthesis, physicochemical properties, and emerging therapeutic applications, this document serves as a vital resource for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

This compound, systematically known as N-methyl-L-leucine hydrochloride, is a derivative of the essential amino acid L-leucine. The discovery of leucine itself dates back to 1820, but the strategic modification of amino acids through N-methylation gained significant traction much later.[1][2] The introduction of a methyl group to the alpha-amino nitrogen of an amino acid profoundly alters its properties, a strategy that has become a cornerstone in medicinal chemistry to enhance the therapeutic potential of peptides.[3][4] N-methylation imparts increased metabolic stability by shielding the peptide bond from enzymatic degradation, enhances membrane permeability, and can modulate the conformational flexibility of peptides, thereby improving their bioavailability and efficacy.[5][6]

While the precise first synthesis of this compound is not prominently documented in seminal historical records, its development is intrinsically linked to the advancements in peptide chemistry and the quest for peptide-based therapeutics with improved pharmacokinetic profiles.[5]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[7] Its fundamental physicochemical properties are crucial for its handling, formulation, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₇H₁₆ClNO₂[8]
Molecular Weight 181.66 g/mol [8]
CAS Number 66866-69-1
Melting Point 159-163 °C
Solubility Soluble in water[9]
Optical Rotation [α]²⁰D = +22 to +26° (c=1 in 5N HCl)[7]
Appearance White to off-white powder[7]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several methods, with reductive amination being a common and effective approach. The following protocol outlines a representative synthesis of N-methylated amino acids, adaptable for L-leucine.

Experimental Protocol: Reductive Amination of L-Leucine

This method involves the N-monomethylation of L-leucine using formaldehyde as the methyl source and a reducing agent such as sodium borohydride.

Materials:

  • L-Leucine

  • Sodium hydroxide (NaOH)

  • Aqueous formaldehyde solution (37%)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Strong cation exchange resin (e.g., Dowex 50WX8)

  • Ammonium hydroxide

Procedure:

  • Dissolution: Dissolve L-leucine in an aqueous solution of sodium hydroxide.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Formaldehyde: Slowly add an equimolar amount of aqueous formaldehyde solution to the cooled amino acid solution while stirring.

  • Initial Reaction: Stir the reaction mixture at 0°C for one hour.

  • Reduction: While maintaining the temperature at 0°C, add sodium borohydride in small portions over a period of 30 minutes.

  • Reaction Completion: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching and Acidification: Carefully quench the reaction by the slow addition of hydrochloric acid until the pH of the solution is between 1 and 2.

  • Purification: The crude product is then purified using a strong cation exchange resin. The resin is washed with deionized water, and the N-methylated amino acid is eluted with ammonium hydroxide.

  • Isolation: The eluent is concentrated under reduced pressure, and the resulting solid is lyophilized to yield the pure N-methyl-L-leucine.

  • Salt Formation: The free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

SynthesisWorkflow cluster_reaction Reductive Amination cluster_workup Work-up and Purification cluster_final_product Final Product L-Leucine L-Leucine Reaction Reaction L-Leucine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction NaBH4 Sodium Borohydride NaBH4->Reaction Quenching Quenching (HCl) Reaction->Quenching Reaction Mixture Purification Cation Exchange Chromatography Quenching->Purification Isolation Lyophilization Purification->Isolation N-methyl-L-leucine N-methyl-L-leucine (Free Base) Isolation->N-methyl-L-leucine HCl_Salt This compound N-methyl-L-leucine->HCl_Salt HCl Treatment

Synthesis workflow for N-methyl-L-leucine hydrochloride.

Biological Activity and Mechanism of Action

This compound has garnered significant attention for its biological activities, primarily as a modulator of ion channels and its involvement in amino acid metabolic pathways.

Calcium Channel Blockade

A key pharmacological action of this compound is its role as a calcium channel antagonist.[9] It specifically targets L-type voltage-gated calcium channels, which are crucial for regulating calcium influx into cells, particularly in cardiac and smooth muscle tissues.[10] By blocking these channels, it can reduce muscle contraction and heart rate.[11] This mechanism of action is the basis for the therapeutic use of many calcium channel blockers in treating conditions such as hypertension and angina.[10] The precise molecular interactions between this compound and the L-type calcium channel are a subject of ongoing research, but it is believed that it binds to specific sites on the α1 subunit of the channel, allosterically modulating its function.[12]

CalciumChannelBlockade Compound (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride L_type_Channel L-type Voltage-Gated Calcium Channel Compound->L_type_Channel Binds to and blocks Calcium_Influx Calcium Influx L_type_Channel->Calcium_Influx regulates Cellular_Response Reduced Muscle Contraction & Heart Rate Calcium_Influx->Cellular_Response leads to Therapeutic_Effect Potential Therapeutic Effect (e.g., Antihypertensive) Cellular_Response->Therapeutic_Effect

Mechanism of action as a calcium channel blocker.
Modulation of Glutamate Pathways

As a derivative of leucine, this compound is also implicated in the metabolism of glutamate, a major excitatory neurotransmitter in the central nervous system. Leucine plays a significant role in the glutamate/glutamine cycle between neurons and astrocytes, serving as a source of nitrogen for glutamate synthesis.[13][14] The metabolism of leucine can lead to the formation of glutamate.[15] L-leucine has been shown to stimulate glutamate dehydrogenase activity and glutamate synthesis through the mTORC1/SIRT4 pathway in the liver.[16] While the direct effects of N-methyl-L-leucine on these pathways are still under investigation, its structural similarity to leucine suggests it may influence glutamate homeostasis, which has implications for neurological disorders where glutamate excitotoxicity is a factor.

Analytical Methods

The quality control and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The presence of the N-methyl group will be evident as a characteristic singlet in the ¹H NMR spectrum.[17]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[18]

  • Chiral High-Performance Liquid Chromatography (HPLC): To ensure the enantiomeric purity of the (S)-enantiomer, chiral HPLC is the method of choice.[17]

  • Titration: An acid-base titration can be used to determine the purity of the hydrochloride salt.[7]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

  • Peptide Synthesis: It is a key building block for creating peptidomimetics with enhanced stability and bioavailability.[7] The N-methylation prevents enzymatic degradation, a major hurdle in the development of peptide-based drugs.[4]

  • Neurological Disorders: Its role as a calcium channel blocker and its potential to modulate glutamate pathways make it a compound of interest for the development of therapeutics for neurological conditions.[7]

  • Pain Research: As a novel calcium channel antagonist, it has been investigated for its potential analgesic properties.[9]

  • Biochemical Research: It is used as a tool to study protein-protein interactions and enzyme kinetics, where the N-methyl group can probe the importance of hydrogen bonding at specific sites.[7]

Conclusion

This compound is a fascinating and versatile molecule with a rich foundation in the principles of medicinal chemistry and peptide science. Its unique combination of a chiral leucine backbone and an N-methylated amino group confers valuable physicochemical and biological properties. As research continues to unravel its precise mechanisms of action and explore its full therapeutic potential, this compound is poised to remain a significant focus of investigation for scientists and drug development professionals aiming to create the next generation of targeted and effective therapies.

References

  • Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373–1383. [Link]
  • Cilibrizzi, A., et al. (2018). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current medicinal chemistry, 25(26), 3139–3163. [Link]
  • Google Patents. (2020). CN111187793A - Method for synthesizing L-2-methyl norleucine.
  • Catterall, W. A. (2011). Molecular Mechanism of Calcium Channel Regulation in the Fight-or-Flight Response. Science Signaling, 4(196), pe45. [Link]
  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Monash University.
  • Merck Millipore. (n.d.). N-Methylated Amino Acids. Merck Millipore.
  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19655–19663. [Link]
  • SpectraBase. (n.d.). L-leucine methyl ester hydrochloride.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687).
  • PubChem. (n.d.). N-Methylleucine. National Center for Biotechnology Information.
  • Fauchère, J. L., & Petermann, C. (1981). SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. International Journal of Peptide and Protein Research, 18(3), 249–253. [Link]
  • Wu, G. (2013). Glutamate formation via the leucine-to-glutamate pathway of rat pancreas. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(9), G823–G831. [Link]
  • MetwareBio. (n.d.). Leucine. MetwareBio.
  • Hockerman, G. H., et al. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual review of pharmacology and toxicology, 37, 361–396. [Link]
  • Yudkoff, M., et al. (1996). Interrelationships of leucine and glutamate metabolism in cultured astrocytes. Journal of neurochemistry, 66(1), 391–401. [Link]
  • National Center for Biotechnology Information. (2024). Calcium Channel Blockers. StatPearls.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000042 - L-Leucine.
  • PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Amino acid.
  • Wikipedia. (n.d.). Leucine.
  • Greenstein, J. P., & Winitz, M. (1961). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 83(15), 3315-3319. [Link]
  • Tan, B., et al. (2018). L-leucine stimulates glutamate dehydrogenase activity and glutamate synthesis by regulating mTORC1/SIRT4 pathway in pig liver. Journal of animal science and biotechnology, 9, 1. [Link]
  • Tandan, S., et al. (2023). Molecular Mechanisms of L-Type Calcium Channel Dysregulation in Heart Failure. International Journal of Molecular Sciences, 24(13), 10839. [Link]
  • Wikipedia. (n.d.). Calcium channel blocker.
  • Li, M., et al. (2018). Function of Leucine in Excitatory Neurotransmitter Metabolism in the Central Nervous System. Neurochemical research, 43(11), 2131–2139. [Link]

Sources

An In-depth Technical Guide to (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 66866-69-1

This guide provides a comprehensive technical overview of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a chiral amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. Also known as N-methyl-L-leucine hydrochloride, this compound serves as a critical building block in peptide synthesis and as a chiral intermediate in the development of novel therapeutics. Its unique structural properties, including N-methylation, impart enhanced stability, conformational rigidity, and improved pharmacokinetic profiles to parent molecules, making it a valuable asset in medicinal chemistry.

Physicochemical Properties and Identification

This compound is the hydrochloride salt of the (S)-enantiomer of N-methylleucine.[1] It is a white to off-white crystalline solid.[1][2] The hydrochloride salt form enhances its solubility in aqueous media.[1]

PropertyValueSource(s)
CAS Number 66866-69-1[3]
Molecular Formula C₇H₁₆ClNO₂[2]
Molecular Weight 181.66 g/mol [2][3]
IUPAC Name (2S)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride[1]
Synonyms N-methyl-L-leucine hydrochloride, N-Me-L-Leu-OH·HCl[2]
Appearance White to off-white powder[1][2]
Melting Point 159-163 °C[1][3]
Optical Rotation [α]²⁰/D = +22° to +26° (c=1 in 5N HCl)[2]
Predicted pKa Strongest Acidic: 2.42, Strongest Basic: 10.58[1]
Predicted Water Solubility 35.0 mg/mL[1]
Storage Store at 0 - 8 °C[2]

Synthesis and Manufacturing

The synthesis of this compound typically involves the N-methylation of a suitably protected L-leucine precursor. A general and illustrative protocol is outlined below, emphasizing the core chemical transformations. The choice of protecting groups for the carboxylic acid and the specific methylation and deprotection conditions can be optimized based on the desired scale and purity requirements.

General Synthesis Workflow

The synthesis can be conceptualized as a three-stage process: protection of the starting L-leucine, N-methylation, and final deprotection and salt formation.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Deprotection & Salt Formation L-Leucine L-Leucine Protection_of_acid Protection_of_acid L-Leucine->Protection_of_acid e.g., Esterification N-Protected_Leucine_Ester N-Protected_Leucine_Ester Protection_of_acid->N-Protected_Leucine_Ester e.g., Boc or Cbz protection Methylation Methylation N-Protected_Leucine_Ester->Methylation Strong base (e.g., NaH) + Methylating agent (e.g., CH3I) N-Methylated_Protected_Leucine N-Methylated_Protected_Leucine Methylation->N-Methylated_Protected_Leucine Deprotection Deprotection N-Methylated_Protected_Leucine->Deprotection Acidic or Hydrogenolysis Final_Product (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride Deprotection->Final_Product Treatment with HCl

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: N-Methylation of Protected Leucine

This protocol is a representative method for the N-methylation step, which is central to the synthesis.

Materials:

  • N-benzyloxycarbonyl-L-leucine (or another suitably protected leucine)

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: Dissolve N-benzyloxycarbonyl-L-leucine (1 equivalent) and methyl iodide (8 equivalents) in anhydrous THF in a flask protected from moisture.

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Cautiously add sodium hydride (3 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product into ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude N-methylated product, which can be further purified by column chromatography.

  • Deprotection and Salt Formation: The protecting groups are then removed. For a benzyloxycarbonyl (Cbz) group, this is typically achieved by hydrogenolysis. The resulting free base is then treated with a solution of HCl in a suitable solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt.

  • Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Methods for Quality Control

Ensuring the chemical identity, purity, and enantiomeric integrity of this compound is critical for its application in drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

  • ¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, signals for the methine proton at the chiral center, and multiplets for the isobutyl side chain protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the alpha-carbon, the N-methyl carbon, and the carbons of the isobutyl group. The chemical shifts of these carbons are characteristic of the molecule's structure. For L-leucine, typical ¹³C chemical shifts are approximately 178 ppm (C=O), 56 ppm (alpha-carbon), 42 ppm (beta-carbon), 27 ppm (gamma-carbon), and 23-25 ppm for the two delta-carbons.[4] The N-methylation will induce shifts in these values, particularly for the alpha-carbon and the new N-methyl carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and, crucially, the enantiomeric excess of the compound.

Workflow for Chiral Purity Analysis:

G Sample Sample Dissolution Dissolution Sample->Dissolution Mobile Phase Injection Injection Dissolution->Injection Chiral_Column Chiral_Column Injection->Chiral_Column e.g., CHIROBIOTIC T Separation Separation Chiral_Column->Separation Enantiomers separated UV_Detector UV_Detector Separation->UV_Detector Detection at ~210 nm Chromatogram Chromatogram UV_Detector->Chromatogram Data_Analysis Data_Analysis Chromatogram->Data_Analysis Peak Integration Result Result Data_Analysis->Result Enantiomeric Excess (%)

Caption: Workflow for determining the enantiomeric purity of this compound via chiral HPLC.

Illustrative Chiral HPLC Method:

  • Column: A chiral stationary phase (CSP) is essential. Macrocyclic glycopeptide-based columns, such as those with a teicoplanin stationary phase (e.g., Astec CHIROBIOTIC® T), are particularly effective for the direct analysis of underivatized amino acids.[5]

  • Mobile Phase: A simple mobile phase, often consisting of water, methanol, and a small amount of acid (e.g., formic acid), is typically used. The exact composition is optimized to achieve the best resolution between the (S) and (R) enantiomers.[5]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for amino acids that lack a strong chromophore.

  • Analysis: The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers in the resulting chromatogram.

Applications in Drug Development

The incorporation of N-methylated amino acids like (S)-4-Methyl-2-(methylamino)pentanoic acid is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of peptides and other drug candidates.[6][7]

Peptide Synthesis

N-methylation of the amide backbone in peptides offers several key advantages:

  • Increased Proteolytic Stability: The methyl group sterically hinders the approach of proteases, slowing the degradation of the peptide in vivo and increasing its half-life.[6]

  • Enhanced Membrane Permeability: The increased lipophilicity due to the N-methyl group can improve the ability of a peptide to cross cell membranes, potentially leading to better oral bioavailability.[7][8]

  • Conformational Constraint: N-methylation restricts the rotation around the peptide bond, which can lock the peptide into a more bioactive conformation, leading to higher receptor binding affinity and selectivity.[6][8]

(S)-4-Methyl-2-(methylamino)pentanoic acid, often in its protected form (e.g., Boc-N-methyl-L-leucine), is a key building block used in solid-phase peptide synthesis (SPPS) to introduce these desirable properties into therapeutic peptides.[8]

Chiral Building Block and Intermediate

Beyond its use in peptides, the defined stereochemistry of (S)-4-Methyl-2-(methylamino)pentanoic acid makes it a valuable chiral building block for the synthesis of complex small molecule drugs.[2] It can serve as a chiral auxiliary or be incorporated into the final structure of an active pharmaceutical ingredient (API). For instance, a derivative of this compound, (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, has been investigated as a novel calcium channel antagonist with efficacy in animal models of pain.[9][10][11] This highlights its utility in the development of therapeutics for neurological disorders.[2]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use it only in a well-ventilated area, such as a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of N-Methyl-L-Leucine in Modern Peptide Synthesis.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687).
  • Song, Y., et al. (2000). (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. Journal of Medicinal Chemistry, 43(19), 3474-7.
  • PubMed. (2000). (S)-4-Methyl-2-(methylamino)pentanoic acid [4, 4-bis(4-fluorophenyl)butyl]amide hydrochloride, a novel calcium channel antagonist, is efficacious in several animal models of pain.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Chemsrc. (n.d.). N-Methyl-L-leucine.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000042 - L-Leucine.
  • ACS Publications. (2000). (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain.
  • From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. (2025).
  • PubMed. (2015). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies.

Sources

A Technical Guide to the Determination of Molecular Weight for (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive methodology for the precise calculation of the molecular weight of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of molecular weight determination for chemical compounds, a critical parameter in experimental design, synthesis, and analysis.

The Imperative of Precision in Molecular Weight Calculation

In the realm of scientific research and pharmaceutical development, the molecular weight of a compound is a cornerstone of its identity. It is an indispensable value for a multitude of applications, including but not limited to:

  • Stoichiometric Calculations: Ensuring the correct molar ratios in chemical reactions is fundamental to achieving desired product yields and purity.

  • Solution Preparation: Accurate preparation of solutions with specific molar concentrations is paramount for the reproducibility and validity of experimental results.

  • Analytical Techniques: Various analytical methods, such as mass spectrometry, rely on the precise molecular weight for compound identification and quantification.

  • Pharmacokinetics and Pharmacodynamics: The molecular weight of a drug molecule influences its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining dosage and efficacy.

Therefore, a meticulous and accurate approach to calculating molecular weight is not merely an academic exercise but a prerequisite for robust scientific inquiry and the development of safe and effective therapeutics.

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The process involves two primary steps: the determination of the molecular formula and the summation of the atomic weights.

Step 1: Elucidation of the Molecular Formula

The first step is to ascertain the correct molecular formula for the compound . For this compound, the established molecular formula is C₇H₁₆ClNO₂ [1][2]. This formula indicates that each molecule of the compound is composed of:

  • 7 Carbon (C) atoms

  • 16 Hydrogen (H) atoms

  • 1 Chlorine (Cl) atom

  • 1 Nitrogen (N) atom

  • 2 Oxygen (O) atoms

Step 2: Summation of Atomic Weights

The subsequent step is to sum the atomic weights of all the atoms in the molecular formula. The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.

The atomic weights of the constituent elements are as follows:

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011[3][4][5]
HydrogenH1.008[6][7]
ChlorineCl35.45[8][9][10]
NitrogenN14.007[11][12][13]
OxygenO15.999[14][15][16][17]

The calculation is performed as follows:

  • Carbon: 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Hydrogen: 16 atoms × 1.008 g/mol = 16.128 g/mol

  • Chlorine: 1 atom × 35.45 g/mol = 35.45 g/mol

  • Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen: 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 84.077 + 16.128 + 35.45 + 14.007 + 31.998 = 181.66 g/mol

This calculated value is consistent with the molecular weight provided by various chemical suppliers and databases[1][2].

Visualizing the Calculation Workflow

To further elucidate the process, the following diagram illustrates the logical flow of the molecular weight calculation.

MolecularWeightCalculation cluster_input Inputs cluster_process Process cluster_output Output Compound This compound DetermineFormula Determine Molecular Formula (C₇H₁₆ClNO₂) Compound->DetermineFormula AtomicWeights Standard Atomic Weights (C, H, Cl, N, O) Summation Sum Atomic Weights (7C + 16H + 1Cl + 1N + 2*O) AtomicWeights->Summation DetermineFormula->Summation MolecularWeight Calculated Molecular Weight (181.66 g/mol) Summation->MolecularWeight

Caption: Workflow for calculating the molecular weight.

Conclusion

The accurate determination of molecular weight is a fundamental and non-negotiable aspect of chemical and pharmaceutical sciences. This guide has provided a detailed, step-by-step protocol for calculating the molecular weight of this compound, grounded in established chemical principles and authoritative atomic weight data. By adhering to this systematic approach, researchers can ensure the integrity of their experimental work and contribute to the advancement of their respective fields.

References

  • American Chemistry Council. Chlorine Facts - Chlorine The Element of Surprise.
  • Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?.
  • Quora. What is the atomic mass of carbon?.
  • Chemistry LibreTexts. 2.4: Atomic Mass.
  • Jefferson Lab. #7 - Nitrogen - N.
  • CK-12 Foundation. Flexi answers - What is the atomic mass of hydrogen?.
  • Westfield State University. Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu.
  • Quora. What is the atomic mass of hydrogen?.
  • Oreate AI Blog. Atomic Number and Atomic Mass of Oxygen.
  • BYJU'S. Carbon.
  • Unacademy. How Do You Calculate The Atomic Mass of Carbon.
  • Reddit. Atomic mass of chlorine : r/chemhelp.
  • Wikipedia. Chlorine.
  • Royal Society of Chemistry. Nitrogen - Element information, properties and uses.
  • Wikipedia. Carbon-12.
  • Jefferson Lab. #1 - Hydrogen - H.
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen.
  • Wikipedia. Isotopes of chlorine.
  • Britannica. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts.
  • Testbook. [Solved] What is the atomic mass of Nitrogen?.
  • Quora. What is the mass of a nitrogen atom in kg?.
  • Royal Society of Chemistry. Oxygen - Element information, properties and uses.
  • Thoreauchem. This compound-None.
  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen.
  • Wikipedia. Oxygen.
  • Jefferson Lab. #8 - Oxygen - O.

Sources

An In-depth Technical Guide to the Solubility of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a derivative of the amino acid leucine.[1] The content herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound.

Introduction to this compound

This compound is a chiral compound belonging to the amino acid derivative class.[1][2] Its structure, comprising a leucine backbone with an N-methylated amino group, suggests its potential utility in various research and pharmaceutical applications. As with any active pharmaceutical ingredient (API), understanding its solubility is paramount for formulation development, bioavailability, and overall therapeutic efficacy.

Physicochemical Properties:

PropertyValue/InformationSource
Molecular Formula C7H16ClNO2[2]
Molecular Weight 181.66 g/mol [2]
Appearance White to off-white solid[2]
CAS Number 66866-69-1[2]

Theoretical Framework of Solubility

The solubility of a compound is a complex interplay between the solute's properties and the solvent's characteristics. For an ionizable molecule like this compound, pH plays a pivotal role.

Influence of pH:

The solubility of amino acids and their salts is significantly dependent on the pH of the aqueous medium.[3][4] At its isoelectric point (pI), an amino acid exists predominantly as a zwitterion, a neutral molecule with both a positive and a negative charge, which often results in minimum solubility.

For this compound, the amino group is protonated. In aqueous solutions, the solubility is expected to be highest at low pH values where the carboxylic acid group is also protonated, leading to a net positive charge. As the pH increases towards the pI, the carboxylic acid group will deprotonate, forming the zwitterion and likely decreasing solubility. Further increasing the pH above the pI will deprotonate the amino group, resulting in a net negative charge and an expected increase in solubility.

Solvent Polarity and "Like Dissolves Like":

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound is an ionic compound and is therefore expected to be most soluble in polar protic solvents like water and short-chain alcohols, which can effectively solvate the charged species. Its solubility is expected to decrease significantly in non-polar, aprotic solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[3] This method establishes the equilibrium between the dissolved and undissolved solute, providing a reliable measure of saturation solubility.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound add_to_vial Combine in a sealed vial prep_compound->add_to_vial prep_solvent Measure known volume of solvent prep_solvent->add_to_vial agitate Agitate at constant temperature (e.g., 24-72h) add_to_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.22 µm filter) centrifuge->filter dilute Dilute aliquot of filtrate filter->dilute hplc Quantify concentration by HPLC dilute->hplc end end hplc->end Calculate Solubility

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

  • Preparation: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: The vials are agitated in a temperature-controlled environment (e.g., a shaker bath) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis: A precise aliquot of the clear, saturated filtrate is carefully diluted. The concentration of the dissolved compound in the diluted sample is then determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Predicted Solubility Profile of this compound

While specific experimental data is not publicly available, a qualitative solubility profile can be predicted based on the compound's structure and general chemical principles.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticHighAs a hydrochloride salt, the compound is ionic and will readily dissolve in water through favorable ion-dipole interactions. The pH of the resulting solution will influence the exact solubility.
Methanol Polar ProticHigh to ModerateMethanol is a polar protic solvent capable of hydrogen bonding and solvating ionic species, suggesting good solubility.
Ethanol Polar ProticModerateEthanol is less polar than methanol, which may result in slightly lower solubility compared to methanol and water.
Isopropanol Polar ProticLow to ModerateThe increased non-polar character of isopropanol compared to ethanol is expected to further reduce solubility.
Acetone Polar AproticLowAcetone is polar but lacks the ability to donate hydrogen bonds, making it a less effective solvent for ionic salts compared to protic solvents.
Ethyl Acetate Moderately Polar AproticVery LowThe lower polarity and ester functionality of ethyl acetate make it a poor solvent for ionic compounds.
Tetrahydrofuran (THF) Moderately Polar AproticVery LowSimilar to ethyl acetate, THF is not expected to effectively solvate the ionic hydrochloride salt.
Toluene Non-polarInsolubleAs a non-polar aromatic hydrocarbon, toluene is a very poor solvent for polar, ionic compounds.
Heptane Non-polarInsolubleHeptane is a non-polar aliphatic hydrocarbon and is not expected to dissolve the compound.

Factors Influencing Solubility: A Deeper Dive

Temperature:

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. When determining solubility, it is crucial to maintain and report a constant temperature.

pH and Ionization:

As previously discussed, pH is a critical factor for ionizable compounds. The solubility of this compound will be significantly affected by the pH of the aqueous medium due to the presence of the carboxylic acid and the protonated amine. A full solubility profile should ideally be determined across a range of pH values.

Common Ion Effect:

The presence of a common ion (in this case, chloride ions) in the solvent system can decrease the solubility of the salt. This is due to Le Chatelier's principle, where the addition of a product of the dissolution equilibrium shifts the equilibrium back towards the undissolved solid.

Conclusion

The solubility of this compound is a key parameter for its development and application. While specific quantitative data is not widely available, a strong understanding of its chemical structure and the principles of solubility allows for informed predictions and the design of appropriate experimental protocols for its determination. The shake-flask method remains the most reliable approach for obtaining thermodynamic solubility data. Further research to experimentally determine the solubility of this compound in a range of solvents and at various pH values would be highly valuable to the scientific community.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1951). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 25(7-11), 380-383.
  • Science.gov. (n.d.). factors affecting solubility: Topics by Science.gov.
  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
  • PubChem. (n.d.). 4-(Methylamino)pentanoic acid.
  • Lee, H., et al. (2021).
  • PubChem. (n.d.). (2S)-2-(Aminomethyl)-4-methylpentanoic acid.
  • NIST. (n.d.). Pentanoic acid, 4-methyl-2-methylamino, methyl ester.
  • Williams, R. (2001). pKa Data Compiled by R. Williams.
  • Organic Chemistry Data. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

A Researcher's Comprehensive Guide to (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

As a derivative of the essential amino acid L-leucine, (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, also known as N-methyl-L-leucine hydrochloride, is a chiral building block of significant interest in medicinal chemistry and peptide research. Its integration into peptide backbones represents a critical strategy for enhancing the metabolic stability and pharmacokinetic profiles of peptide-based therapeutics. The N-methyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation, a common hurdle in drug development. This guide offers a detailed examination of its chemical properties, a thorough analysis of its hazard profile, and robust, field-tested protocols for its safe handling, storage, and use in the modern research laboratory.

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the bedrock of its safe and effective application. This compound is a white to off-white solid supplied for research purposes.[1] Its identity is defined by a unique set of identifiers and physical characteristics.

PropertyValueSource
Chemical Name L-Leucine, N-methyl-, hydrochloride (1:1)[1]
CAS Number 66866-69-1[1][2]
Molecular Formula C₇H₁₆ClNO₂[1][2]
Molecular Weight 181.66 g/mol [1][2][3]
Appearance White to off-white solid[1]
Purity ≥97.0% (by NMR)[1]
Optical Rotation +19.5° (c=0.71 in H₂O)[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a crucial consideration for its use in biological assays and as a reagent in solution-phase synthesis.

Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification

A thorough understanding of the potential hazards is paramount for ensuring laboratory safety. Based on the Globally Harmonized System (GHS), this compound is classified with several hazard statements that necessitate specific handling precautions.[2]

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[2]

The signal word associated with this compound is "Warning." [2] These classifications are derived from data on the compound itself or structurally similar amino acid hydrochlorides. The primary risks involve irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of the powder, and acute toxicity if ingested.

Comprehensive Safety and Handling Protocols

The identified hazards mandate a systematic approach to handling, from initial receipt to final disposal. The following protocols are designed to mitigate exposure risks and ensure a safe laboratory environment.

Exposure Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the GHS classifications. The goal is to create a barrier between the researcher and the chemical, preventing contact with skin, eyes, and the respiratory system.

  • Engineering Controls: All manipulations involving the solid compound (e.g., weighing, transferring) should be performed in a certified chemical fume hood or a powder containment hood. This is the primary defense against inhaling the dust, which may cause respiratory irritation.[2]

  • Eye and Face Protection: ANSI-rated safety glasses with side shields are mandatory. However, due to the serious eye irritation risk (H319), the use of chemical splash goggles is strongly recommended, especially when handling larger quantities or preparing solutions.[2]

  • Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn at all times.[4] It is critical to inspect gloves for any defects before use and to practice proper glove removal techniques to avoid skin contamination. A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[4]

Step-by-Step Laboratory Workflow for Safe Handling

This protocol provides a self-validating system for routine laboratory tasks, minimizing the risk of exposure.

  • Preparation: Before retrieving the compound, confirm the fume hood is operational. Don all required PPE (lab coat, goggles, gloves). Prepare the work surface by laying down absorbent bench paper.

  • Weighing: Transfer the required amount of the solid compound from the stock bottle to a tared weigh boat or vial inside the fume hood. Use spatulas and tools dedicated to this compound to prevent cross-contamination. Keep the stock bottle closed as much as possible.

  • Solution Preparation: If making a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing. Cap and mix gently (vortex or stir bar) until dissolved.

  • Cleanup: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by water. Dispose of all contaminated disposables (gloves, weigh boats, bench paper) in a designated hazardous waste container.

  • Storage: Tightly seal the primary container and return it to its designated storage location.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase start Start: Don PPE prep_hood Verify Fume Hood Functionality start->prep_hood prep_surface Prepare Work Surface (Bench Paper) prep_hood->prep_surface weigh Weigh Solid Compound prep_surface->weigh dissolve Prepare Solution (Add Solvent to Solid) weigh->dissolve If making solution cleanup Decontaminate Tools & Work Area weigh->cleanup If using solid directly dissolve->cleanup dispose Dispose of Waste (Gloves, Disposables) cleanup->dispose store Return to Storage dispose->store end End: Doff PPE store->end

Sources

Methodological & Application

Application Note & Synthesis Protocol: (S)-4-Methyl-2-(methylamino)pentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-methylated amino acids are crucial building blocks in modern medicinal chemistry and drug development.[1][2][3] The strategic incorporation of a methyl group on the alpha-amino nitrogen of an amino acid, such as in (S)-4-Methyl-2-(methylamino)pentanoic acid (also known as N-methyl-L-leucine), can profoundly enhance the pharmacokinetic properties of peptide-based therapeutics.[1][2] Key benefits include increased metabolic stability against proteolytic degradation, improved membrane permeability (lipophilicity), and the ability to fine-tune peptide conformation for optimal receptor binding.[1][2][4][5] This document provides a comprehensive, field-tested protocol for the synthesis of N-methyl-L-leucine hydrochloride, starting from the readily available chiral precursor, L-leucine.

The described synthetic strategy is a robust, three-step process designed for high fidelity and stereochemical retention:

  • Protection: The primary amine of L-leucine is protected with a tert-butyloxycarbonyl (Boc) group.

  • N-Methylation: The protected amine is selectively methylated.

  • Deprotection & Salt Formation: The Boc group is removed under acidic conditions, which concurrently forms the desired hydrochloride salt.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps alongside expert insights into the causality behind critical experimental choices.

Synthetic Strategy & Design

The synthesis of a mono-N-methylated amino acid without racemization presents a significant challenge.[4][6] Direct methylation methods often lead to over-methylation (quaternary ammonium salt formation) or require harsh conditions that can compromise the stereocenter.[6] Our chosen strategy circumvents these issues by employing a protecting group strategy, which is a cornerstone of modern peptide and amino acid chemistry.[7][8]

Retrosynthetic Analysis:

The target molecule can be disconnected at the C-N and N-H bonds, leading back to a protected amino acid, which in turn originates from the parent L-leucine.

Retrosynthesis Target (S)-4-Methyl-2-(methylamino)pentanoic acid HCl Step3 Boc-N-methyl-L-leucine Target->Step3 Deprotection / Salt Formation Step2 Boc-L-leucine Step3->Step2 N-Methylation Start L-Leucine Step2->Start Boc Protection

Caption: Retrosynthetic pathway for the target molecule.

This approach ensures that the stereocenter at the α-carbon of L-leucine remains untouched throughout the synthesis, thus preserving the desired (S)-configuration.

Detailed Experimental Protocol

Materials & Reagents
ReagentFormulaM.W. ( g/mol )GradeSupplier
L-LeucineC₆H₁₃NO₂131.17≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25ReagentSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS ReagentFisher Scientific
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousAcros Organics
Sodium Hydride (NaH)NaH24.0060% disp. in oilSigma-Aldrich
Iodomethane (MeI)CH₃I141.94≥99.5%Sigma-Aldrich
Hydrochloric Acid (HCl) in 1,4-DioxaneHCl36.464.0 MSigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
Saturated Sodium Chloride (Brine)NaCl58.44Lab GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousVWR

Safety Precaution: This protocol involves hazardous reagents. Sodium hydride (NaH) is highly flammable and reacts violently with water. Iodomethane (MeI) is toxic and a suspected carcinogen. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of Boc-L-leucine

This step protects the primary amine of L-leucine, rendering the N-H proton acidic enough for the subsequent methylation step while preventing unwanted side reactions.

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve L-leucine (13.1 g, 100 mmol) in a mixture of 100 mL of deionized water and 100 mL of THF. Add sodium bicarbonate (21.0 g, 250 mmol) to the solution. Stir the mixture at room temperature until all solids are dissolved, resulting in a clear solution.

  • Boc Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 110 mmol) in 50 mL of THF. Add this solution dropwise to the stirring amino acid solution over 30 minutes using an addition funnel.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

  • Work-up:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. The product will precipitate as a white solid or oil.

    • Extract the aqueous layer three times with 100 mL portions of ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-L-leucine as a white solid or viscous oil.

Scientist's Note: The use of a biphasic THF/water system ensures all reactants remain in solution. NaHCO₃ acts as a base to deprotonate the carboxylic acid and neutralize the acid byproduct of the reaction, driving it to completion. Acidification is crucial to protonate the carboxylate, making the final product soluble in the organic extraction solvent.

Step 2: Synthesis of Boc-N-methyl-L-leucine

This is the key methylation step. The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the Boc-protected amine, forming an anion that readily attacks the methylating agent.[9][10]

  • Reaction Setup: Dry a 500 mL round-bottom flask under flame or in an oven and allow it to cool under an inert atmosphere (Argon or Nitrogen). Add anhydrous THF (150 mL) via cannula.

  • Reagent Addition: Dissolve the Boc-L-leucine from Step 1 (assuming 100 mmol theoretical yield, 23.1 g) in the anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation & Methylation: Add iodomethane (9.4 mL, 150 mmol) to the cooled solution. While stirring vigorously, add sodium hydride (60% dispersion in mineral oil, 8.0 g, 200 mmol) in small portions over 1-2 hours.[9]

    • Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and add NaH slowly to control the reaction rate.

  • Reaction Completion: After the NaH addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

  • Work-up:

    • Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution at 0 °C.

    • Remove the THF under reduced pressure.

    • Add 100 mL of water and acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with EtOAc (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield Boc-N-methyl-L-leucine, typically as a pale yellow oil.[7]

Scientist's Note: The procedure uses an excess of NaH to ensure complete deprotonation of both the carboxylic acid and the N-H of the Boc-carbamate.[9] The resulting dianion's nitrogen is more nucleophilic and selectively attacks the iodomethane.[10] Quenching with NH₄Cl neutralizes any unreacted NaH safely.

Step 3: Deprotection and Formation of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

The final step removes the acid-labile Boc group and simultaneously forms the stable, crystalline hydrochloride salt of the target compound.

  • Reaction Setup: Dissolve the crude Boc-N-methyl-L-leucine from Step 2 in 50 mL of 1,4-dioxane in a 250 mL round-bottom flask equipped with a stir bar.

  • Deprotection: Add 4.0 M HCl in 1,4-dioxane (50 mL, 200 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. A white precipitate of the product should form.

  • Isolation:

    • Concentrate the reaction mixture to approximately half its volume under reduced pressure.

    • Add 100 mL of diethyl ether to facilitate further precipitation.

    • Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 50 mL).

    • Dry the solid under high vacuum to yield the final product, this compound.

Scientist's Note: The use of HCl in an organic solvent like dioxane is standard for Boc deprotection as it efficiently cleaves the protecting group while precipitating the product as its hydrochloride salt, simplifying purification.

Experimental Workflow & Characterization

The overall workflow is summarized in the diagram below.

Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Deprotection s1_react Dissolve L-Leucine Add (Boc)₂O s1_workup Acidify & Extract s1_react->s1_workup s1_product Boc-L-Leucine s1_workup->s1_product s2_react Dissolve in THF Add MeI & NaH s1_product->s2_react s2_workup Quench & Extract s2_react->s2_workup s2_product Boc-N-methyl-L-leucine s2_workup->s2_product s3_react Dissolve in Dioxane Add 4M HCl/Dioxane s2_product->s3_react s3_isolate Precipitate & Filter s3_react->s3_isolate s3_product Final Product HCl Salt s3_isolate->s3_product

Caption: Overall experimental workflow for the synthesis.

Expected Yield & Characterization:

  • Overall Yield: 45-60% over three steps.

  • Appearance: White to off-white solid.[11]

  • ¹H NMR (D₂O): The spectrum should be consistent with the structure, showing a singlet for the N-methyl group (~2.7 ppm), multiplets for the leucine side chain protons, and a characteristic downfield shift of the α-proton.[11]

  • Mass Spectrometry (ESI+): Calculated for C₇H₁₅NO₂ [M+H]⁺: 146.12. Found: 146.1.

  • Optical Rotation: A positive specific rotation value is expected, confirming the retention of the (S)-stereochemistry.[11]

References

  • Synthetic Preparation of N-Methyl-α-amino Acids.Chemical Reviews.[Link]
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.Mini-Reviews in Medicinal Chemistry.[Link]
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.PubMed.[Link]
  • Synthetic Preparation of N-Methyl-α-amino Acids.
  • N-methylation in amino acids and peptides: Scope and limit
  • Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group.Journal of the Chemical Society, Perkin Transactions 1.[Link]
  • ChemInform Abstract: Three Approaches to the Synthesis of L-Leucine Selectively Labelled with Carbon-13 or Deuterium in Either Diastereotopic Methyl Group.
  • N-Methylation of Boc amino acids.Lokey Lab Protocols - Wikidot.[Link]
  • Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids.MDPI.[Link]
  • On the Selective N-Methylation of BOC-Protected Amino Acids.
  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis.PMC - NIH.[Link]
  • (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain.
  • (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain.
  • One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as bioc
  • Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

Sources

experimental design for (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical In Vivo Evaluation of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Introduction

This compound is an N-methylated derivative of the essential branched-chain amino acid, L-leucine.[1][2] As an amino acid derivative, it belongs to a class of molecules with diverse and critical roles in biological systems, ranging from protein synthesis to metabolic regulation and neurotransmission.[3] Preliminary research suggests this compound may exert its effects through multiple mechanisms, including the modulation of glutamate pathways and potential antagonism of voltage-gated calcium channels, indicating a potential therapeutic utility in neurological disorders.[4] Furthermore, its structural relationship to leucine suggests possible applications in metabolic or ergogenic contexts.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a strategic and methodologically sound approach to designing and executing in vivo studies for this compound. The protocols and insights provided herein are designed to ensure scientific rigor, ethical compliance, and the generation of robust data packages suitable for preclinical assessment and regulatory submissions. We will move from foundational formulation and ethical considerations to detailed protocols for pharmacokinetic, pharmacodynamic, and toxicological evaluation, explaining the scientific rationale behind each experimental design choice.

Section 1: Compound Formulation and Preclinical Vehicle Selection

The successful execution of any in vivo study begins with a well-characterized and stable drug formulation. The subject compound is a hydrochloride (HCl) salt, a common strategy in pharmaceutical development to improve the aqueous solubility and stability of amine-containing molecules.[5][6]

Causality of Salt Formulation: Using the HCl salt form is advantageous because the protonated amine is more polar than the neutral "free base," which generally enhances its solubility in aqueous vehicles necessary for parenteral or oral administration.[5][6] However, the stability of the salt in a suspension formulation must be carefully monitored to prevent disproportionation—the conversion of the salt back to the less soluble free base, which can drastically alter bioavailability.[7][8]

Protocol 1: Vehicle Screening and Formulation Development

  • Solubility Assessment:

    • Determine the equilibrium solubility of this compound in a panel of common preclinical vehicles (e.g., Water for Injection, 0.9% Saline, 5% Dextrose in Water (D5W), Phosphate Buffered Saline (PBS) pH 7.4, and common co-solvent systems like 10% DMSO / 90% Saline).

    • Method: Add excess compound to a known volume of each vehicle. Agitate at a controlled temperature (e.g., 25°C and 37°C) for 24 hours. Centrifuge to pellet undissolved solid, and quantify the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Vehicle Selection Rationale:

    • For Intravenous (IV) Administration: A true solution is required. Select the simplest aqueous vehicle in which the desired concentration is readily achieved (e.g., 0.9% Saline). The vehicle must be isotonic and biocompatible.

    • For Oral (PO) or Subcutaneous (SC) Administration: If the required dose exceeds the aqueous solubility, a suspension may be necessary. A common suspension vehicle is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in purified water. Surfactants like Tween 80 (0.1-0.5%) can be included to aid wettability.[7]

  • Formulation Preparation and Stability:

    • Solution (for IV): Prepare the formulation aseptically. Filter through a 0.22 µm sterile filter. Assess stability (concentration and purity) at intended storage and administration conditions.

    • Suspension (for PO): Use a mortar and pestle to triturate the compound with a small amount of the wetting agent (if used), then gradually add the suspension vehicle to create a homogenous mixture. Confirm particle size uniformity and monitor for any changes in the solid-state form (disproportionation) using techniques like XRPD or microscopy.[8]

Section 2: Ethical Conduct and Regulatory Framework

All in vivo research must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with local, national, and international guidelines.[9][10] The guiding principles are the "3Rs": R eplacement, R eduction, and R efinement.

  • Replacement: Using non-animal methods where possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimizing any potential pain, suffering, or distress.[11][12]

For studies intended to support regulatory filings (e.g., an Investigational New Drug (IND) application), safety and toxicology studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations as outlined in 21 CFR Part 58.[13]

Section 3: Pharmacokinetic (PK) Studies: The Body's Effect on the Compound

Pharmacokinetics (PK) describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME).[14] A PK study is essential to understand the compound's exposure (how much gets into the blood) and half-life (how long it stays there), which is critical for designing effective dosing regimens for subsequent efficacy and toxicology studies.[15]

Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, t1/2, Clearance, Volume of Distribution, and Oral Bioavailability).

Animal Model Selection: The most common species for initial PK screening are mice or Sprague-Dawley rats due to their well-characterized physiology, availability, and cost-effectiveness.

preclinical_workflow cluster_prep Phase 1: Foundation cluster_pkpd Phase 2: Characterization cluster_safety Phase 3: Safety Assessment cluster_decision Phase 4: Development Decision Formulation Compound Formulation (Vehicle Selection, Stability) Ethics Ethical Review (IACUC Approval) PK Pharmacokinetics (PK) (Single Dose, IV & PO) Formulation->PK Efficacy PD / Efficacy Models (Dose-Response) PK->Efficacy informs dosing Tox_DRF Toxicology (Dose Range-Finding) PK->Tox_DRF provides exposure data Efficacy->Tox_DRF informs dose selection Tox_GLP GLP Repeat-Dose Tox (Rodent & Non-Rodent) Tox_DRF->Tox_GLP defines doses Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Decision Go / No-Go Decision for IND Submission Tox_GLP->Decision Safety_Pharm->Decision provides safety data

Caption: High-level workflow for in vivo preclinical development.

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Animal Allocation:

    • Use 12 male Sprague-Dawley rats (250-300g).

    • Group 1 (n=6): Intravenous (IV) administration via tail vein.

    • Group 2 (n=6): Oral gavage (PO) administration.

    • Rationale: The IV group provides data on the compound's distribution and elimination without the variable of absorption. The PO group allows for the determination of oral absorption and bioavailability by comparing its exposure (AUC) to the IV group.

  • Dose Selection and Administration:

    • IV Dose: 2 mg/kg (a low dose to ensure solubility and avoid acute effects).

    • PO Dose: 10 mg/kg (a higher dose to ensure detectable plasma concentrations after potential first-pass metabolism).

    • Administer the prepared formulation based on individual animal body weights.

  • Blood Sampling:

    • Collect sparse samples (approx. 100 µL) from 3 rats per timepoint into K2EDTA tubes.

    • IV Timepoints: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Timepoints: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (S)-4-Methyl-2-(methylamino)pentanoic acid in plasma.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the PK parameters listed in Table 1.

    • Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after dosing.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total systemic exposure to the compound.
t1/2 Elimination Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the compound per unit time.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
%F Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

Section 4: Pharmacodynamic (PD) and Efficacy Studies

Based on the putative mechanisms of this compound, efficacy can be explored in several therapeutic areas. The choice of model is paramount and should be driven by a clear scientific hypothesis.[16]

efficacy_model_selection Start Hypothesized Mechanism of Action for (S)-4-Methyl-2-(methylamino)pentanoic acid Mech1 Neuroprotection via Ca2+ Channel Blockade / Glu Modulation Start->Mech1 Mech2 Metabolic Modulation via Leucine Pathway Start->Mech2 Model_Neuro Select Neurological Disease Model Mech1->Model_Neuro Model_Metabolic Select Metabolic Disease Model Mech2->Model_Metabolic Neuro_AD Alzheimer's Model (e.g., 5xFAD mice) Model_Neuro->Neuro_AD Chronic Neurodegeneration Neuro_Stroke Stroke Model (e.g., MCAO in rats) Model_Neuro->Neuro_Stroke Acute Ischemic Injury Neuro_PD Parkinson's Model (e.g., 6-OHDA lesion) Model_Neuro->Neuro_PD Dopaminergic Neuron Loss Metabolic_Obesity Diet-Induced Obesity (DIO) (e.g., High-Fat Diet mice) Model_Metabolic->Metabolic_Obesity Obesity & Insulin Resistance Metabolic_Diabetes Diabetes Model (e.g., db/db mice) Model_Metabolic->Metabolic_Diabetes Type 2 Diabetes

Caption: Decision tree for selecting relevant in vivo efficacy models.

Protocol 3: Neuroprotective Efficacy in a Rodent Model of Stroke

This protocol uses the middle cerebral artery occlusion (MCAO) model in rats, a widely accepted standard for simulating ischemic stroke.[16]

  • Hypothesis: Pre- or post-treatment with the compound will reduce infarct volume and improve neurological outcomes following ischemic injury.

  • Animal Model: Male Wistar rats (280-320g).

  • Experimental Groups (n=10-12 per group):

    • Group 1: Sham surgery + Vehicle.

    • Group 2: MCAO + Vehicle.

    • Group 3: MCAO + Compound (Low Dose).

    • Group 4: MCAO + Compound (Mid Dose).

    • Group 5: MCAO + Compound (High Dose).

    • Doses should be selected based on PK data to achieve varying levels of target engagement.

  • Surgical Procedure (MCAO):

    • Anesthetize the animal.

    • Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery for 90 minutes.

    • After 90 minutes, withdraw the filament to allow reperfusion.

    • Sham animals undergo the same procedure without vessel occlusion.

  • Drug Administration: Administer vehicle or compound (e.g., via IV or IP route) 30 minutes after the start of reperfusion.

  • Endpoints:

    • Neurological Deficit Score (24h and 48h post-MCAO): Assess motor and neurological function using a standardized scoring system (e.g., Bederson score).

    • Infarct Volume Measurement (48h post-MCAO): Euthanize animals, harvest brains, and slice into sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.

Section 5: Toxicology and Safety Pharmacology

Toxicology studies are designed to identify potential adverse effects and determine a safe dose for first-in-human studies.[17][18] These studies are highly regulated and must evaluate the effects of the compound on all major organ systems.[19][20]

Objective: To identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize the dose-limiting toxicities of the compound.

Study Design: A typical program involves a dose range-finding (DRF) study followed by a pivotal GLP-compliant repeat-dose study in two species (one rodent, one non-rodent, e.g., rat and dog).[21]

Protocol 4: 14-Day Repeat-Dose Toxicology Study in Rats (Non-GLP DRF)

  • Animal Model: Sprague-Dawley rats (5 males and 5 females per group).

  • Experimental Groups:

    • Group 1: Vehicle Control.

    • Group 2: Low Dose (e.g., 20 mg/kg/day).

    • Group 3: Mid Dose (e.g., 100 mg/kg/day).

    • Group 4: High Dose (e.g., 500 mg/kg/day).

    • Route of administration should match the intended clinical route (e.g., oral gavage).

  • Daily Observations:

    • Monitor mortality, clinical signs of toxicity (e.g., changes in posture, activity, respiration), body weight, and food consumption.

  • Terminal Procedures (Day 15):

    • Collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy, record any gross pathological findings, and weigh key organs (e.g., liver, kidneys, heart, brain, spleen).

    • Preserve organs in 10% neutral buffered formalin for potential histopathological examination.

Table 2: Standard Endpoints in a Repeat-Dose Toxicology Study

CategoryEndpointsRationale
In-life Mortality, Clinical Signs, Body Weight, Food ConsumptionProvides general assessment of animal health and well-being.
Clinical Pathology Hematology (RBC, WBC, platelets), Clinical Chemistry (ALT, AST, BUN, Creatinine)Assesses effects on blood cells, liver function, and kidney function.
Anatomic Pathology Gross Necropsy, Organ Weights, HistopathologyIdentifies target organs of toxicity at the macroscopic and microscopic level.
Toxicokinetics (TK) Plasma concentrations of the compound (satellite group)Relates the observed toxicity to the systemic exposure of the compound.

Safety Pharmacology: In addition to general toxicology, a core battery of safety pharmacology studies must be conducted to assess the compound's effects on vital functions, specifically the central nervous, cardiovascular, and respiratory systems, before human administration.[19] These can often be integrated into the pivotal toxicology studies.

Conclusion

The in vivo evaluation of this compound requires a systematic, multi-faceted approach. This guide provides a foundational framework, beginning with robust formulation development and adherence to strict ethical standards. The strategic execution of pharmacokinetic, pharmacodynamic, and toxicological studies will generate the critical data needed to understand the compound's profile. By carefully selecting relevant animal models based on scientific hypotheses and employing validated protocols, researchers can effectively assess the therapeutic potential and safety of this novel amino acid derivative, paving the way for potential clinical development.

References

  • Title: Animal Models of Diabetes and Metabolic Disease Source: PMC - PubMed Central URL:[Link]
  • Title: INSTITUTIONAL ANIMAL CARE & USE COMMITTEE (IACUC) - Ethical Principles Source: De La Salle University URL:[Link]
  • Title: Animal Models of Metabolic Disease Source: Cre
  • Title: New Insights into and Emerging Roles of Animal Models for Neurological Disorders Source: PMC - PubMed Central URL:[Link]
  • Title: Animal models of metabolic syndrome: a review Source: PMC - PubMed Central URL:[Link]
  • Title: In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool Source: PubMed Central URL:[Link]
  • Title: Code of Ethics for the Care and Use of Animals Source: Office of the Vice President for Research, UConn Health URL:[Link]
  • Title: Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview Source: Frontiers in Neuroscience URL:[Link]
  • Title: Animal Models for the Study of Neurological Diseases and Their Link to Sleep Source: MDPI URL:[Link]
  • Title: MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW Source: ResearchG
  • Title: Studies on the in vitro and in vivo degradation behavior of amino acid derivative-based organogels Source: PubMed URL:[Link]
  • Title: Better models for brain disease Source: PNAS URL:[Link]
  • Title: Neurological Disease Models Source: BrainCase URL:[Link]
  • Title: Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research Source: American Psychological Associ
  • Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices Source: NAMSA URL:[Link]
  • Title: Animal Models of Neurological Disorders Source: PMC - PubMed Central URL:[Link]
  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL:[Link]
  • Title: FDA Requirements for Preclinical Studies Source: Karger Publishers URL:[Link]
  • Title: Ethics in Research: What is the IACUC? Source: IU Blogs URL:[Link]
  • Title: Preclinical research strategies for drug development Source: AMSbiopharma URL:[Link]
  • Title: 4 Toxicology Approaches in Drug Discovery Source: Technology Networks URL:[Link]
  • Title: Getting to First-in-Human for Small Molecules and Biologics Source: YouTube (FDA SBIA) URL:[Link]
  • Title: Regulatory Toxicology and Pharmacology Source: FDA URL:[Link]
  • Title: Hydrochloride Salt of the GABAkine KRM-II-81 Source: ACS Omega URL:[Link]
  • Title: Why formulate drugs as HCl salts when HCl is in stomach acid? Source: Chemistry Stack Exchange URL:[Link]
  • Title: How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation Source: Helda - University of Helsinki URL:[Link]
  • Title: How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formul
  • Title: Amino acid pharmacokinetics and safety assessment Source: PubMed URL:[Link]
  • Title: In vivo determination of amino acid bioavailability in humans and model animals Source: PubMed URL:[Link]

Sources

analytical methods for quantifying (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Introduction

This compound is a derivative of the essential amino acid L-leucine.[1] As with many amino acid derivatives, its biological activity is often stereospecific, meaning the spatial arrangement of its atoms is critical to its function. In pharmaceutical development and research, the presence of an unwanted enantiomer (the non-superimposable mirror image) can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects.[2] Therefore, the development of precise, accurate, and stereoselective analytical methods is paramount for quantifying the (S)-enantiomer and ensuring the purity of drug substances and products.

This guide provides a detailed framework for the quantitative analysis of this compound, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC). The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for the validation of analytical procedures, ensuring that the methods are robust, reliable, and suitable for their intended purpose in a regulated environment.[3][4][5]

Core Principles: The Foundation of a Validated Method

Before implementing any analytical protocol, it is crucial to understand the principles of method validation. A validated method provides documented evidence that the procedure is suitable for its intended use. According to ICH Q2(R2) guidelines, the key validation parameters include:[4][6]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or its own enantiomer. For this topic, enantioselectivity is the most critical aspect.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Primary Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for the accurate quantification of enantiomers. The technique relies on a Chiral Stationary Phase (CSP) to create a transient diastereomeric interaction with the enantiomers, causing them to travel through the column at different rates and thus enabling their separation.[8][9]

Causality of Experimental Choices

The selection of a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is a strategic choice for the separation of many chiral compounds, including amino acid derivatives. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for creating the necessary energetic difference between the enantiomer-CSP complexes, leading to successful resolution. The mobile phase, typically a non-polar solvent modified with a small amount of a polar alcohol, is chosen to modulate the retention and selectivity of the separation.

Diagram: Principle of Chiral Separation

cluster_0 HPLC Column with Chiral Stationary Phase (CSP) cluster_1 Mobile Phase Entry cluster_2 Analyte Mixture cluster_3 Separation & Elution CSP Chiral Selector eluted_R R-enantiomer Elutes First CSP->eluted_R Faster Elution eluted_S S-enantiomer Elutes Second CSP->eluted_S Slower Elution start R_enantiomer R-enantiomer S_enantiomer S-enantiomer R_enantiomer->CSP Weaker/Transient Interaction S_enantiomer->CSP Stronger/Transient Interaction

Caption: Enantiomers interact differently with the Chiral Stationary Phase, leading to differential retention times and separation.

Experimental Protocol: Chiral HPLC-UV

This protocol provides a starting point for method development and validation.

Reagents and Materials
  • This compound Reference Standard (≥98% purity)

  • (R,S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride Racemic Mixture (for specificity/resolution check)

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Deionized Water (18.2 MΩ·cm)

  • Methanol, HPLC grade

  • 0.22 µm Syringe Filters (PTFE or other compatible material)

Instrumentation
  • HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.

  • UV/Vis or Photodiode Array (PDA) Detector.

Preparation of Solutions

Mobile Phase Preparation:

  • Prepare the mobile phase by mixing Hexane, Isopropanol, and TFA in a ratio of 90:10:0.1 (v/v/v).

  • Filter through a 0.45 µm filter and degas thoroughly by sonication or helium sparging.

    • Scientist's Note: The ratio of hexane to IPA is a critical parameter. Decreasing the IPA content generally increases retention and may improve resolution, while increasing it will shorten run times. TFA is added to improve peak shape by suppressing the ionization of residual silanols on the stationary phase and protonating the analyte.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the (S)-enantiomer reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol.

  • This stock solution should be stored at 2-8°C and protected from light.

Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentrations.

Standard LevelConcentration (µg/mL)Dilution from Stock
1101:100
2251:40
3501:20
41001:10
52001:5
Chromatographic Conditions
ParameterRecommended Setting
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent amylose-based CSP)
Mobile Phase Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 210 nm
Injection Vol. 10 µL
Run Time Approximately 20 minutes (adjust as needed to elute both enantiomers)
  • Scientist's Note: The lack of a strong chromophore in the molecule necessitates detection at a low UV wavelength (210 nm) where the peptide-like bond absorbs. This makes a clean mobile phase and high-purity solvents essential to minimize baseline noise.

Data Analysis and Quantification
  • Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the curve. The coefficient of determination (R²) should be ≥ 0.995.[10]

  • Inject the sample solution.

  • Calculate the concentration of the (S)-enantiomer in the sample using the regression equation from the calibration curve.

Diagram: HPLC Quantification Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Calibration Standards B->D E Inject Samples B->E C->D C->E F Integrate Peaks D->F E->F G Generate Calibration Curve (Peak Area vs. Concentration) F->G from Standards H Calculate Sample Concentration F->H from Samples G->H

Caption: Standard workflow for quantitative analysis using HPLC, from preparation to final calculation.

Method Validation Summary

The described method must be validated to ensure it is fit for purpose. The following table outlines typical acceptance criteria based on ICH guidelines.[3][5][10]

ParameterAcceptance Criteria
Specificity Baseline resolution (Rs > 1.5) between enantiomers. No interference from blank at the analyte's retention time.
Linearity (R²) ≥ 0.995
Range Defined by linearity, accuracy, and precision data.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and absolute confirmation of identity, coupling the HPLC system to a mass spectrometer is the ideal approach.

Principle and Advantages

LC-MS provides two dimensions of data: the retention time from the chromatography and the mass-to-charge ratio (m/z) from the mass spectrometer. This offers exceptional selectivity, as it is highly unlikely that another compound will have both the same retention time and the same mass. The molecular weight of the free base C₇H₁₅NO₂ is 145.20 g/mol .[11] In the mass spectrometer, using an electrospray ionization (ESI) source in positive mode, the analyte will be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 146.2.

Protocol Outline

The sample preparation and HPLC conditions would be largely the same as the HPLC-UV method. However, the mobile phase may need optimization. Volatile buffers like ammonium formate or ammonium acetate are preferred over TFA, which can cause ion suppression.

MS Detector Settings (Example):

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification of m/z 146.2, or Full Scan for qualitative analysis.

  • Capillary Voltage: ~3.5 kV

  • Drying Gas Flow & Temp: Optimize based on instrument manufacturer's recommendations.

References

  • Valid
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS.
  • Validation of Amino Acid Analysis Methods.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • This compound. MedChemExpress.
  • A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. PubMed.
  • (S)-4-Methyl-2-(methylamino)pentanoic acid. Oakwood Chemical.
  • Chiral Separation Principles.
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.

Sources

Application Notes and Protocols: A Systematic Approach to Determining the Dosage of (S)-4-Methyl-2-(methylamino)pentanoic Acid Hydrochloride for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is a chiral amino acid, specifically a derivative of leucine.[1] Emerging research points towards its potential as a neuroprotective agent, possibly acting as a modulator of neurotransmitter systems, with a particular focus on glutamate pathways.[2] Additionally, some evidence suggests that its derivatives may function as calcium channel antagonists, a mechanism crucial for various physiological processes.[2] As a compound of interest for potential therapeutic applications, particularly in neurology, establishing a safe and effective dosage in relevant animal models is a critical first step in preclinical development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically determine the appropriate dosage of this compound for in vivo animal studies. Due to the limited availability of public data on the in vivo effects of this specific compound, this document outlines a de novo approach, starting from foundational principles and progressing to detailed experimental protocols. Our focus is on establishing a robust, data-driven methodology to ensure both the scientific validity of the research and the ethical treatment of laboratory animals.

The Imperative for a Systematic Dosage Determination

The process of translating a novel compound from the bench to in vivo testing is fraught with challenges, the most critical of which is dose selection.[3] An incorrectly chosen dose can lead to one of two undesirable outcomes: a dose too low may show no efficacy, leading to the premature abandonment of a potentially valuable therapeutic agent, while a dose too high can induce toxicity, confounding the experimental results and raising ethical concerns.

Therefore, a systematic, multi-stage approach is not just recommended; it is essential. This guide will walk through the logical progression of experiments designed to narrow down the therapeutic window for this compound.

Visualizing the Path to an Optimal Dose

The journey from a novel compound to a well-defined in vivo dosage regimen can be visualized as a multi-step workflow. This process ensures that each step informs the next, progressively refining the dosage range.

DosageDeterminationWorkflow cluster_in_vitro In Vitro & In Silico Analysis cluster_estimation Dose Estimation cluster_in_vivo_safety In Vivo Safety & Tolerability cluster_in_vivo_efficacy In Vivo Efficacy in_vitro Step 1: In Vitro Potency (EC50/IC50) & Physicochemical Properties allometric Step 2: Allometric Scaling & Human Equivalent Dose (HED) Calculation in_vitro->allometric Provides starting concentration for scaling drf Step 3: Dose-Range Finding (DRF) Study allometric->drf Estimates initial safe starting dose for animals mtd_noael Determination of MTD & NOAEL drf->mtd_noael Identifies toxicity thresholds efficacy_study Step 4: Dose-Response Efficacy Study mtd_noael->efficacy_study Defines dose range for therapeutic testing pk_pd Step 5: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling efficacy_study->pk_pd Correlates dose with biological effect and exposure

Caption: A stepwise workflow for determining the optimal dosage of a novel compound in animal models.

Part 1: Foundational Steps - From In Vitro to Dose Estimation

In Vitro Potency as a Starting Point

Before any animal is dosed, the potency of this compound should be characterized in relevant in vitro systems. For instance, if the therapeutic goal is neuroprotection, cell-based assays using neuronal cell lines (e.g., SH-SY5Y or primary neurons) subjected to excitotoxicity (e.g., glutamate or NMDA) would be appropriate. The key parameter to derive from these studies is the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). This value represents the concentration at which the compound elicits 50% of its maximal effect and serves as a fundamental anchor for initial dose estimations.

Allometric Scaling: A Bridge Between Species

Allometric scaling is a mathematical method used to extrapolate drug doses between different animal species based on their body surface area and metabolic rates.[4][5] It is a more reliable method than simple weight-based (mg/kg) conversions because it accounts for the fact that metabolic processes do not scale linearly with body weight.[6]

The Human Equivalent Dose (HED) can be calculated from animal data, and conversely, an initial animal dose can be estimated from in vitro data or data from another species. The FDA provides guidance on this methodology, which relies on Body Surface Area (BSA) normalization.[7]

Allometric Scaling Conversion Factors

The conversion is based on the formula:

Dose in Species B (mg/kg) = Dose in Species A (mg/kg) × (Km for Species A / Km for Species B)

SpeciesBody Weight (kg)Body Surface Area (m²)K_m_ Factor (Body Weight / BSA)
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog100.5020
Human601.6237

This table provides standard K_m_ factors used for dose conversions between species. To convert a dose from Species A to Species B, multiply the dose by (K_m_ A / K_m_ B).

Example Calculation: If a hypothetical effective dose in a rat was found to be 10 mg/kg, the equivalent dose for a mouse would be: Mouse Dose = 10 mg/kg (Rat) × (6 / 3) = 20 mg/kg

Part 2: In Vivo Safety and Tolerability - The Dose-Range Finding Study

The primary goal of a Dose-Range Finding (DRF) study is to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL).[8] This is a critical step to ensure the safety of the animals in subsequent, more extensive efficacy studies.[3]

Protocol: Single-Dose Dose-Range Finding (DRF) Study in Mice

1. Objective: To determine the MTD and NOAEL of this compound following a single administration in mice.

2. Materials:

  • This compound (CAS: 66866-69-1)[9]

  • Vehicle (e.g., sterile saline or phosphate-buffered saline, pH adjusted)

  • Male and female C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment (syringes, needles, animal balance, etc.)

3. Compound Preparation: As a hydrochloride salt, the compound is expected to have good water solubility.[10]

  • Prepare a stock solution of the compound in the chosen vehicle.

  • Perform serial dilutions to achieve the desired concentrations for each dose group.

  • Ensure the final formulation is sterile (e.g., by filtration) if administered parenterally.

4. Experimental Design:

  • Animal Model: Use an equal number of male and female mice for each dose group (n=3-5 per sex per group).

  • Dose Levels: Select a wide range of doses. A logarithmic progression is often used (e.g., 1, 3, 10, 30, 100, 300 mg/kg). The starting dose should be informed by allometric scaling from in vitro data, if available.

  • Control Group: Administer the vehicle only.

  • Route of Administration: Choose a route relevant to the intended therapeutic application (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

5. Procedure:

  • Acclimatize animals for at least one week before the study.

  • Record the initial body weight of each animal.

  • Administer a single dose of the compound or vehicle according to the assigned group.

  • Observe animals continuously for the first 4 hours post-dosing, then at regular intervals for up to 14 days.

  • Record all clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

  • Measure body weight daily for the first week and then twice weekly.

  • At the end of the observation period, euthanize the animals and perform a gross necropsy to examine major organs for any abnormalities.

6. Data Analysis and Interpretation:

  • MTD: The highest dose that does not cause mortality or severe clinical signs that threaten the animal's life.

  • NOAEL: The highest dose at which no adverse effects are observed.

Hypothetical DRF Study Results

Dose Group (mg/kg)Clinical ObservationsBody Weight Change (Day 7)Mortality
VehicleNormal+5%0/6
10Normal+4.5%0/6
30Normal+4%0/6
100Mild, transient hypoactivity for 2 hrs-2%0/6
300Significant hypoactivity, piloerection for 6 hrs-8%1/6
1000Severe lethargy, ataxia-15%4/6

From this hypothetical data, the NOAEL would be 30 mg/kg, and the MTD could be estimated at 100 mg/kg.

Part 3: Efficacy Testing - The Dose-Response Study

Once a safe dose range has been established, the next step is to determine the effective dose in a relevant disease model.[11]

Protocol: Multi-Dose Efficacy Study in a Mouse Model of Neuroprotection

1. Objective: To evaluate the dose-response relationship of this compound on a relevant endpoint in a mouse model of neurodegeneration.

2. Materials and Model:

  • Compound and vehicle as described previously.

  • A relevant animal model (e.g., kainic acid-induced seizure model, MPTP model of Parkinson's disease, or an ischemic stroke model).

  • Assays for measuring the desired endpoint (e.g., behavioral tests, histology for neuronal loss, or biochemical markers of neuroinflammation).

3. Experimental Design:

  • Dose Levels: Select 3-4 dose levels based on the DRF study results. These should be below the MTD and should bracket the NOAEL (e.g., 10, 30, and 100 mg/kg from the hypothetical data).

  • Control Groups: Include a vehicle-treated group and a positive control group (a known neuroprotective agent), if available.

  • Dosing Regimen: Determine the frequency and duration of dosing based on the disease model and the suspected pharmacokinetics of the compound.

4. Procedure:

  • Acclimatize animals and induce the disease model according to established protocols.

  • Administer the compound or vehicle according to the predetermined dosing regimen.

  • Monitor animals for clinical signs and body weight throughout the study.

  • At the appropriate time point, perform the primary endpoint assessments (e.g., behavioral testing).

  • At the end of the study, collect tissues for ex vivo analysis (e.g., histology, biochemistry).

5. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a statistically significant, dose-dependent effect of the compound on the measured endpoints.

Part 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

While not the primary focus of initial dosage determination, understanding the PK/PD profile of the compound is crucial for optimizing the dosing regimen.[12]

  • Pharmacokinetics (PK): This describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion). PK studies measure drug concentrations in plasma and tissues over time to determine parameters like half-life, bioavailability, and clearance.

  • Pharmacodynamics (PD): This describes what the drug does to the body. PD studies correlate the drug concentration with the observed therapeutic or toxic effect.

Integrating PK/PD data allows for a more rational dose selection, helping to maintain drug exposure within the therapeutic window.

Conclusion

Determining the correct dosage of a novel compound like this compound for animal models is a methodical and data-driven process. It requires a logical progression from in vitro characterization to in vivo safety and efficacy studies. By following the systematic approach outlined in these application notes—including allometric scaling, dose-range finding, and dose-response studies—researchers can confidently establish a safe and effective dosage range. This rigorous approach not only enhances the quality and reproducibility of preclinical data but also adheres to the highest standards of scientific and ethical conduct.

References

  • Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development?
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31.
  • Barn World. (2024, February 4). Can Animal Scales Help with Dosage Calculations for Medications?
  • Pharmacology Mentor. (n.d.). Human to Animal Dose Conversion & Allometric Scaling.
  • Slideshare. (n.d.). Dose determination in preclinical and clinical studies.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British journal of clinical pharmacology, 73(5), 671–675.
  • CDC Stacks. (n.d.). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies.
  • Fang, L., & Chen, G. (2013). Two-Stage Experimental Design for Dose-Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering, 1(9), 1119–1128.
  • Postel-Vinay, N., et al. (2016). Early phase clinical trials to identify optimal dosing and safety. Journal of Clinical Oncology, 34(15_suppl), e14032-e14032.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • Cook, S. M., et al. (2018). Hydrochloride Salt of the GABAkine KRM-II-81. ACS omega, 3(11), 16499–16507.
  • ECETOC. (n.d.). Guidance on Dose Selection.
  • Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • FDA. (2010). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • ResearchGate. (2025, August 6). Design methods for some dose-response models.
  • ResearchGate. (2019, May 14). Is it meaningful to study dose-response relationship in animal?
  • PubChem. (n.d.). 4-(Methylamino)pentanoic acid.
  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, pentanoic acid, 2-methylbutyl ester, CAS Registry Number 55590-83-5. Food and Chemical Toxicology, 146(Suppl 1), 111732.
  • PubChem. (n.d.). (2R,4S)-2-methyl-4-((2-methylpropan-2-yl)oxycarbonylamino)-5-(4-phenylphenyl)pentanoic acid.

Sources

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride: A Chemical Probe for Interrogating Amino Acid Transport and Nutrient Sensing Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Tool for Neuroscience and Metabolic Research

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, also known as N-Methyl-L-leucine hydrochloride, is a chiral amino acid derivative that serves as a valuable chemical probe in biomedical research.[1][2][3] Its structural similarity to the essential amino acid L-leucine positions it as a strategic tool for investigating cellular processes that are dependent on amino acid transport and nutrient sensing. The N-methylation of the alpha-amino group enhances metabolic stability, making it a more robust probe compared to its parent amino acid.[4] This modification, however, also alters its interaction with biological targets, providing a unique pharmacological profile.

This guide provides an in-depth exploration of the scientific context, applications, and detailed protocols for utilizing this compound to probe key cellular pathways, including the L-type Amino Acid Transporter 1 (LAT1) and the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling cascade. While primarily recognized as a building block in synthetic chemistry, its utility as a pharmacological tool in neuroscience and cancer research is an area of growing interest.[1][2]

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its effective use in experimental settings.

PropertyValueSource(s)
Synonyms N-Methyl-L-leucine hydrochloride, N-Me-L-Leu-OH·HCl[5]
CAS Number 66866-69-1
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Appearance White to off-white powder[2]
Solubility Soluble in water.[3]
Storage Store at 2-8°C.[5]

Stock Solution Preparation: For in vitro experiments, a 100 mM stock solution can be prepared by dissolving 18.17 mg of this compound in 1 mL of sterile, deionized water or a suitable buffer (e.g., PBS, HEPES-buffered saline). The solution should be sterile-filtered and can be stored in aliquots at -20°C. For cell-based assays, it is crucial to ensure the final concentration of the vehicle (e.g., water) does not affect the experimental outcome.

Mechanism of Action: A Tale of Two Targets

The primary utility of this compound as a chemical probe stems from its likely interaction with two key cellular components: the LAT1 transporter and the mTORC1 nutrient sensing pathway.

Competitive Inhibition of the LAT1 Amino Acid Transporter

The L-type Amino Acid Transporter 1 (LAT1), a heterodimer of SLC7A5 and SLC3A2, is a crucial transporter of large neutral amino acids (LNAAs), including leucine, across the cell membrane.[6] It is highly expressed in the blood-brain barrier, placenta, and various types of cancer cells, making it a significant target for drug delivery and cancer therapy.[6][7] Given its structural analogy to L-leucine, N-methyl-L-leucine is predicted to act as a competitive inhibitor of LAT1, blocking the uptake of L-leucine and other LNAAs. This inhibitory action can be harnessed to study the physiological roles of LAT1 in different cell types and disease models.

LAT1_Inhibition cluster_membrane Cell Membrane LAT1 LAT1 Transporter Extracellular Side Intracellular Side Leucine_int L-Leucine LAT1:f2->Leucine_int Leucine_ext L-Leucine Leucine_ext->LAT1:f1 Transport Probe_ext (S)-4-Methyl-2- (methylamino)pentanoic acid hydrochloride Probe_ext->LAT1:f1 Competitive Inhibition

Caption: Competitive inhibition of the LAT1 transporter.

Modulation of the mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is exquisitely sensitive to amino acid availability, particularly L-leucine. L-leucine influx into the cell is a critical upstream signal for mTORC1 activation. By inhibiting L-leucine uptake via LAT1, this compound is expected to indirectly suppress mTORC1 signaling. This allows researchers to dissect the downstream consequences of reduced nutrient sensing in various cellular contexts, from protein synthesis to autophagy.

mTOR_Signaling Probe (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride LAT1 LAT1 Transporter Probe->LAT1 Inhibits mTORC1 mTORC1 LAT1->mTORC1 Activates Leucine L-Leucine Leucine->LAT1 Transport Protein_Synthesis Protein Synthesis (e.g., p70S6K phosphorylation) mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Modulation of the mTORC1 signaling pathway.

Experimental Applications and Protocols

The following protocols provide a framework for using this compound as a chemical probe. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Application 1: In Vitro LAT1 Inhibition Assay

This protocol details a competitive radioligand uptake assay to determine the inhibitory potency of this compound on LAT1 function.

Objective: To quantify the inhibition of L-[³H]-leucine uptake by the test compound in LAT1-expressing cells.

Materials:

  • LAT1-expressing cells (e.g., MCF-7, HT-29, or a cell line relevant to the research question)

  • Cell culture medium and supplements

  • This compound

  • L-[³H]-leucine (radiolabeled tracer)

  • Unlabeled L-leucine (for non-specific binding control)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Protocol:

  • Cell Seeding: Plate LAT1-expressing cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Solutions:

    • Prepare a range of concentrations of this compound in uptake buffer.

    • Prepare the tracer solution containing L-[³H]-leucine in uptake buffer at a final concentration of ~1 µCi/mL.

    • Prepare a high-concentration unlabeled L-leucine solution (e.g., 10 mM) in uptake buffer for determining non-specific uptake.

  • Uptake Assay:

    • Wash the cell monolayer twice with pre-warmed uptake buffer.

    • Add the uptake buffer containing the different concentrations of the test compound to the respective wells. For control wells, add uptake buffer alone. For non-specific binding wells, add the high-concentration unlabeled L-leucine solution.

    • Incubate for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the L-[³H]-leucine tracer solution to all wells.

    • Incubate for a predetermined time (e.g., 1-5 minutes, to be in the linear range of uptake) at 37°C.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold uptake buffer to remove unincorporated tracer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific L-[³H]-leucine uptake against the concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

LAT1_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed LAT1-expressing cells in 24-well plate Prepare_Solutions Prepare test compound dilutions, [³H]-leucine tracer, and controls Wash_Cells Wash cells with uptake buffer Prepare_Solutions->Wash_Cells Pre-incubate Pre-incubate with test compound or controls (10-15 min) Wash_Cells->Pre-incubate Add_Tracer Add [³H]-leucine tracer to initiate uptake Pre-incubate->Add_Tracer Incubate Incubate for 1-5 min at 37°C Add_Tracer->Incubate Terminate_Uptake Terminate uptake and wash with ice-cold buffer Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Scintillation_Counting Measure radioactivity Lyse_Cells->Scintillation_Counting Calculate_IC50 Calculate IC₅₀ value Scintillation_Counting->Calculate_IC50

Caption: Workflow for the in vitro LAT1 inhibition assay.

Application 2: Assessment of mTORC1 Signaling by Western Blotting

This protocol describes how to use this compound to investigate its effect on the mTORC1 signaling pathway by analyzing the phosphorylation status of key downstream targets.

Objective: To determine if the test compound inhibits mTORC1 signaling by measuring the phosphorylation of p70 S6 Kinase (p70S6K).

Materials:

  • Cell line of interest (e.g., neuronal cells, cancer cells)

  • Cell culture medium and supplements

  • This compound

  • Amino acid-free medium (for starvation)

  • L-leucine solution (for stimulation)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Amino acid starve the cells by incubating in amino acid-free medium for 1-2 hours.

    • Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

    • Stimulate the cells with L-leucine (e.g., 5 mM) for 15-30 minutes. Include a non-stimulated control and a leucine-stimulated control without the inhibitor.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer with inhibitors.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize protein samples and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total p70S6K and a loading control (e.g., β-actin).

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_blotting Western Blotting cluster_analysis Analysis Plate_Cells Plate and grow cells Starve_Cells Amino acid starvation Plate_Cells->Starve_Cells Pre-treat Pre-treat with test compound Starve_Cells->Pre-treat Stimulate Stimulate with L-leucine Pre-treat->Stimulate Lyse_Cells Lyse cells and quantify protein Stimulate->Lyse_Cells SDS_PAGE SDS-PAGE and protein transfer Lyse_Cells->SDS_PAGE Block_Membrane Block membrane SDS_PAGE->Block_Membrane Antibody_Incubation Primary and secondary antibody incubations Block_Membrane->Antibody_Incubation Detect_Signal Chemiluminescent detection Antibody_Incubation->Detect_Signal Re-probe Strip and re-probe for total and loading control proteins Detect_Signal->Re-probe Quantify Quantify band intensities Re-probe->Quantify

Caption: Workflow for assessing mTORC1 signaling by Western blotting.

Future Directions and Considerations

The potential of this compound as a chemical probe extends beyond the applications detailed here. Its reported activity as a calcium channel antagonist warrants further investigation using techniques such as calcium imaging and patch-clamp electrophysiology.[3] In vivo studies could explore its effects on neuronal function, metabolism, and disease models where LAT1 and mTORC1 are implicated.

Researchers should be mindful that while the N-methylation enhances stability, it may also lead to off-target effects. Therefore, appropriate controls, including the use of its parent compound L-leucine and structurally distinct inhibitors of the same targets, are crucial for robust experimental design and data interpretation.

Conclusion

This compound is a promising chemical probe for dissecting the intricate roles of amino acid transport and nutrient sensing in cellular physiology and pathophysiology. Its ability to competitively inhibit the LAT1 transporter and consequently modulate mTORC1 signaling provides a powerful tool for researchers in neuroscience, cancer biology, and metabolic diseases. The protocols outlined in this guide offer a starting point for harnessing the potential of this versatile compound to advance our understanding of these fundamental biological processes.

References

  • N-Methyl-L-leucine hydrochloride. Chem-Impex. [Link]
  • Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. MDPI. [Link]
  • LAT1 - Transporters. Solvo Biotechnology. [Link]

Sources

Application Notes and Protocols for Utilizing (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is a chiral compound, structurally characterized as a derivative of the amino acid L-leucine.[1][2] Its biological activities are of growing interest in medicinal chemistry and pharmacology.[3] While initial research has pointed towards its potential as a calcium channel antagonist and a modulator of neurotransmitter systems, particularly glutamate pathways, its broader interactions with enzymatic targets remain an area ripe for exploration.[3][4][5] The structural similarity to natural amino acids suggests that it may act as a competitive or allosteric inhibitor for enzymes involved in amino acid metabolism or other related pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the enzyme inhibitory potential of this compound. The protocols outlined herein are designed to be self-validating and are grounded in established principles of enzyme kinetics.[6]

Pre-clinical Investigation Strategy: A Workflow

A systematic approach is crucial to effectively characterize the inhibitory activity of a novel compound. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Specificity & Advanced Characterization A Target Enzyme Selection B Single-Point Inhibition Assay A->B C IC50 Determination B->C D Determination of Inhibition Type (Competitive, Non-competitive, etc.) C->D Proceed if significant inhibition is observed E Calculation of Inhibition Constant (Ki) D->E F Reversibility Studies D->F G Counter-Screening Against Related Enzymes E->G H In Vivo or Cell-Based Assays G->H

Figure 1: A generalized workflow for the characterization of a novel enzyme inhibitor.

Part 1: Foundational Protocols - IC50 Determination

The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency as an inhibitor. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Rationale

Before determining the IC50, it is crucial to establish the optimal conditions for the enzyme assay, including buffer pH, temperature, and substrate concentration. For a competitive inhibitor, the apparent IC50 value is dependent on the substrate concentration. Therefore, it is recommended to perform the IC50 determination at a substrate concentration equal to or below the Michaelis constant (Km) of the enzyme.[7]

Step-by-Step Protocol for IC50 Determination
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO). Ensure the final solvent concentration in the assay does not exceed 1% to avoid non-specific effects.

    • Prepare the enzyme stock solution in a suitable buffer that ensures its stability and activity.

    • Prepare the substrate stock solution.

  • Assay Setup:

    • In a 96-well microplate, set up the reactions as described in the table below. It is advisable to perform the assay in triplicate.

    • Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).[8]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).[6][9] The reaction should be monitored under initial velocity conditions, where the rate is linear with time.[7]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the "no inhibitor" control (set to 100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

ComponentVolume (µL)Final Concentration
Assay BufferVariable1X
Enzyme10As determined in optimization
This compound (serial dilutions)10e.g., 0.1 nM to 100 µM
Substrate20≤ Km
Total Volume 100
Table 1: Example of a 96-well plate setup for IC50 determination.

Part 2: Advanced Mechanistic Studies

Once significant inhibitory activity is confirmed, the next logical step is to elucidate the mechanism of inhibition. This provides deeper insights into how the inhibitor interacts with the enzyme.[10]

Determining the Mode of Inhibition

The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined by measuring the enzyme kinetics at various substrate and inhibitor concentrations.[10]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition A A B B C C

Figure 2: Simplified models of reversible enzyme inhibition.

Protocol for Determining Inhibition Type and Ki
  • Experimental Design:

    • Perform a series of enzyme assays with varying concentrations of the substrate.

    • For each substrate concentration series, include several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Data Collection:

    • Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

  • Data Analysis and Visualization:

    • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[Substrate].[11]

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

    • Mixed Inhibition: The lines will intersect in the second or third quadrant.

  • Calculating the Inhibition Constant (Ki):

    • The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.[10] A lower Ki indicates a more potent inhibitor.

    • For competitive inhibition, Ki can be calculated from the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).

    • Alternatively, Ki can be determined by non-linear regression analysis of the kinetic data, which is generally more accurate than linearization methods.[12]

Substrate ConcentrationInhibitor Conc. 1 (e.g., 0 µM)Inhibitor Conc. 2 (e.g., 5 µM)Inhibitor Conc. 3 (e.g., 10 µM)
[S]1RateRateRate
[S]2RateRateRate
[S]3RateRateRate
[S]4RateRateRate
[S]5RateRateRate
Table 2: Example data structure for mechanism of action studies.
Reversibility of Inhibition

To determine if the inhibition is reversible, a dialysis or rapid dilution experiment can be performed.

  • Pre-incubation: Incubate the enzyme with a high concentration of this compound (e.g., 10-20 times the IC50) for a prolonged period.

  • Removal of Inhibitor:

    • Dialysis: Dialyze the enzyme-inhibitor mixture against a large volume of buffer to remove the free inhibitor.

    • Dilution: Rapidly dilute the enzyme-inhibitor mixture into the assay solution, effectively lowering the inhibitor concentration to a non-inhibitory level.

  • Activity Measurement: Measure the enzyme activity after the removal of the inhibitor. If the activity is restored to the level of the control (enzyme treated similarly but without the inhibitor), the inhibition is reversible.[10]

Considerations and Troubleshooting

  • Solubility: Ensure that this compound is fully soluble in the assay buffer at the tested concentrations.

  • Compound Interference: Run controls to check if the compound interferes with the assay detection method (e.g., absorbance or fluorescence).

  • Enzyme Stability: Confirm that the enzyme is stable under all assay conditions for the duration of the experiment.[7]

Conclusion

These application notes provide a robust framework for the systematic investigation of the enzyme inhibitory properties of this compound. By following these protocols, researchers can obtain reliable data on the compound's potency, mechanism of action, and reversibility of inhibition, which are critical for its further development as a potential therapeutic agent or a valuable research tool.

References

  • Tipton, K. F., & Dixon, H. B. (2011). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. In Enzyme Inhibitors and Activators. InTech.
  • Duggleby, R. G. (1995). A quick method for the determination of inhibition constants. Journal of Enzyme Inhibition, 9(4), 269-278.
  • ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?.
  • Ali, M. (2022, December 23). Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. YouTube.
  • GraphPad. Computing Ki for a Competitive Enzyme Inhibitor.
  • University College London. Enzyme inhibitors.
  • ResearchGate. (2015, September 1). How should I start with Enzyme-Inhibitor kinetics assay?.
  • Song, Y., et al. (2000). (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. Journal of Medicinal Chemistry, 43(19), 3474-3477.
  • Wikipedia. Enzyme kinetics.
  • Bas-Bellver, C., et al. (2022). Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases. International Journal of Molecular Sciences, 23(4), 2209.
  • Li, L., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, 8(3), 147-154.
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?.
  • ACS Publications. (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain.
  • PubMed. (S)-4-Methyl-2-(methylamino)pentanoic acid [4, 4-bis(4-fluorophenyl)butyl]amide hydrochloride, a novel calcium channel antagonist, is efficacious in several animal models of pain.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Stability Issues of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges encountered when working with this leucine derivative in solution. Ensuring the stability of your compound is paramount for reproducible and accurate experimental outcomes.

This compound, a derivative of L-leucine, is utilized in various research applications.[1] Like many amino acid hydrochlorides, its stability in solution is not absolute and can be influenced by a range of environmental and chemical factors. This guide provides a structured approach, from foundational knowledge to in-depth troubleshooting, to maintain the integrity of your solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that affect the stability of this compound in solution?

A: The stability of amino acids and their derivatives in solution is primarily influenced by pH, temperature, light exposure, oxygen, and the solvent composition.[2][3] For this compound, the key concerns are pH-driven hydrolysis, oxidation of the amino group, and temperature-accelerated degradation.

Q2: What are the recommended storage conditions for solutions?

A: For optimal stability, solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be stored at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months).[4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the solution in single-use aliquots.[3][5] Protect solutions from light by using amber vials or by wrapping the container in foil.[2]

Q3: How can I visually detect if my solution has degraded?

A: Visual indicators of degradation can include the appearance of a yellow or brown tint, which may suggest oxidative degradation or other chemical changes. The formation of precipitates or cloudiness (turbidity) can indicate a loss of solubility, potentially due to a shift in pH or the formation of insoluble degradation products.[6]

Q4: What is the optimal pH range for maintaining solution stability?

A: While specific data for this exact molecule is limited, amino acid solutions are generally most stable in a slightly acidic pH range (typically pH 5-6) to minimize degradation pathways like hydrolysis and deamidation.[3] As a hydrochloride salt, the initial pH of a solution in neutral water will be acidic. It is critical to use buffers if a specific physiological pH is required and to validate the compound's stability in that buffer system.

Q5: Which solvents are recommended for preparing solutions?

A: The hydrochloride salt form is generally soluble in aqueous solvents. High-purity water (e.g., Milli-Q® or equivalent) is the primary recommended solvent. For specific applications requiring organic co-solvents, alcohols like ethanol may be used, but their effect on long-term stability should be validated.[7] The solubility behavior is a function of both the polar amino-carboxylic acid portion and the neutral side chain.[7]

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific stability issues you may encounter during your experiments.

Guide 1: Issue - Solution Discoloration or Precipitation

Symptoms: Your clear, colorless solution of this compound has developed a yellow/brown hue or has become cloudy with visible particulates.

Potential Causes & Diagnostic Workflow:

The workflow below outlines the logical steps to identify the root cause of solution instability manifesting as discoloration or precipitation.

G cluster_0 Troubleshooting: Discoloration & Precipitation start Issue Observed: Solution Discolored or Precipitated check_ph Measure Solution pH start->check_ph check_microbial Test for Microbial Contamination (e.g., Plating, Microscopy) check_ph->check_microbial pH is stable cause_ph Root Cause: pH Shift -> Free Base Precipitation check_ph->cause_ph pH significantly higher than initial? analyze_precipitate Analyze Precipitate (e.g., HPLC, LC-MS) check_microbial->analyze_precipitate Contamination negative cause_microbial Root Cause: Microbial Growth check_microbial->cause_microbial Contamination positive? review_prep Review Solution Preparation Protocol analyze_precipitate->review_prep Parent compound only? cause_oxidation Root Cause: Oxidative Degradation analyze_precipitate->cause_oxidation Degradants identified?

Caption: Workflow to diagnose causes of solution instability.

Step-by-Step Resolution Protocol:
  • Measure pH: Use a calibrated pH meter. An increase in pH can neutralize the hydrochloride salt, leading to the precipitation of the less soluble free base form.

    • Corrective Action: If the pH has shifted, adjust it back to the target range using dilute HCl. To prevent future shifts, consider using a suitable buffer system (e.g., citrate or acetate buffer) validated for compatibility.

  • Investigate Oxidation: Discoloration is often a sign of oxidation.[6]

    • Corrective Action: Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon gas). Store solutions under an inert atmosphere and minimize headspace in the vial.[2][3]

  • Check for Microbial Contamination: Cloudiness can result from bacterial or fungal growth, especially if stored for extended periods at 4°C in non-sterile buffers.

    • Corrective Action: Prepare solutions using sterile techniques and solvents. For long-term storage, filter the solution through a 0.22 µm sterile filter into a sterile container.[3]

Guide 2: Issue - Loss of Potency (Concentration Decrease)

Symptoms: Quantitative analysis (e.g., HPLC, LC-MS) reveals a time-dependent decrease in the concentration of the parent compound, indicating chemical degradation.

Potential Degradation Pathways: The primary degradation pathways for amino acids include deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group).[8][9] Other pathways include oxidation and hydrolysis.[6][10][11]

G cluster_1 Potential Degradation Pathways parent (S)-4-Methyl-2-(methylamino)pentanoic acid HCl Parent Compound deamination α-Keto Acid Deamination Product parent->deamination Deamination (e.g., via hydrolysis) decarboxylation Amine Decarboxylation Product parent->decarboxylation Decarboxylation (e.g., heat, pH) oxidation Oxidized Species Oxidation Product parent->oxidation Oxidation (e.g., O2, light)

Caption: Major chemical degradation routes for the compound.

Investigative Approach: Forced Degradation Study

To identify the specific vulnerabilities of the molecule, a forced degradation (or stress testing) study is the recommended approach.[12][13][14] This involves subjecting the solution to harsh conditions to intentionally accelerate degradation, allowing for the identification of degradation products and pathways.[12][14]

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hDeamination, Hydrolysis
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hDeamination, Racemization
Oxidation 3% H₂O₂, Room Temp, 24hOxidation of the amine
Thermal 80°C (in solution), 48hDecarboxylation, general degradation
Photolytic High-intensity light (ICH Q1B), Room TempPhotodegradation (free radical mechanisms)[12]
Table 1: Recommended conditions for a forced degradation study.[6][13]

Part 3: Key Protocols & Methodologies

This section provides standardized procedures for solution preparation and analysis to ensure consistency and minimize stability issues.

Protocol 1: Preparation of a Stable Stock Solution
  • Pre-analysis: Allow the solid this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.[2]

  • Weighing: Accurately weigh the required amount of powder in a clean, dry vessel.

  • Solvent Addition: Use a high-purity, sterile solvent (e.g., water for injection, or a pre-filtered, degassed buffer). Add a portion of the solvent to the solid and vortex gently to dissolve.

  • Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add solvent to the final desired volume. Mix thoroughly.

  • Filtration (Optional but Recommended): For long-term storage, sterile filter the solution using a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting & Storage: Dispense the solution into single-use, sterile cryovials.[5] Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Analytical Method for Stability Monitoring (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the parent compound and detecting degradation products.[15][16][17]

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound from the column.
Gradient Start at 5% B, ramp to 95% B over 15-20 minTo separate the parent peak from more or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Column Temp 30-40°CEnsures reproducible retention times.
Injection Volume 5-10 µLStandard volume to avoid column overload.
Detection UV at ~210 nmWavelength for detecting peptide bonds and carboxyl groups.
Table 2: Starting parameters for a stability-indicating HPLC method.

References

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • CD Formulation. (n.d.).
  • An, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. [Link]
  • BioPharm International. (2010, October 1).
  • PubMed. (2018).
  • DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • Bio-Synthesis. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency. [Link]
  • Physical Chemistry Research. (2024, December).
  • ResearchGate. (2018, February). Electrolyte Effects on the Amino Acid Solubility in Water: Solubilities of Glycine, l -Leucine, l -Phenylalanine, and l -Aspartic Acid in Salt Solutions of (Na + , K + , NH 4 + )/(Cl – , NO 3 – ). [Link]
  • BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage. [Link]
  • Tamilnadu Test House. (n.d.). Analytical Methods For Amino Acids. [Link]
  • Journal of Pharmaceutical Analysis. (2012, June).
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
  • Semantic Scholar. (n.d.).
  • PubMed Central. (2015, December). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. [Link]
  • ACS Publications. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+)
  • PubMed Central. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+)
  • ResearchGate. (2016, September 25). How to store protein for long term?. [Link]
  • PubMed Central. (2021, October 7).
  • Biocompare. (2015, December 14). Keeping Your Cool When Storing Purified Protein. [Link]
  • SlideShare. (n.d.).
  • Biology LibreTexts. (2025, August 28). 18.
  • WikiLectures. (2022, December 3).
  • ResearchGate. (2021, October 7).

Sources

Technical Support Center: Optimizing Synthesis of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, also known as N-methyl-L-leucine hydrochloride.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis

(S)-4-Methyl-2-(methylamino)pentanoic acid is a derivative of the essential amino acid L-leucine.[1] The introduction of a methyl group on the alpha-amino nitrogen can significantly alter the physicochemical and biological properties of peptides containing this residue, often leading to increased enzymatic stability and improved bioavailability.[5][6]

The synthesis of N-methylated amino acids like N-methyl-L-leucine hydrochloride primarily follows two well-established pathways:

  • Reductive Amination: This is a direct approach where the primary amine of L-leucine (or its ester) is reacted with a source of a methyl group, typically formaldehyde, to form an imine intermediate, which is then reduced in situ to the secondary amine.[7][8]

  • N-Alkylation of a Protected Amino Acid: This method involves protecting the carboxylic acid and/or the amino group of L-leucine, followed by alkylation of the nitrogen atom with a methylating agent, and subsequent deprotection.

This guide will focus on troubleshooting and optimizing the more common and direct reductive amination approach.

Troubleshooting Guide: Optimizing Reaction Yield

This section addresses specific issues you might encounter during the synthesis of this compound via reductive amination.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield in the synthesis of N-methyl-L-leucine hydrochloride can stem from several factors. Let's break down the potential causes and their solutions.

Potential Cause 1: Inefficient Imine/Iminium Ion Formation

The first step of reductive amination is the formation of an imine or iminium ion from the reaction of L-leucine with formaldehyde.[8] This reaction is an equilibrium process, and if the equilibrium is not shifted towards the imine, the subsequent reduction step will be inefficient.

  • Solution:

    • pH Control: The formation of the imine is often catalyzed by mild acid.[9] If the reaction medium is too basic, the carbonyl carbon of formaldehyde is less electrophilic. If it's too acidic, the amine of leucine will be protonated, rendering it non-nucleophilic. The optimal pH is typically weakly acidic.

    • Water Removal: The formation of the imine releases a molecule of water. While many reductive amination procedures are performed in aqueous or protic solvents, in some cases, the presence of excess water can shift the equilibrium back towards the starting materials.[10] If you are using a non-aqueous solvent, consider adding a dehydrating agent like magnesium sulfate.

Potential Cause 2: Suboptimal Reducing Agent or Conditions

The choice of reducing agent and the reaction conditions are critical for selectively reducing the imine intermediate without affecting the starting aldehyde.

  • Solution:

    • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent particularly well-suited for reductive aminations.[9][11][12] It is less basic than other borohydrides and can be used in a one-pot reaction by mixing the amine, aldehyde, and STAB together.[9] It is effective in a variety of solvents, with 1,2-dichloroethane (DCE) being a common choice.[9]

    • Sodium Cyanoborohydride (NaCNBH₃): This is another common reducing agent for this transformation.[13] It is stable in protic solvents like methanol. However, it is highly toxic and reactions need to be performed in a well-ventilated fume hood.[14]

    • Eschweiler-Clarke Reaction: This classic method uses an excess of formaldehyde and formic acid to achieve N-methylation.[15][16][17] The formic acid acts as the reducing agent.[17][18] This method has the advantage of preventing over-methylation to the quaternary ammonium salt.[17]

Potential Cause 3: Over-Alkylation

While the Eschweiler-Clarke reaction inherently avoids this, other methods can potentially lead to the formation of the dimethylated product (N,N-dimethyl-L-leucine).

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of formaldehyde. Using a slight excess (1.1-1.5 equivalents) is often sufficient.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could favor di-methylation. Running the reaction at a lower temperature can also help improve selectivity.

Potential Cause 4: Difficulties in Product Isolation and Purification

The hydrochloride salt of N-methyl-L-leucine is generally water-soluble, which can make extraction from aqueous workups challenging.

  • Solution:

    • Solvent Evaporation: After the reaction, if miscible solvents were used, evaporate them under reduced pressure.

    • Extraction with an Appropriate Solvent: If an aqueous workup is necessary, ensure the aqueous layer is sufficiently acidified to protonate the product before attempting extraction with an organic solvent. However, given its polarity, it may be more effective to wash the organic layer with brine to remove water-soluble impurities and then crystallize the hydrochloride salt.

    • Crystallization: The final product is a hydrochloride salt, which is often a crystalline solid. After workup, dissolving the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol) and allowing it to cool slowly can yield pure crystals.

Question 2: I am observing the formation of multiple byproducts in my reaction mixture. How can I identify and minimize them?

Answer:

Byproduct formation is a common challenge. The identity of the byproducts can provide clues to optimize the reaction conditions.

Common Byproducts and Their Mitigation:

Byproduct Potential Cause Proposed Solution
N,N-dimethyl-L-leucine Over-alkylation due to excess formaldehyde or prolonged reaction time.Use a stoichiometric amount or slight excess of formaldehyde. Monitor the reaction closely and stop it once the starting material is consumed. The Eschweiler-Clarke method is less prone to this.[17]
Unreacted L-leucine Incomplete reaction.Ensure sufficient equivalents of formaldehyde and reducing agent are used. Check the pH of the reaction mixture. Allow for adequate reaction time.
Leucine methyl ester (if using methanol) Esterification of the carboxylic acid.If using methanol as a solvent with an acid catalyst, esterification can occur. Consider using a different solvent like DCE or THF with STAB.[11][13]
Side products from formaldehyde Polymerization of formaldehyde (paraformaldehyde).Use a fresh, high-quality source of formaldehyde.
Question 3: Should I protect the carboxylic acid group of L-leucine before reductive amination?

Answer:

Protecting the carboxylic acid is a valid strategy, though not always necessary.

  • When to Protect: If you are using harsh reaction conditions or reagents that could react with the carboxylic acid, protection is advisable. For instance, if you were to use a more general and powerful reducing agent like sodium borohydride, it would be added after imine formation is complete, as it can reduce aldehydes and ketones.[13] In this two-step approach, protecting the carboxylate as an ester can prevent its reduction.

  • When Not to Protect: For one-pot reductive aminations with mild, selective reagents like STAB or under Eschweiler-Clarke conditions, protection of the carboxylic acid is generally not required.[9][11][17] The reaction can proceed efficiently with the free carboxylic acid.

Experimental Workflow: Reductive Amination using Sodium Triacetoxyborohydride

The following diagram illustrates a typical workflow for the synthesis of this compound.

Reductive Amination Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification cluster_3 Final Product start Dissolve L-Leucine in Solvent (e.g., DCE) add_formaldehyde Add Formaldehyde (1.1-1.5 eq.) start->add_formaldehyde Stir add_stab Add Sodium Triacetoxyborohydride (1.3-1.6 eq.) add_formaldehyde->add_stab Stir react Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->react quench Quench Reaction (e.g., with NaHCO₃ solution) react->quench extract Extract with Organic Solvent quench->extract dry_evaporate Dry & Evaporate Solvent extract->dry_evaporate hcl_salt Form HCl Salt (e.g., HCl in Ether) dry_evaporate->hcl_salt crystallize Crystallize Product hcl_salt->crystallize end (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride crystallize->end

Caption: A typical workflow for the synthesis of N-methyl-L-leucine HCl.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity I can expect for the final product?

With optimized conditions and careful purification (e.g., recrystallization), purities of >98% can be achieved.[19]

Q2: Can I use paraformaldehyde as the formaldehyde source?

Yes, paraformaldehyde can be used. It will depolymerize in situ under the reaction conditions to provide formaldehyde. Ensure you account for the molar equivalence correctly.

Q3: Is it possible to perform this reaction on a solid support for peptide synthesis?

Yes, on-resin N-methylation of amino acids is a common technique in solid-phase peptide synthesis (SPPS).[20][21] This typically involves reductive amination after the amino acid has been coupled to the resin.

Q4: What are the safety precautions I should take?

  • Always work in a well-ventilated fume hood.

  • Formaldehyde is a known carcinogen and sensitizer; handle with appropriate personal protective equipment (PPE).

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and can release flammable or toxic gases upon contact with water or acid. Handle with care. Sodium cyanoborohydride is particularly toxic.[14]

Q5: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure of the product.[22] Purity can be assessed by HPLC and melting point analysis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
  • Chem LibreTexts. (n.d.).
  • Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
  • Li, G., & Li, X. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. [Link]
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
  • Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]
  • YouTube. (2023). Eschweiler-Clarke reaction. [Link]
  • Google Patents. (n.d.).
  • L-F. L., & G. A. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(26), 10731–10734. [Link]
  • M. H. G., & J. S. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 61(23), e202201416. [Link]
  • AAPPTec. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. [Link]
  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118–124. [Link]
  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 67(14), 4983–4986. [Link]
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research, 6(1), 1-3. [Link]
  • Wikipedia. (2023).
  • ResearchGate. (2013). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?[Link]
  • Naoum, J. C., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 6(31), 20562–20569. [Link]
  • ResearchGate. (n.d.). How formaldehyde reacts with amino acids. [Link]
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
  • ResearchGate. (2000). (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. [Link]
  • Naoum, J. C., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 6(31), 20562–20569. [Link]
  • Ohshima, T., et al. (1996). Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase. Applied Biochemistry and Biotechnology, 56(3), 341-344. [Link]
  • Song, Y., et al. (2000). (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. Journal of Medicinal Chemistry, 43(20), 3845-3851. [Link]
  • University of the Incarnate Word. (2024).
  • ResearchGate. (2018).
  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. [Link]
  • Chen, K., et al. (2020). Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. Molecules, 25(21), 5005. [Link]
  • Molbase. (n.d.). Synthesis of (ii) 2-Carboxy-4-methyl-2-[(dimethylamino)methyl]pentanoic acid. [Link]
  • CP Lab Safety. (n.d.). This compound, 98% Purity, C7H16ClNO2, 100 grams. [Link]
  • National Center for Biotechnology Information. (n.d.). N-Methylleucine.

Sources

troubleshooting common problems in (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Welcome to the technical support guide for this compound, also commonly known as N-Methyl-L-leucine hydrochloride. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the successful application of this versatile chiral building block in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of N-Methyl-L-leucine hydrochloride?

This compound is typically a white to off-white powder or crystalline solid.[1][2] It is the hydrochloride salt of N-methylated L-leucine, which enhances its solubility in water and other polar solvents compared to its free acid form.[1][2][3]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO₂·HCl[2]
Molecular Weight 181.66 g/mol [1][2]
Appearance White to off-white powder[1][2]
Melting Point 159-163 °C[1][4]
Solubility Soluble in water.[1][2][3][1][2][3]
Storage 0 - 8 °C, protected from moisture.[2][5][2][5]

Q2: How should I properly store this compound to ensure its stability?

For optimal shelf life, N-Methyl-L-leucine hydrochloride should be stored in a tightly sealed container in a refrigerator at 0°C to 8°C.[2][5] It is crucial to protect it from moisture to prevent hydrolysis and degradation. Like many amino acid derivatives, it can be sensitive to extreme pH and high temperatures.[3][6]

Q3: What are the expected key signals in a ¹H NMR spectrum for this compound?

While a specific spectrum should always be compared to a reference standard, you can generally expect to see a singlet corresponding to the N-methyl protons.[7] Other characteristic signals include multiplets for the isobutyl group protons and the alpha-proton on the chiral center. The exact chemical shifts will depend on the solvent used for analysis.

Troubleshooting Guide: Synthesis & Purification

Issue 1: Low Yield During N-methylation of L-leucine

You're attempting to synthesize N-Methyl-L-leucine from L-leucine but are consistently obtaining low yields.

Causality & Diagnosis: Low yields in N-methylation reactions often stem from incomplete reaction, formation of byproducts (like dimethylated species), or degradation of the starting material or product. The choice of protecting groups, methylating agent, and base is critical.

Troubleshooting Workflow:

Sources

addressing challenges in the purification of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Welcome to the technical support guide for the purification of this compound (Product No. HY-W128028, CAS 66866-69-1).[1] This document is designed for researchers, chemists, and pharmaceutical development professionals to troubleshoot and refine the purification process for this leucine derivative.[2] The insights provided herein are based on established crystallization principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification workflow.

Q1: What is the most effective and scalable method for purifying crude this compound?

The most robust and widely used method for purifying this and similar amino acid salts is recrystallization .[3][4] This technique leverages differences in solubility between the desired compound and impurities at varying temperatures. The key principle is to dissolve the crude material in a minimum amount of a suitable hot solvent to form a saturated solution, from which pure crystals will precipitate upon slow cooling.[5]

Q2: I'm unsure which solvent to start with. What are your recommendations?

For a polar, salt-like compound such as an amino acid hydrochloride, protic polar solvents are the best starting point.

  • Single-Solvent System: Begin with water or ethanol . These solvents are effective at dissolving the compound when hot but have reduced solubility at lower temperatures, which is the ideal characteristic for recrystallization.[6] A small amount of HCl in the water can sometimes be used to suppress deprotonation and ensure the compound remains as the hydrochloride salt.[3]

  • Two-Solvent System: If a single solvent is not effective, a two-solvent (or anti-solvent) system is a powerful alternative.[7] A common approach is to dissolve the compound in a minimal amount of a "good" solvent like hot methanol or ethanol, and then slowly add a miscible "bad" solvent (an anti-solvent) like diethyl ether or isopropanol until turbidity (cloudiness) persists.[6][8] Gentle heating to redissolve, followed by slow cooling, will often yield high-purity crystals.

Q3: My product has "oiled out" or separated as a liquid instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point (or the melting point of the solvated compound), or when the rate of precipitation is so rapid that it prevents the formation of an ordered crystal lattice.

  • Causality: This is often caused by cooling the saturated solution too quickly or by the presence of impurities that depress the compound's melting point. The solution becomes supersaturated too fast, leading to amorphous precipitation instead of controlled crystal growth.

  • Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (5-10% more) of the hot solvent to reduce the saturation level slightly.

    • Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.

    • If the problem persists, consider that a significant impurity may be present, requiring a different purification method (e.g., chromatography) prior to the final crystallization.

Q4: I've cooled my solution, but no crystals have formed. What should I do?

This indicates that the solution is not yet sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

  • Troubleshooting Steps:

    • Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal formation to begin.[7]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution.[7] This provides a perfect template for further crystal growth.

    • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.

    • Add an Anti-solvent: If using a single-solvent system, you can cautiously add a small amount of a miscible anti-solvent (see Q2) dropwise until persistent cloudiness is observed.

Part 2: Detailed Troubleshooting Guide

This section provides a deeper dive into specific challenges, organized by the nature of the problem.

Challenge 1: Final Product Purity is Below Target Specification

If your final product is failing analytical tests (e.g., NMR purity <97%[1], or presence of extraneous peaks in HPLC), consider the following.

  • Issue: Residual Solvent or Water

    • Diagnosis: Broad peaks in the ¹H NMR spectrum corresponding to common solvents (ethanol, isopropanol, water) or a weight loss observed upon drying analysis (TGA).

    • Root Cause: Insufficient drying. The crystal lattice can trap solvent molecules, which are difficult to remove.

    • Solution: Dry the crystals under high vacuum (Vacuo) at a moderately elevated temperature (e.g., 40-50 °C) for an extended period (12-24 hours). Ensure the temperature is well below the compound's melting or decomposition point.

  • Issue: Co-precipitation of Process-Related Impurities

    • Diagnosis: Sharp, defined peaks in the NMR or HPLC that do not correspond to the product. These could be unreacted starting materials or synthetic byproducts.[9]

    • Root Cause: The impurity has similar solubility characteristics to the final product, causing it to crystallize simultaneously.

    • Solution:

      • Perform a Second Recrystallization: The purity of the product generally increases with each successive recrystallization.

      • Optimize the Solvent System: Experiment with different solvent systems. An impurity that is co-soluble in ethanol might be less soluble in an isopropanol/water mixture.

      • Slow Down Cooling: Ensure the cooling rate is as slow as possible. Rapid crystal growth is more likely to trap impurities within the lattice.[5]

  • Issue: Poor Chiral Purity (Presence of the (R)-enantiomer)

    • Diagnosis: A specific rotation value that deviates significantly from the literature value (e.g., +19.5° for c=0.71 in H₂O)[1], or separation of enantiomers on a chiral HPLC column.

    • Root Cause: Potential racemization caused by exposure to harsh basic conditions or excessive heat during the synthesis or workup.

    • Solution: Review the preceding synthetic steps. Ensure the pH is maintained on the acidic side during workup and that prolonged heating is avoided. Purification to enrich the enantiomer typically requires more advanced techniques like diastereomeric salt formation or preparative chiral chromatography.

Challenge 2: Poor Crystal Quality or Appearance
  • Issue: Product is a fine powder, not well-defined crystals.

    • Root Cause: Nucleation rate was too high, and crystal growth rate was too low. This often happens when the solution is "crash-cooled" in an ice bath from a high temperature.

    • Solution: Promote slower crystal growth. Allow the solution to cool naturally to room temperature before moving it to a refrigerator or ice bath. A slower cooling profile allows molecules to align properly in the crystal lattice.[10]

  • Issue: Crystals are discolored (e.g., yellow or brown).

    • Root Cause: Presence of high-molecular-weight, colored impurities from the reaction.

    • Solution: After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated decolorizing charcoal to the hot solution. Swirl for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the clear solution to cool.[5]

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the standard purification workflow and a decision tree for troubleshooting common crystallization issues.

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Charcoal Add Charcoal (Optional) Dissolve->Charcoal If colored HotFilter Hot Gravity Filtration Dissolve->HotFilter If insoluble impurities exist Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry in Vacuo Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for purification by recrystallization.

TroubleshootingTree Start Saturated Solution Cooled Q_Crystals Crystals Formed? Start->Q_Crystals A_Yes Proceed to Isolation Q_Crystals->A_Yes Yes Q_Oil Oily Layer Formed? Q_Crystals->Q_Oil No A_No No Crystals A_Oil_Yes Re-heat, Add More Solvent, Cool Slower Q_Oil->A_Oil_Yes Yes A_Oil_No Clear Solution Remains Q_Oil->A_Oil_No No Action_Scratch 1. Scratch Flask 2. Add Seed Crystal A_Oil_No->Action_Scratch Action_Cool 3. Cool in Ice Bath 4. Add Anti-Solvent Action_Scratch->Action_Cool

Caption: Decision tree for troubleshooting crystallization failures.

Part 3: Protocols and Data

Solvent System Selection Table

The choice of solvent is the most critical parameter in a successful recrystallization.[4] The following table provides guidance on selecting a solvent system for this compound.

Solvent SystemRoleSuitability & Rationale
Water Single SolventHigh Polarity. Excellent for dissolving the hydrochloride salt at elevated temperatures. Solubility drops significantly upon cooling, making it a good first choice.
Ethanol Single SolventMedium Polarity. Good alternative to water. May provide better rejection of less polar impurities. Evaporates more easily than water, simplifying the drying process.
Isopropanol (IPA) Single Solvent or Anti-SolventLower Polarity than Ethanol. Can be effective as a single solvent if solubility is sufficient when hot. Also widely used as an anti-solvent with water or methanol.[11]
Methanol / Diethyl Ether Two-Solvent (Anti-Solvent) SystemClassic Polar/Non-polar Pair. Dissolve product in minimal hot methanol, then add diethyl ether dropwise until cloudy. The two solvents must be miscible.[5][7]
Ethanol / Water Two-Solvent (Co-Solvent) SystemTunable Polarity. Start with the compound dissolved in hot ethanol. Add hot water dropwise until the solution is nearly saturated. Cool slowly. Useful for fine-tuning solubility.
Standard Operating Procedure (SOP): Single-Solvent Recrystallization
  • Solvent Selection: Choose an appropriate solvent from the table above (e.g., Ethanol).

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a stir bar. Heat the solvent in a separate beaker. Add the minimum amount of hot solvent to the flask in small portions while stirring until the solid just dissolves completely.[7]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (If Necessary): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining impurities in the mother liquor.

  • Drying: Transfer the pure crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

References

  • Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from Radboud University Repository. [Link]
  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. [Link]
  • Google Patents. (1992).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Google Patents / European Patent Office. (n.d.). Process for producing crystals of salt of acidic amino acid and basic amino acid.
  • ResearchGate. (2014). How to get (or crystallize)
  • University of Rochester. (n.d.).
  • Google Patents. (1984).
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
  • CP Lab Safety. (n.d.). This compound, 98% Purity. [Link]
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis.... [Link]
  • PubMed. (1996).

Sources

Technical Support Center: Understanding the Degradation of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies on the degradation of this leucine derivative. As a compound of interest in various research applications, understanding its stability and degradation profile is crucial for accurate and reproducible results.[1]

This resource is structured to anticipate and address the challenges you may encounter during your experimental work. It provides not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a derivative of the amino acid L-leucine.[2] Its stability is a critical parameter as degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and inaccurate experimental outcomes. Understanding its degradation pathway is essential for developing stable formulations, defining appropriate storage conditions, and ensuring the reliability of research data.

Q2: What are the primary functional groups in this compound susceptible to degradation?

The molecule possesses two primary functional groups prone to degradation: the secondary amine (-NH(CH3)) and the carboxylic acid (-COOH). The presence of a chiral center also means that racemization could be a potential degradation pathway under certain conditions.

Q3: What are the expected general pathways of degradation for this molecule?

Based on its structure and general knowledge of amino acid degradation, the following pathways are plausible under forced degradation conditions:

  • Oxidation: The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxides, imines, or dealkylation to form the primary amine.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, esterification followed by hydrolysis could be a concern if alcohols are present in the formulation.

  • Decarboxylation: Under thermal stress, the carboxylic acid group could be lost as carbon dioxide.

  • Transamination and Deamination: Similar to biological amino acid degradation, chemical conditions could promote the removal of the amino group to form an α-keto acid.[3][4]

Q4: What are "forced degradation" studies and why are they necessary?

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than its intended storage conditions.[5][6] These studies are crucial for:

  • Identifying likely degradation products.[5]

  • Elucidating degradation pathways.[5]

  • Demonstrating the specificity of analytical methods, ensuring that the method can distinguish the intact drug from its degradants.[7]

  • Gaining insights into the intrinsic stability of the molecule.[5]

Troubleshooting Guide for Degradation Studies

This section addresses specific issues that may arise during the experimental investigation of this compound degradation.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions. The stress applied is insufficient.1. Increase Stress Intensity: Gradually increase the concentration of the stressor (e.g., from 0.1N HCl to 1N HCl), the temperature (e.g., in 10°C increments), or the duration of exposure. Rationale: To achieve a target degradation of 5-20% to ensure that the analytical method is challenged.[8] 2. Use Co-solvents: If solubility is limiting the reaction in aqueous media, consider using a co-solvent like methanol or acetonitrile. Rationale: To ensure the drug is fully in solution and exposed to the stressor.[5]
Complete degradation of the compound. The stress conditions are too harsh.1. Reduce Stress Intensity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Rationale: The goal is to generate a mixture of the parent compound and its degradation products to assess analytical method specificity. 2. Time-Point Sampling: Take samples at multiple time points to capture the progression of the degradation.[5] Rationale: This helps in identifying primary and secondary degradation products.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH. Column overloading. Sub-optimal column chemistry.1. Adjust Mobile Phase pH: The compound has an amine and a carboxylic acid, making its charge state pH-dependent. Buffer the mobile phase to a pH that ensures good peak shape (typically 2 pH units away from the pKa of the analyte). Rationale: To control the ionization of the analyte and improve chromatographic behavior. 2. Select Appropriate Column: A C18 column is a good starting point. If issues persist, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl). Rationale: To find the optimal interaction between the analyte, degradants, and the stationary phase. 3. Reduce Injection Concentration: Dilute the sample to avoid overloading the column. Rationale: Overloading leads to peak fronting or tailing and reduced resolution.
Appearance of unexpected peaks in the chromatogram. Impurities in the starting material. Interaction with excipients (if in formulation). Secondary degradation products.1. Analyze a Control Sample: Run a chromatogram of the unstressed compound to identify pre-existing impurities.[8] Rationale: To differentiate between impurities and degradation products. 2. Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral homogeneity of each peak. Rationale: To ensure that each peak represents a single component.[7] 3. Isolate and Characterize: If a significant unknown peak is observed, consider techniques like LC-MS to identify its mass and propose a structure.[9] Rationale: To elucidate the degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., water, methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.[10]
  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.[10]
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours.[5]
  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 48 hours.[10]
  • Control Sample: Keep the stock solution at room temperature, protected from light.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Columns:

  • HPLC system with a PDA detector.
  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

2. Mobile Phase and Gradient:

  • Start with a simple isocratic mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (pH 3.0).[7]
  • If co-elution is observed, develop a gradient method to improve separation.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation (e.g., H2O2) cluster_thermal Thermal Stress cluster_hydrolysis Acid/Base Hydrolysis Parent This compound N_Oxide N-Oxide derivative Parent->N_Oxide Oxidation Dealkylated Primary amine Parent->Dealkylated Oxidative dealkylation Decarboxylated Decarboxylated product Parent->Decarboxylated Decarboxylation Alpha_Keto α-Keto acid Parent->Alpha_Keto Deamination

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Degradation Studies

Experimental_Workflow Start Start: Obtain Compound Prep_Stock Prepare Stock Solution (1 mg/mL) Start->Prep_Stock Forced_Deg Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep_Stock->Forced_Deg Neutralize Neutralize/Dilute Samples Forced_Deg->Neutralize HPLC_Analysis HPLC Analysis with PDA Detector Neutralize->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, % Degradation) HPLC_Analysis->Data_Analysis ID_Degradants Identify Degradation Products (e.g., LC-MS) Data_Analysis->ID_Degradants End End: Degradation Profile Established ID_Degradants->End

Caption: A typical experimental workflow for forced degradation studies.

By following this guide, researchers can systematically investigate the degradation of this compound, leading to a comprehensive understanding of its stability profile and ensuring the integrity of their scientific work.

References

  • This compound-COA-578613-MedChemExpress. MedChemExpress.
  • stability-indicating hplc method: Topics by Science.gov. Science.gov.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • Amino Acid Degradations Produced by Lipid Oxidation Products. ResearchGate.
  • Forced Degradation – A Review.
  • Degradation of amino acids. SlideShare.
  • This compound. MedchemExpress.com.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • forced degradation products: Topics by Science.gov. Science.gov.
  • 8.5.7: Degradation of amino acids. Chemistry LibreTexts.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health.
  • Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate. Cairo University Scholar.

Sources

optimization of reaction conditions for synthesizing (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in pharmaceutical research, particularly in the development of peptide-based therapeutics and chiral catalysts, (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is a derivative of the amino acid L-leucine.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and stereochemical integrity. The introduction of the N-methyl group enhances proteolytic stability and can modify the conformational properties of peptides, making it a valuable modification in drug design.[3][4]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound. It offers in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via the reductive amination of (S)-4-methyl-2-oxopentanoic acid.

Q1: Why is my reaction yield unexpectedly low?

Low yield is the most common issue in reductive amination. The root cause can often be traced to one of three critical areas: imine formation, the reduction step, or reaction conditions.

Causality Analysis: The reaction proceeds in two main stages: (1) the formation of an imine intermediate from the ketone and amine, and (2) the reduction of this imine to the final amine product.[5] Both stages are highly sensitive to the reaction environment.

  • Inefficient Imine Formation: The initial reaction between the carbonyl group of (S)-4-methyl-2-oxopentanoic acid and methylamine is a reversible equilibrium. If the intermediate imine does not form in sufficient quantity, the subsequent reduction step will inherently produce a low yield.[5]

  • Premature Reductant Activity: A reducing agent that is too reactive can reduce the starting ketone to a hydroxy acid before it has a chance to form the imine. This is a common side reaction that consumes starting material.[6]

  • Suboptimal pH: The reaction is highly pH-dependent. Acid catalysis is required to facilitate the dehydration step of imine formation. However, if the pH is too low, the methylamine nucleophile will be protonated and rendered unreactive.[7][8]

Troubleshooting Steps:

  • Verify pH Control: The optimal pH range for reductive amination is typically between 4 and 6. This ensures the carbonyl is activated and the amine remains sufficiently nucleophilic. Use a non-interfering acid like acetic acid to adjust the pH.[9]

  • Choose a Selective Reducing Agent: Employ a reductant that selectively reduces the protonated imine (iminium ion) over the carbonyl starting material. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice due to its mildness and selectivity.[5][6][10] Sodium cyanoborohydride (NaBH₃CN) is also effective in the ideal pH range but poses toxicity risks due to cyanide byproducts.[5][6][11]

  • Monitor Imine Formation: Before adding the reducing agent, consider allowing the ketone and amine to stir for a period (e.g., 30-60 minutes) to allow the imine equilibrium to be established.[6] For particularly difficult reactions, removal of water using molecular sieves can drive the equilibrium toward the imine.[8]

troubleshooting_low_yield start Low Yield Encountered check_pH Is pH between 4-6? start->check_pH check_reductant What reducing agent was used? check_pH->check_reductant Yes adjust_pH Action: Adjust pH with a mild acid (e.g., AcOH). check_pH->adjust_pH No strong_reductant Strong (e.g., NaBH4) check_reductant->strong_reductant selective_reductant Selective (e.g., STAB) check_reductant->selective_reductant check_protocol Was imine formation allowed? pre_stir Action: Pre-stir ketone and amine for 1h before adding reductant. check_protocol->pre_stir No end_node Investigate other parameters: - Reagent purity - Temperature - Solvent check_protocol->end_node Yes switch_reductant Action: Switch to a selective reductant like STAB. strong_reductant->switch_reductant selective_reductant->check_protocol

Caption: Troubleshooting workflow for low reaction yield.
Q2: How can I prevent the formation of side products, particularly those affecting stereochemistry?

The primary concerns are over-alkylation and racemization at the chiral α-carbon.

Causality Analysis:

  • Over-alkylation: While reductive amination is generally more controlled than direct alkylation with alkyl halides, it is still possible for the newly formed secondary amine to react with another molecule of the keto acid, leading to a tertiary amine impurity.[6] This is less common but can occur with excess starting material or prolonged reaction times.

  • Racemization: The stereocenter at the α-position to the carboxyl group is susceptible to racemization under harsh conditions. Strong bases or acids, or elevated temperatures, can facilitate the formation of an enolate intermediate, which would lead to a loss of stereochemical purity.[4] Some procedures for N-methyl amino acid synthesis have noted partial racemization during steps like methyl ester hydrolysis with strong bases.[4]

Preventative Measures:

  • Stoichiometric Control: Use a slight excess of the amine (methylamine) but ensure the keto acid is the limiting reagent to minimize the potential for the product to react further.

  • Mild Conditions:

    • Temperature: Run the reaction at room temperature or below (0°C to 25°C) to avoid providing the energy needed for racemization.

    • pH: Maintain the gentle acidic pH (4-6) as described previously. Avoid strongly acidic or basic workup conditions until the reaction is complete and the product is ready for isolation.

  • Choice of Reagents: The use of mild, selective reducing agents like STAB also contributes to preserving stereochemical integrity by avoiding harsh reaction byproducts or conditions.[5]

  • Confirm Stereopurity: After synthesis, the enantiomeric excess (ee) should be confirmed using a suitable analytical technique, such as chiral HPLC or by derivatizing the product with a chiral agent and analyzing by NMR.

Q3: My product is difficult to purify and isolate. What are the best practices?

This compound is a salt, making it highly polar and water-soluble, which can complicate extraction and purification.

Purification Strategy:

  • Quenching and Workup: After the reaction is complete, carefully quench any remaining reducing agent. For borohydride-based reagents, this is often done by slowly adding an acid (e.g., 1M HCl) until gas evolution ceases.

  • Aqueous/Organic Extraction:

    • Acidify the aqueous solution to a low pH (~1-2) with HCl. This ensures both the carboxylic acid and the secondary amine are fully protonated, maximizing water solubility.

    • Perform an extraction with an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar starting materials or side products. The desired product will remain in the aqueous layer.

  • Isolation:

    • Evaporation: The most direct method is to remove the water from the aqueous layer under reduced pressure (rotoevaporation) to yield the crude hydrochloride salt.

    • Crystallization: The crude solid can then be recrystallized from a suitable solvent system, such as an ethanol/ether mixture, to achieve high purity.

  • Alternative Methods: If the product remains impure, column chromatography using an appropriate stationary phase (e.g., silica gel with a polar mobile phase, or ion-exchange chromatography) may be necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The most common and reliable method is the one-pot direct reductive amination of (S)-4-methyl-2-oxopentanoic acid with methylamine.[5][12] This approach combines the imine formation and reduction steps into a single procedure, which is efficient and minimizes handling of intermediates.[10]

Caption: General reaction pathway for reductive amination.
Q2: Which reducing agent is best? A comparison.

The choice of reducing agent is critical for selectivity and safety.

Reducing AgentProsConsRecommendation
Sodium Triacetoxyborohydride (STAB) - Mild and highly selective for imines/iminium ions over ketones.[5][10]- Commercially available and easy to handle.- Effective under slightly acidic conditions.- More expensive than other borohydrides.Highly Recommended. The best choice for control and safety.
Sodium Cyanoborohydride (NaBH₃CN) - Selectively reduces imines at neutral to slightly acidic pH.[5][6]- Inexpensive.- Highly toxic; generates HCN gas or cyanide salts upon acidic workup.[5]- Requires careful handling and waste disposal.Use with extreme caution. A viable but less safe alternative to STAB.
Catalytic Hydrogenation (H₂/Pd/C) - "Green" chemistry approach with high atom economy.[11]- Effective for many reductions.- Requires specialized hydrogenation equipment (pressure vessel).- Catalyst can sometimes be sensitive to functional groups.Recommended for large-scale synthesis where appropriate equipment is available.
Sodium Borohydride (NaBH₄) - Inexpensive and readily available.- Not selective. Will readily reduce the starting ketone.[6]- Typically requires a two-step (indirect) process where the imine is formed first.Not recommended for direct, one-pot amination.
Q3: What are the best analytical methods for in-process control and final product analysis?

A multi-faceted approach is necessary for comprehensive analysis.

  • Reaction Monitoring (In-Process):

    • Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting keto acid.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for tracking the disappearance of starting materials and the appearance of the product mass, confirming the reaction is proceeding as expected.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure, including the presence of the N-methyl group and the isobutyl side chain.

    • Mass Spectrometry (MS): Confirms the molecular weight of the final product.

    • Chiral HPLC: The definitive method to determine the enantiomeric purity (ee%) of the final product by separating the (S) and (R) enantiomers.

Section 3: Optimized Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound using sodium triacetoxyborohydride.

experimental_workflow setup 1. Reaction Setup - Dissolve keto acid in solvent (e.g., MeOH). - Cool to 0°C. add_amine 2. Add Amine - Add aqueous methylamine solution. - Adjust pH to ~5 with acetic acid. setup->add_amine pre_stir_exp 3. Imine Formation - Stir at 0°C for 30-60 minutes. add_amine->pre_stir_exp add_stab 4. Reduction - Add STAB portion-wise. - Allow to warm to RT and stir overnight. pre_stir_exp->add_stab quench 5. Quench Reaction - Cool to 0°C. - Slowly add 1M HCl to quench excess STAB. add_stab->quench workup 6. Workup & Extraction - Extract with ether to remove impurities. - Collect aqueous layer. quench->workup isolate 7. Isolation - Evaporate water under reduced pressure. workup->isolate purify 8. Purification & Analysis - Recrystallize from EtOH/ether. - Characterize by NMR, MS, and Chiral HPLC. isolate->purify

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-4-methyl-2-oxopentanoic acid (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Amine Addition: Add an aqueous solution of methylamine (40 wt. %, ~1.2 eq) dropwise to the cooled solution.

  • pH Adjustment: Slowly add glacial acetic acid to the mixture until the pH is between 4 and 6.

  • Imine Formation: Allow the mixture to stir at 0°C for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB, ~1.5 eq) to the reaction mixture in portions, ensuring the temperature remains low. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add 1M HCl to quench any unreacted STAB and adjust the pH to ~1-2.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (2x volumes) to remove organic impurities. The product will remain in the aqueous layer.

  • Isolation: Collect the aqueous layer and remove the solvent under reduced pressure to yield the crude this compound as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.

  • Analysis: Confirm the identity, purity, and stereochemical integrity of the final product using NMR, MS, and chiral HPLC.

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
  • Kightlinger, W., et al. (2020). Peptide Formation by N-Methyl Amino Acids in Translation Is Hastened by Higher pH and tRNA(Pro). Journal of the American Chemical Society. [Link]
  • PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(3-4), 236-243. [Link]
  • Biron, E., & Chatterjee, J. (2018).
  • Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
  • PMC. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Reductive amination.
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. [Link]
  • Biron, E., et al. (2004). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 69(26), 9173-9180. [Link]
  • Naoum, J., et al. (2020). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. [Link]
  • Rogue Chem. (2024). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN. YouTube. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl L-Leucinate Hydrochloride: Essential Amino Acid Derivative for Advanced Applications.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Lee, S., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235-30242. [Link]
  • ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
  • Chemistry Shorts. (2023).

Sources

identifying and minimizing experimental artifacts with (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into identifying and minimizing experimental artifacts when working with this leucine derivative. Our goal is to ensure the integrity and reproducibility of your experimental outcomes.

This compound is a chiral amino acid derivative with potential applications in neuroscience and pharmacology, including as a modulator of neurotransmitter systems and a calcium channel blocker.[1] Given its specific stereochemistry and reactive functional groups, careful experimental design and execution are paramount to avoid generating misleading data.

This document is structured to provide immediate, actionable solutions to common problems and to answer frequently asked questions, grounding all recommendations in established scientific principles.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Q1: What is the proper way to store and handle this compound to ensure its stability?

    • Q2: How should I prepare a stock solution, and what are the recommended solvents?

    • Q3: Why is the (S)-stereochemistry so critical, and how can I verify the enantiomeric purity?

    • Q4: What are the expected biological activities of this compound?

  • Troubleshooting Guide: Identifying & Minimizing Artifacts

    • Problem 1: High Variability & Poor Reproducibility in Assay Results

    • Problem 2: Lower-than-Expected Biological Potency or Efficacy

    • Problem 3: Unexpected Cellular Toxicity or Off-Target Effects

  • Key Experimental Protocols

    • Protocol 1: Preparation and Validation of an Aqueous Stock Solution

    • Protocol 2: Assessment of Compound Stability by HPLC

    • Protocol 3: Verification of Enantiomeric Purity via Chiral HPLC

  • References

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store and handle this compound to ensure its stability?

Answer: Proper storage is the first line of defense against compound degradation. This compound is supplied as a hydrochloride salt, which generally enhances stability compared to the free base form.[2][3]

  • Solid Form: Store the solid powder at -20°C in a tightly sealed container, protected from light and moisture.[4] Many hydrochloride salts are hygroscopic (tend to absorb moisture from the air), which can lead to chemical degradation and inaccuracies in weighing. For long-term storage, use of a desiccator is recommended.

  • In Solution: Stock solutions should be stored at -80°C for long-term stability (up to 6 months).[4] For daily use, aliquots can be stored at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to prepare single-use aliquots.

Q2: How should I prepare a stock solution, and what are the recommended solvents?

Answer: The hydrochloride salt form is designed to improve aqueous solubility.[5]

  • Primary Solvent: For most biological experiments, sterile, deionized water or a buffered solution (like PBS, pH 7.4) is the recommended solvent. A supplier certificate of analysis indicates solubility in water (0.71g/100ml).[4]

  • Preparation: To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh the compound accurately and dissolve in the chosen solvent. Sonication may be used to aid dissolution if necessary. Once dissolved, sterile-filter the solution through a 0.22 µm filter before storing or using in cell culture.

  • Organic Solvents: If higher concentrations are needed or if the experimental buffer causes precipitation, solvents like DMSO can be used. However, always be mindful of the final concentration of the organic solvent in your assay, as it can have its own biological effects.

Q3: Why is the (S)-stereochemistry so critical, and how can I verify the enantiomeric purity?

Answer: Stereochemistry is fundamental to a molecule's biological activity.[6] Enantiomers (mirror-image isomers) of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties.[7][8][9] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[7][9] Therefore, ensuring the enantiomeric purity of the (S)-isomer is critical for interpreting results correctly.

  • Verification: The most reliable method to verify enantiomeric purity is through Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for their quantification.[10][11] Direct analysis of underivatized amino acids is possible on specific columns, or indirect methods involving chiral derivatizing agents can be used.[10][11][12][13]

Q4: What are the expected biological activities of this compound?

Answer: (S)-4-Methyl-2-(methylamino)pentanoic acid is a derivative of the amino acid leucine.[14] Published information suggests it has potential as a calcium channel antagonist, particularly targeting neuronal N-type calcium channels, and may have applications in models of pain and hypertension.[1][15] It has also been studied for its potential to modulate neurotransmitter systems, such as glutamate pathways.[1]

Troubleshooting Guide: Identifying & Minimizing Artifacts

Experimental artifacts can arise from the compound itself, the experimental system, or the assay procedure.[16] This section provides a systematic approach to troubleshooting common issues.

Problem 1: High Variability & Poor Reproducibility in Assay Results

Inconsistent results are a common challenge that can undermine a research project. The root cause often lies in compound handling, stability, or the experimental setup.[16]

Potential Cause Underlying Mechanism & Rationale Recommended Solution & Validation Step
Compound Instability The compound may be degrading in the assay medium over the course of the experiment, leading to a lower effective concentration. This is common with prolonged incubation times.[17]Solution: Prepare fresh working solutions from a frozen stock for each experiment. Validation: Perform a time-course stability study using HPLC to quantify the compound's concentration in your specific assay buffer at 0, 2, 4, 8, and 24 hours (see Protocol 2).
Hygroscopicity The hydrochloride salt can absorb atmospheric moisture, leading to inaccurate weighing and lower-than-intended stock concentrations.Solution: Always allow the compound vial to warm to room temperature before opening. Handle in a low-humidity environment if possible. Store the solid with a desiccant.
pH Fluctuation As a hydrochloride salt, dissolving the compound at high concentrations in a weakly buffered or unbuffered solution can lower the pH, affecting both compound stability and cellular health.Solution: Use a well-buffered physiological medium (e.g., HEPES-buffered DMEM). Validation: Measure the pH of the final assay medium after adding the compound at the highest concentration used. Adjust if necessary.
Inconsistent Cell State Cell-based assays are sensitive to variations in cell passage number, density, and metabolic state, which can alter their response to a compound.[16][18]Solution: Use cells within a consistent, low-passage number range. Seed cells at a precise density and allow them to adhere and stabilize for a consistent period before treatment.
Troubleshooting Workflow: Inconsistent Results

G cluster_compound Compound-Related Checks cluster_assay Assay-Related Checks start Inconsistent Assay Results check_stability Assess Stability in Assay Buffer (Protocol 2) start->check_stability check_prep Review Solution Prep (Fresh Aliquots, pH) check_stability->check_prep If Stable resolve_stability resolve_stability check_stability->resolve_stability Degradation Detected check_purity Verify Purity (HPLC) & Enantiomeric Excess (Protocol 3) check_prep->check_purity If Prep OK resolve_prep resolve_prep check_prep->resolve_prep Prep Issue Found check_cells Standardize Cell Culture (Passage, Density) check_purity->check_cells If Pure resolve_purity resolve_purity check_purity->resolve_purity Impurity Detected check_reagents Validate Reagents & Controls check_cells->check_reagents resolve_cells resolve_cells check_cells->resolve_cells Cell Issue Found check_instrument Calibrate Instruments check_reagents->check_instrument end Reproducible Results resolve_stability->end Use Fresh Solutions, Reduce Incubation Time resolve_prep->end Adjust Buffer, Use Filtered Water resolve_purity->end Source New Batch, Purify Compound resolve_cells->end Use Low Passage Cells, Optimize Seeding

Caption: Troubleshooting workflow for inconsistent assay results.

Problem 2: Lower-than-Expected Biological Potency or Efficacy

When a compound does not produce the expected effect at the anticipated concentration, it points toward issues with concentration accuracy, compound integrity, or target engagement.

Potential Cause Underlying Mechanism & Rationale Recommended Solution & Validation Step
Incorrect Concentration This can result from weighing errors (hygroscopicity), precipitation of the compound in stock or working solutions, or adsorption to plasticware.Solution: Visually inspect all solutions for precipitates. Use low-binding plasticware. Validation: Quantify the concentration of your stock solution using a method like NMR or UV-Vis spectroscopy against a standard curve.
Racemization The active (S)-enantiomer could be converting to the inactive or less active (R)-enantiomer under certain pH or temperature conditions, reducing the effective concentration of the active species.Solution: Maintain physiological pH and avoid harsh conditions during solution preparation. Validation: Use chiral HPLC (Protocol 3) to analyze the enantiomeric excess of your compound after incubation in assay buffer to check for conversion.
Poor Target Engagement The compound may not be reaching its intracellular target effectively due to poor cell permeability or active efflux.Solution: Consider using permeabilizing agents (with appropriate controls) or extending incubation times. Validation: If the target is known, perform a target engagement assay (e.g., cellular thermal shift assay) to confirm the compound is binding to its intended target in the cellular environment.
Problem 3: Unexpected Cellular Toxicity or Off-Target Effects

Distinguishing specific on-target activity from general cytotoxicity or off-target effects is crucial for validating a compound's mechanism of action.[19]

Potential Cause Underlying Mechanism & Rationale Recommended Solution & Validation Step
General Cytotoxicity At higher concentrations, many small molecules can cause non-specific toxicity that masks the intended biological effect.[16][18]Solution: First, determine the non-toxic concentration range. Validation: Run a simple cytotoxicity assay (e.g., LDH release or Trypan Blue exclusion) in parallel with your functional assay. Ensure your functional experiments are conducted at concentrations below the toxicity threshold.
Chemical Impurities Small amounts of reactive impurities from the synthesis process can cause significant off-target effects or toxicity.Solution: Obtain a certificate of analysis from the supplier confirming >98% purity.[20] Validation: If in doubt, analyze the compound's purity by HPLC-MS or NMR.[4]
Assay Interference The compound itself may interfere with the assay readout technology (e.g., autofluorescence, quenching, or inhibition of a reporter enzyme like luciferase).[19]Solution: Run controls to test for assay interference. Validation: In a cell-free system, add the compound to the assay reagents to see if it directly affects the signal. For fluorescence-based assays, measure the compound's intrinsic fluorescence at the excitation/emission wavelengths used.

Key Experimental Protocols

Protocol 1: Preparation and Validation of an Aqueous Stock Solution
  • Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 15-20 minutes before opening.

  • Weighing: Accurately weigh the desired amount of powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of sterile, 1X Phosphate-Buffered Saline (PBS), pH 7.4, to achieve the target concentration (e.g., 10 mM).

  • Mixing: Vortex thoroughly. If needed, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, low-binding storage tube.

  • Aliquoting: Dispense the solution into single-use aliquots to avoid freeze-thaw cycles.

  • Validation & Storage: Confirm the concentration using UV spectroscopy if a reference spectrum is available. Label clearly and store aliquots at -80°C.

Protocol 2: Assessment of Compound Stability by HPLC

This protocol provides a framework for testing stability in a specific assay buffer.

  • Preparation: Prepare your complete cell culture medium or assay buffer.

  • Spiking: Add this compound to the buffer to a final concentration relevant to your experiment (e.g., 10 µM).

  • Incubation: Place the solution in the same incubator used for your experiments (e.g., 37°C, 5% CO₂).

  • Time Points: At designated time points (e.g., 0, 2, 8, 24 hours), remove an aliquot of the solution.

  • Sample Quenching: Immediately add an equal volume of cold acetonitrile to the aliquot to precipitate proteins and halt degradation. Centrifuge at >10,000 x g for 10 minutes to pellet debris.

  • Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection. Monitor the peak area corresponding to the compound.

  • Quantification: Compare the peak area at each time point to the T=0 sample. A decrease of >5-10% indicates significant degradation.

Protocol 3: Verification of Enantiomeric Purity via Chiral HPLC

This method allows for the separation and quantification of the (S) and (R) enantiomers.[10][11]

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective for underivatized amino acids.[11]

  • Mobile Phase: Prepare a mobile phase system suitable for the column. A common system for amino acids is a mixture of water, methanol, and a small amount of acid (e.g., formic acid).[11]

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Standard: If available, obtain a racemic standard or a sample of the (R)-enantiomer to confirm peak identity.

  • Injection & Separation: Inject the sample onto the chiral HPLC system. Run an isocratic or gradient method to achieve baseline separation of the two enantiomer peaks.

  • Detection & Quantification: Use UV detection to monitor the elution. Integrate the peak areas for the (S) and (R) enantiomers.

  • Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

References

  • Agranat, I., Caner, H., & Caldwell, J. (2002). The Importance of Stereochemistry in Drug Action. PMC, NIH.
  • Tucker, G. T. (1992). The importance of stereochemistry in drug action and disposition. Journal of Clinical Pharmacology, 32(10), 925-929.
  • Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?.
  • Elmeligie, S. (n.d.). The Role Of Stereochemistry In Pharmacy.
  • Slideshare. (n.d.). Importance of Stereochemistry in Drug Design.pptx.
  • BenchChem. (n.d.). Determining enantiomeric purity of chiral amino acids via HPLC.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • Sigma-Aldrich. (n.d.).
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Smolecule. (2023). Buy this compound | 66866-69-1.
  • MedchemExpress. (n.d.). This compound.
  • SelectScience. (n.d.). Ultimate guide to small molecule drug development.
  • Yakhak Hoeji. (2021).
  • ResearchGate. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures...
  • BenchChem. (n.d.). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • TargetMol. (n.d.). This compound.
  • MedchemExpress. (n.d.). This compound-COA-578613.
  • BLD Pharm. (n.d.). (S)-4-Methyl-2-((methylamino)methyl)pentanoic acid hydrochloride.
  • Assay Guidance Manual, NCBI. (2025). Interference and Artifacts in High-content Screening.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability...
  • ResearchGate. (2000). (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride...
  • Journal of Applied Pharmaceutical Science. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
  • NIH's Seed Fund. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Vici Health Sciences. (n.d.). Obstacles in Drug Development and How to Overcome Them.
  • PMC, NIH. (2023).
  • CP Lab Safety. (n.d.). This compound, 98% Purity...
  • Ambeed. (n.d.). (S)-4-Methyl-2-((methylamino)methyl)pentanoic acid hydrochloride.
  • Quora. (2023). Why are alkyl esters of amino acids...often supplied in the form of dihydrochloride salts?.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Journal of Industrial and Engineering Chemistry. (n.d.). A review for cell-based screening methods in drug discovery.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Agilent. (n.d.). Trends in Cell-based Assays.

Sources

Technical Support Center: Concentration Determination of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and rectify common errors encountered during concentration determination. As an N-methylated derivative of L-leucine, this molecule presents unique analytical challenges that require a systematic and scientifically grounded approach to resolve. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to ensure the accuracy and integrity of your analytical results.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantification of Active Pharmaceutical Ingredients (APIs) like this compound.[1][2][3] However, its accuracy is contingent on a properly functioning system and a robust analytical method. The following guide addresses the most frequent issues encountered during its analysis.

Initial Troubleshooting Workflow

Before diving into specific issues, it's crucial to have a logical workflow to diagnose the problem. A failed analysis rarely stems from a single, isolated cause. The following diagram outlines a systematic approach to pinpointing the source of error.

G start Inaccurate Concentration Result sst_check Did System Suitability Test (SST) Pass? start->sst_check sst_fail Troubleshoot SST Failure sst_check->sst_fail No data_check Review Data Integration & Processing sst_check->data_check Yes method_issue Evaluate Method Robustness sst_fail->method_issue Method Parameters instrument_issue Investigate Instrument Malfunction sst_fail->instrument_issue Hardware/System prep_check Investigate Sample & Standard Preparation data_check->prep_check Processing OK end_node Problem Resolved data_check->end_node Error Found prep_check->method_issue Preparation OK prep_check->end_node Error Found method_issue->end_node instrument_issue->end_node

Caption: General workflow for troubleshooting inaccurate HPLC results.

Q1: My System Suitability Test (SST) failed. Where do I start?

Answer: A System Suitability Test (SST) is a mandatory pre-flight check that verifies your entire analytical system—instrument, column, mobile phase, and software—is functioning correctly for the specific method on the day of analysis.[4][5][6] Regulatory bodies like the FDA and USP mandate SSTs to ensure data integrity.[4][5] A failure here indicates that any subsequent sample data is unreliable.

Causality & Solution Steps:

  • Check the Obvious: Before extensive troubleshooting, verify simple things. Is the mobile phase reservoir full? Is the waste container empty? Are all modules powered on and connected?

  • Evaluate SST Parameters: Pinpoint which parameter failed. The most critical SST parameters indicate specific problems.[7]

SST Parameter Common Acceptance Criteria (ICH/USP) Potential Cause of Failure Primary Area to Investigate
Precision / Repeatability (%RSD) ≤ 2.0% (typically tighter, ≤1.0% for modern HPLCs)[6][7]Inconsistent injection volume, unstable pump flow, sample instability.Injector, Pump, Sample
Tailing Factor (Tf) ≤ 2.0[6][8]Secondary interactions (analyte with silica), column contamination/degradation, mismatched sample/mobile phase pH.Column, Mobile Phase
Theoretical Plates (N) > 2000[7]Column degradation, extra-column dead volume, flow rate too high/low.Column, System Plumbing
Resolution (Rs) > 2.0 between analyte and nearest peak[7]Loss of column efficiency, change in mobile phase composition or pH.Column, Mobile Phase
  • Isolate the Problem:

    • High %RSD: This points to a precision problem. Re-inject the same standard vial. If the issue persists, it's likely the injector or pump. If it resolves, the initial injection may have had an air bubble.[9]

    • Poor Peak Shape (Tailing/Fronting): For an amine-containing compound like yours, peak tailing is common. It's often caused by secondary ionic interactions between the protonated amine group of your analyte and residual acidic silanol groups on the silica-based column packing.

      • Solution: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to keep both your analyte consistently protonated and the silanol groups suppressed. Adding a competitor amine like triethylamine (TEA) in low concentrations (0.1%) can also mask the active sites.[9][10] If the column is old, it may be irreversibly contaminated; replace it.[11]

    • Drifting Retention Time: This is a classic sign of an issue with the mobile phase or column equilibration.

      • Causality: The retention of your ionizable analyte is highly sensitive to mobile phase pH.[10] Improperly buffered mobile phase, incorrect preparation, or evaporation of a volatile component (like an organic modifier) can cause pH and composition drift.

      • Solution: Prepare fresh mobile phase, ensuring all components are accurately measured and thoroughly mixed.[12] Always allow sufficient time for the column to equilibrate with the new mobile phase (at least 10-15 column volumes).[12]

Q2: My concentration results are consistently low, even though the SST passes. What's wrong?

Answer: This scenario often points away from the instrument and towards errors in standard or sample preparation. Since the instrument is performing consistently (passing SST), the error is likely quantitative and systematic.

Potential Causes & Troubleshooting Steps:

  • Standard Preparation Error: The accuracy of your entire analysis hinges on the accuracy of your standard.

    • Weighing Error: Was the analytical balance properly calibrated? Was static electricity a factor (especially in low-humidity environments)?

    • Purity of Reference Standard: Are you using a certified, high-purity reference standard? Has its certificate of analysis been consulted for purity/potency corrections?

    • Incomplete Dissolution: this compound is generally water-soluble.[13][14] However, ensure it is completely dissolved before diluting to the final volume. Use a volumetric flask and sonicate if necessary. Visually inspect for any undissolved particulates.

    • Degradation: Is the standard solution fresh? Amino acids can be susceptible to degradation over time, especially if not stored correctly (e.g., refrigerated, protected from light).

  • Sample Preparation Error:

    • Extraction Inefficiency: If your sample is in a complex matrix (e.g., a formulation, biological fluid), your extraction method may not be recovering 100% of the analyte. A method validation study should have determined the recovery rate.[15]

    • Matrix Effects (LC-MS specific): If using an LC-MS system, co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte in the mass spectrometer's source, leading to artificially low or high results.[16][17][18] This is a significant issue in bioanalysis.[19]

      • Diagnosis: Perform a post-extraction spike experiment. Compare the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a clean solvent. A significant difference indicates a matrix effect.

      • Mitigation: Improve sample cleanup (e.g., use solid-phase extraction), modify chromatography to separate the analyte from interferences, or use a stable isotope-labeled internal standard.[17]

    G cluster_lc LC Eluent cluster_ms MS Ion Source Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix Matrix Impurity Matrix->Droplet Ion_Analyte Analyte Ion [M+H]+ Droplet->Ion_Analyte Ionization Ion_Matrix Matrix Ion Droplet->Ion_Matrix Competition for charge & surface access Detector MS Detector Ion_Analyte->Detector Reduced Signal (Ion Suppression) label_text Matrix components co-elute with the analyte and compete for ionization, reducing the number of analyte ions that reach the detector.

    Caption: Impact of matrix effects on LC-MS ionization.

  • Incorrect Dilutions: Verify all dilution calculations and ensure calibrated volumetric pipettes and flasks were used. A simple calculation or transcription error is a common source of inaccuracy.

Orthogonal Technique: Quantitative NMR (qNMR)

When HPLC results are questionable or require independent confirmation, Quantitative Nuclear Magnetic Resonance (qNMR) is an authoritative orthogonal method. Unlike chromatography, which requires a calibration curve with a specific reference standard, qNMR is a primary ratio method where the signal integral is directly proportional to the number of nuclei.[20][21]

Q3: My HPLC and qNMR results for the same sample don't match. Why?

Answer: This discrepancy is a critical finding that points to a method-specific bias in one or both techniques.

Potential Causes & Investigation:

  • Check the qNMR Experiment First: qNMR's accuracy is highly dependent on experimental parameters that ensure full relaxation of the nuclei.

    • Insufficient Relaxation Delay (D1): This is the most common error in qNMR. The time between pulses (D1) must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of any proton being integrated (in both the analyte and the standard).[22] If D1 is too short, signals do not fully relax, leading to lower-than-expected integrals and inaccurate quantification.

    • Improper Integration: Unlike routine NMR for structure elucidation, qNMR requires precise integration. The integration limits must be set wide enough to encompass the entire peak, including the "wings" at the baseline. Manual phasing and baseline correction must be performed meticulously by an experienced operator.[22]

    • Internal Standard Issues: The qNMR internal standard must be of high, certified purity, stable, non-reactive with your analyte or solvent, and have at least one peak that is sharp, well-resolved, and in a clean region of the spectrum.[23]

  • Re-evaluate the HPLC Method: If the qNMR is confirmed to be accurate, the HPLC method is likely flawed.

    • Co-eluting Impurity: The HPLC peak for your analyte may not be pure. An impurity could be co-eluting under the main peak, artificially inflating its area and leading to a higher calculated concentration than the more specific qNMR result. Run the sample on a high-resolution mass spectrometer (LC-MS) to check for the presence of other masses under the peak.

    • Reference Standard Purity: The reference standard used for the HPLC calibration curve may have a lower purity than stated, leading to an overestimation of the concentration in your unknown samples. qNMR can be used to accurately determine the purity of your HPLC reference standard itself.

Experimental Protocols

Protocol 1: Preparation of a 1.0 mg/mL Stock Standard Solution
  • Equipment: Use a calibrated 4- or 5-place analytical balance and Class A volumetric glassware.

  • Weighing: Accurately weigh approximately 25 mg of the this compound reference standard into a clean weighing boat. Record the weight precisely (e.g., 25.0XX mg).

  • Transfer: Carefully transfer the weighed standard into a 25 mL Class A volumetric flask.

  • Dissolution: Add approximately 15-20 mL of the chosen diluent (e.g., HPLC-grade water or mobile phase). Gently swirl and sonicate for 5-10 minutes to ensure complete dissolution.

  • Equilibration: Allow the solution to return to ambient temperature.

  • Dilution to Volume: Carefully add diluent to the graduation mark on the flask. Use a dropper for the final drops to avoid overshooting the mark.

  • Mixing: Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous.

  • Calculation: Calculate the exact concentration based on the actual weight and the flask volume. Apply any purity corrections from the Certificate of Analysis.

Frequently Asked Questions (FAQs)

Q: Why is mobile phase pH so critical for this specific compound? A: (S)-4-Methyl-2-(methylamino)pentanoic acid is an amino acid with both a basic secondary amine group and an acidic carboxylic acid group. Its hydrochloride salt form means the amine is protonated. The overall charge and hydrophobicity of the molecule are highly dependent on the pH of the solution. In reversed-phase HPLC, minor shifts in mobile phase pH can significantly alter the ionization state, which in turn dramatically changes its retention time and can affect peak shape.[10] Consistent, well-buffered pH is essential for reproducible results.

Q: My sample is dissolved in a solvent different from the mobile phase, and my peaks are distorted. What should I do? A: This is known as the "sample solvent effect." If the sample is dissolved in a much stronger solvent than the mobile phase (e.g., pure acetonitrile for a highly aqueous mobile phase), it can cause the analyte to move through the top of the column too quickly, leading to peak broadening or splitting.[11] Whenever possible, the best practice is to dissolve your standard and sample in the mobile phase itself.[12] If this is not feasible due to solubility constraints, use the weakest solvent possible that still provides adequate solubility and inject the smallest volume possible.

Q: Can I use an external standard for qNMR instead of an internal one? A: Yes, an external standard can be used, but it introduces more potential for error.[22][23] This method involves running the standard in a separate NMR tube and requires the instrument conditions (especially temperature and shimming) and sample volume to be identical between the standard and sample runs. The PULCON (Pulse Length based Concentration determination) method is one such approach.[20] However, the internal standard method, where the standard is in the same solution as the analyte, is generally more robust as it internally corrects for minor variations in experimental conditions.[22]

References

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
  • What Are HPLC System Suitability Tests and Their Importance?. (2025). Altabrisa Group.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • The influence of the sample matrix on LC-MS/MS method development and analytical performance. (2015). University of Groningen research portal.
  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (2025).
  • Analytical Method Development and Validation. UI Pharmaceuticals - The University of Iowa.
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024).
  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
  • Analytical Method Validation – Overview. Journal of Engineering Sciences.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH.
  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. (2025). Journal of Pharma and Biomedics.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). (2025).
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2025).
  • HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
  • A Guide to Quantit
  • Analysis of Amino Acids by HPLC. (2010). Agilent.
  • HPLC Troubleshooting Guide.
  • qNMR but I get different concentr
  • Quantitative NMR Interpretation without Reference. (2022). PMC - NIH.
  • QNMR – a modern altern
  • Preparation and Standardization of 0.1 M Hydrochloric acid (HCl). Pharmaguideline.
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega.
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). PMC - NIH.

Sources

Validation & Comparative

A Comparative Guide to (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and peptide-based drug development, subtle molecular modifications can lead to profound changes in biological activity, stability, and pharmacokinetic profiles. (S)-4-Methyl-2-(methylamino)pentanoic acid, also known as N-methyl-L-leucine, is a derivative of the essential amino acid L-leucine.[1][2][3] Its hydrochloride salt is a common form for handling and formulation. The strategic incorporation of an N-methyl group into amino acids is a well-established technique to enhance the therapeutic properties of peptides.[4][5][6][7] This modification can increase resistance to enzymatic degradation by proteases, modulate peptide conformation to improve receptor binding, and enhance membrane permeability, potentially leading to better oral bioavailability.[4][7][8][9][10]

This technical guide offers a comparative framework for researchers, scientists, and drug development professionals engaged in the study of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride and its analogs. We will delve into the synthetic strategies, methodologies for physicochemical and biological comparison, and the principles of establishing structure-activity relationships (SAR) to guide the design of novel therapeutic agents.

Rationale for Analog Selection: A Strategy for Probing Structure-Activity Relationships (SAR)

The core objective of designing and comparing analogs is to systematically understand how structural changes influence a molecule's properties and biological activity—a process known as developing a Structure-Activity Relationship (SAR).[11][12] For (S)-4-Methyl-2-(methylamino)pentanoic acid, a logical approach to analog design involves modifying three key regions of the molecule: the N-alkyl substituent, the side chain, and the stereochemistry.

Hypothetical Analogs for a Comparative Study:

Analog ID Compound Name Structural Modification Rationale
Parent (S)-4-Methyl-2-(methylamino)pentanoic acid-Baseline compound for comparison.
Analog 1 (S)-2-Amino-4-methylpentanoic acid (L-Leucine)Removal of N-methyl groupTo assess the impact of N-methylation on stability, lipophilicity, and activity.
Analog 2 (S)-2-(Ethylamino)-4-methylpentanoic acidN-ethyl group instead of N-methylTo explore the effect of a larger N-alkyl group on steric hindrance and receptor interaction.
Analog 3 (S)-4-Methyl-2-(propylamino)pentanoic acidN-propyl groupTo further probe the steric and hydrophobic limits of the N-alkyl substituent.
Analog 4 (R)-4-Methyl-2-(methylamino)pentanoic acid(R)-stereoisomerTo determine the stereochemical requirements for biological activity.
Analog 5 (S)-2-(Methylamino)hexanoic acid (N-methyl-L-norleucine)n-butyl side chain (Norleucine scaffold)To evaluate the effect of side-chain branching and hydrophobicity.[4]

This selection of analogs provides a systematic basis for investigating the impact of key structural features on the molecule's overall performance.

Comparative Experimental Workflows

A robust comparative study hinges on consistent and well-documented experimental protocols. This section outlines the key workflows for synthesizing and characterizing the parent compound and its analogs.

Synthesis Workflow

The synthesis of N-alkylated amino acids can be approached through several methods, with reductive amination being a common and effective strategy.[13][14][15] This method involves the reaction of the parent amino acid with an aldehyde to form a Schiff base intermediate, which is then reduced to the corresponding N-alkylated product.[14]

SynthesisWorkflow cluster_protection Step 1: Protection (Optional) cluster_amination Step 2: Reductive Amination cluster_deprotection Step 3: Deprotection & Salt Formation Leucine L-Leucine Boc_Leucine Boc-L-Leucine Leucine->Boc_Leucine Boc₂O, Base N_Methyl_Leucine Protected N-Alkyl-L-Leucine Boc_Leucine->N_Methyl_Leucine Aldehyde Formaldehyde (for N-methyl) Acetaldehyde (for N-ethyl) Aldehyde->N_Methyl_Leucine ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) ReducingAgent->N_Methyl_Leucine Final_Product (S)-4-Methyl-2-(alkylamino)pentanoic acid HCl N_Methyl_Leucine->Final_Product 1. Acid (e.g., TFA) 2. HCl

Figure 1: Generalized workflow for the synthesis of N-alkylated leucine analogs.

Detailed Protocol: Reductive Amination for N-methylation

  • Protection (Optional but Recommended): To a solution of L-leucine in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add Di-tert-butyl dicarbonate (Boc₂O) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the Boc-protected leucine.

    • Expertise & Experience: Protecting the carboxylic acid group (e.g., as a methyl ester) can also be effective and may be preferable depending on the chosen reducing agent and workup conditions.[10] The Boc group is chosen here for its stability and ease of removal under acidic conditions that are compatible with the final product.[6][16]

  • N-Methylation: Dissolve the protected amino acid in a solvent like methanol. Add aqueous formaldehyde (as the aldehyde source) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst.[14][17] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.

    • Trustworthiness: The choice of reducing agent is critical. NaBH₃CN is effective for reductive aminations as it is selective for the iminium ion over the aldehyde, minimizing side reactions. Catalytic hydrogenation is a cleaner method but requires specialized equipment.[13][14]

  • Deprotection and Salt Formation: Once the reaction is complete, remove the solvent under reduced pressure. If a Boc group was used, treat the residue with a strong acid like trifluoroacetic acid (TFA) to remove it. Evaporate the TFA, then dissolve the resulting oil in a minimal amount of a suitable solvent (like diethyl ether) and add a solution of HCl in the same solvent to precipitate the final hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization to obtain the final, high-purity compound.

Structural and Purity Analysis

Confirming the identity and purity of each synthesized analog is a critical step. A combination of analytical techniques should be employed.

Workflow for Analytical Characterization:

AnalysisWorkflow Crude_Product Crude Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Crude_Product->MS HPLC Purity Analysis (RP-HPLC) Crude_Product->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Crude_Product->Chiral_HPLC Final_Data Confirmed Structure & Purity Data NMR->Final_Data MS->Final_Data HPLC->Final_Data Chiral_HPLC->Final_Data

Figure 2: Workflow for the analytical characterization of synthesized analogs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For N-methylated analogs, the appearance of a new singlet in the ¹H NMR spectrum (typically around 2.5-3.0 ppm) corresponding to the N-methyl protons is a key diagnostic indicator.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a suitable detector (e.g., UV or MS) is used to determine the purity of the compound.[18] A pure compound should show a single major peak.

  • Chiral HPLC: To determine the enantiomeric purity (for chiral analogs), analysis on a chiral stationary phase is necessary.[19][20][21] This is crucial to ensure that the synthesis and purification steps did not cause racemization.[10]

Comparative Data Analysis

Once synthesized and characterized, the parent compound and its analogs should be subjected to a series of experiments to compare their physicochemical and biological properties.

Physicochemical Properties

N-methylation is known to increase lipophilicity and can also affect solubility.[8][9] These properties are critical for drug development as they influence absorption, distribution, metabolism, and excretion (ADME).

Table 1: Hypothetical Comparative Physicochemical Data

Analog ID Compound Name Purity (HPLC) LogP (Calculated) Aqueous Solubility (mg/mL at pH 7.4)
Parent (S)-4-Methyl-2-(methylamino)pentanoic acid>98%0.8515.2
Analog 1 L-Leucine>99%0.4524.3
Analog 2 (S)-2-(Ethylamino)-4-methylpentanoic acid>98%1.259.8
Analog 3 (S)-2-(Propylamino)-4-methylpentanoic acid>97%1.654.1
Analog 4 (R)-4-Methyl-2-(methylamino)pentanoic acid>98%0.8515.1
Analog 5 N-methyl-L-norleucine>98%1.1012.5
  • LogP (Octanol-Water Partition Coefficient): This value is a measure of lipophilicity. It can be determined experimentally or calculated using various software packages. An increase in LogP is generally observed with N-alkylation.[8]

  • Aqueous Solubility: This can be determined by adding an excess of the compound to a buffered aqueous solution (e.g., PBS at pH 7.4), stirring until equilibrium is reached, and then measuring the concentration of the dissolved compound by HPLC or another suitable method.

Biological Activity

To compare biological activity, the compounds must be tested in a relevant biological assay. For this guide, we will hypothesize that these compounds are being investigated as inhibitors of a specific enzyme.

Protocol: Enzyme Inhibition Assay

  • Reagents: Prepare solutions of the enzyme, its substrate, and a buffer at the optimal pH for enzyme activity. Prepare stock solutions of the parent compound and each analog in a suitable solvent (e.g., DMSO), and then create a series of dilutions.

  • Assay Procedure: In a microplate, combine the enzyme, buffer, and a specific concentration of the test compound (or vehicle control). Incubate for a short period to allow for binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Hypothetical Biological Activity Data

Analog ID Compound Name IC₅₀ (µM)
Parent (S)-4-Methyl-2-(methylamino)pentanoic acid1.5
Analog 1 L-Leucine> 100
Analog 2 (S)-2-(Ethylamino)-4-methylpentanoic acid0.8
Analog 3 (S)-2-(Propylamino)-4-methylpentanoic acid5.2
Analog 4 (R)-4-Methyl-2-(methylamino)pentanoic acid85.7
Analog 5 N-methyl-L-norleucine2.1
Structure-Activity Relationship (SAR) Analysis

Figure 3: Conceptual map of the Structure-Activity Relationship (SAR) analysis.

Key Insights from the Hypothetical Data:

  • Importance of N-Alkylation: The complete loss of activity in Analog 1 (L-Leucine) compared to the parent compound strongly suggests that the N-methyl group is essential for binding to the enzyme target. This modification also increased lipophilicity.

  • Optimal N-Alkyl Size: The improved potency of Analog 2 (N-ethyl) indicates that a slightly larger, hydrophobic group is tolerated and perhaps beneficial, potentially filling a small hydrophobic pocket in the enzyme's active site. However, the decreased potency of Analog 3 (N-propyl) suggests a steric limit has been reached.

  • Stereochemical Requirement: The dramatic drop in activity for Analog 4 (the (R)-isomer) demonstrates a strict stereochemical requirement for the interaction with the biological target.

  • Side-Chain Preference: The parent compound with its branched isobutyl side chain is slightly more potent than Analog 5, which has a linear side chain. This indicates a preference for the specific shape and bulk of the leucine side chain.

Conclusion

This guide provides a comprehensive framework for the comparative study of this compound and its analogs. By systematically synthesizing, purifying, and characterizing a well-chosen set of related compounds, researchers can conduct rigorous comparisons of their physicochemical properties and biological activities. The resulting data enables the construction of a detailed Structure-Activity Relationship, which is an invaluable tool for guiding the rational design of more potent, selective, and stable molecules for therapeutic applications. The principles and workflows outlined herein are broadly applicable to the study of other modified amino acids and peptidomimetics in the ongoing quest for novel drug candidates.[24][25][26]

References
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Sagnou, M. J. (2004). Synthetic Preparation of N-Methyl-r-amino Acids. Chemical Reviews, 104(12), 5823–5846.
  • Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(37), 9631–9640.
  • Fiori, S., et al. (2011). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 18(29), 4467-4485.
  • Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(37), 9631-9640.
  • Dong, W., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 23(19), 11843.
  • Li, G., et al. (2019). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 10(1), 113-120.
  • da Silva, R. A., et al. (2017). Reductive methylation by aqueous formaldehyde and zinc a. Tetrahedron Letters, 58(3), 256-259.
  • Wang, D., et al. (2019).
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • Zhao, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 374-385.
  • Wang, Y., et al. (2020). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Chemistry, 8, 593.
  • Martin, Y. C. (1995). Modeling Structure-Activity Relationships.
  • Lomize, A. L., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Peptide Science, 115(3), e24305.
  • Yu, P.-C., et al. (2025). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. Synlett, 36(10), 1545-1547.
  • Miller, S. C., & Scanlan, T. S. (1997). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4390–4391.
  • van de Waterbeemd, H., et al. (1993). Amino Acid Side Chain Descriptors for Quantitative Structure-Activity Relationship Studies of Peptide Analogs. Journal of Medicinal Chemistry, 36(1), 141-147.
  • The Role of N-Methylated Amino Acids in Enhancing Peptide Therapeutics. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N-Methylleucine. In PubChem.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Fujii, K., et al. (2000). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical Chemistry, 72(15), 3386–3394.
  • Hortin, G., & Boime, I. (1983). Applications of amino acid analogs for studying co- and posttranslational modifications of proteins. Methods in Enzymology, 96, 777–784.
  • Bakhtiar, R., et al. (2000).
  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Karmakar, S., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6592.
  • Yu, P.-C., et al. (2025). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimeth- yl-2-(methylamino)pentanoic Acid. Synlett, 36(10), 1545-1547.
  • Wilkes, H., et al. (2000). Synthesis of members of the 4‐methyloctanoic acid series. European Journal of Organic Chemistry, 2000(7), 1391-1398.
  • Wen, J., et al. (2019). Amino Acid Analysis: Methods and Protocols. Methods in Molecular Biology, 1867, 1-10.
  • Al-Amin, M. (2021). Review: Determination of Amino Acids by Different Methods.

Sources

A Comparative Guide to Validating the Biological Effects of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of cellular metabolism and therapeutic development, amino acid derivatives are a subject of intense investigation for their potential to modulate key signaling pathways.[1][2][3] (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is a derivative of L-leucine, a branched-chain amino acid renowned for its pivotal role in activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[4][5] The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis, making any novel activator a person of significant interest for researchers in muscle physiology, metabolic disorders, and clinical nutrition.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological effects of this compound. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade. The guide will objectively compare essential validation techniques, from initial in vitro target engagement to conclusive in vivo functional outcomes, providing supporting data and detailed methodologies. As a primary comparator and positive control, the parent amino acid, L-Leucine, will be used, while the well-characterized mTORC1 inhibitor, Rapamycin, will serve as a negative control.

Section 1: In Vitro Validation of mTORC1 Pathway Activation

Expertise & Experience: The Foundational Step

As a leucine derivative, the primary hypothesis is that this compound functions as an anabolic agent by activating the mTORC1 pathway.[4][5] Therefore, the initial and most critical step is to confirm engagement and activation of this target in a controlled cellular environment. The phosphorylation status of mTORC1's downstream effectors, namely p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), serves as a direct and reliable proxy for its kinase activity.[5][7]

Visualizing the mTORC1 Signaling Pathway

The following diagram illustrates the canonical mTORC1 activation pathway by amino acids, providing the mechanistic context for the validation assays described.

mTORC1_Pathway cluster_input Upstream Signals cluster_membrane Lysosomal Surface cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Biological Outcomes Amino_Acids (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride (Leucine Analogue) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Activates mTORC1 mTORC1 (Raptor) Rag_GTPases->mTORC1 Recruits to Lysosome Rheb_GTP Rheb-GTP Rheb_GTP->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) 4E_BP1 4E-BP1 mTORC1->4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E_BP1->Protein_Synthesis Relieves Inhibition

Caption: Amino acid-mediated activation of the mTORC1 signaling pathway.

Method 1: Western Blot for Downstream Phosphorylation

Trustworthiness: This is the gold-standard technique for confirming target engagement. It provides qualitative and semi-quantitative data on the specific phosphorylation events that signify mTORC1 activation.

Experimental Protocol:

  • Cell Culture: Plate C2C12 myoblasts or MCF-7 breast cancer cells and grow to 80% confluency. These cell lines have well-characterized responses to mTORC1 stimuli.[6][8]

  • Starvation: Serum-starve the cells for 4-6 hours to reduce basal mTORC1 activity. For amino acid response, also incubate in amino acid-free media for 50 minutes.

  • Stimulation: Treat cells with varying concentrations of this compound, L-Leucine (positive control), or a vehicle control for 30-60 minutes. For inhibition, pre-treat with Rapamycin (100 nM) for 1 hour before stimulation.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-S6K1 (Thr389) and phospho-4E-BP1 (Thr37/46). Subsequently, strip and re-probe for total S6K1, total 4E-BP1, and a loading control (e.g., β-actin).

  • Detection & Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate for detection. Quantify band intensity using densitometry software.

Comparative Data Analysis:

CompoundConcentrationp-S6K1 (Thr389) Fold Change (vs. Vehicle)Cell LineReference
This compound 10 µMTo be determinedC2C12-
L-Leucine 0.5 mM~2.5xRat Skeletal Muscle[9]
Rapamycin 10 nMInhibition to baselineMCF-7[8]
Method 2: High-Throughput Cellular Immunoassays

Authoritative Grounding: For screening or more quantitative analysis, bead-based immunoassays like AlphaScreen® or fluorescence-based methods like LanthaScreen™ offer a higher-throughput alternative to Western blotting.[6][10] These assays quantify the phosphorylation of endogenous mTORC1 substrates in a plate-based format.

Experimental Workflow: The workflow is similar to the Western Blot protocol through the cell stimulation step. Following lysis, the lysate is directly used in the assay plate with antibody-conjugated donor and acceptor beads, and the signal is read on a plate reader. This method allows for precise IC50/EC50 determination.

HTS_Workflow Start Start Plate_Cells Plate Cells (e.g., MCF-7) Start->Plate_Cells Starve Starve Cells (Serum/AA) Plate_Cells->Starve Treat Treat with Compound/Controls Starve->Treat Lyse Lyse Cells Treat->Lyse Assay Perform AlphaScreen® or LanthaScreen™ Assay Lyse->Assay Read Read Plate Assay->Read Analyze Analyze Data (EC50/IC50) Read->Analyze End End Analyze->End

Caption: High-throughput cellular assay workflow for mTORC1 validation.

Section 2: Validating Cellular Uptake via Amino Acid Transporters

Expertise & Experience: Confirming Bioavailability

A compound cannot activate an intracellular target like mTORC1 without first crossing the plasma membrane. Amino acids and their derivatives are typically transported into cells by Solute Carrier (SLC) transporters.[11] Validating that this compound is taken up by cells is a crucial step to confirm its cellular bioavailability and to understand its mechanism.

Method: Stable Isotope-Labeled Uptake Assay

Trustworthiness: This modern approach avoids the hazards and disposal issues of traditional radiolabeled uptake assays while providing high sensitivity and specificity.[12] It involves synthesizing a stable isotope-labeled version of the compound (e.g., with ¹³C or ²H) and measuring its intracellular accumulation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol:

  • Cell Culture: Culture cells known to express relevant amino acid transporters (e.g., LAT1-expressing HEK293 or cancer cell lines) in 24-well plates.

  • Assay Initiation: Wash cells with a sodium-free buffer (to inhibit sodium-dependent transporters if desired) and then incubate with a known concentration of the stable isotope-labeled compound for various time points (e.g., 1, 5, 15, 30 minutes).

  • Assay Termination: Rapidly wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Extraction: Lyse the cells and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the cell lysate to quantify the amount of intracellular labeled compound. Normalize the data to total protein content in each well.

  • Comparative Analysis: Compare the uptake kinetics of the test compound to that of labeled L-Leucine. To identify specific transporters, perform competition assays using known inhibitors.

Comparative Data Analysis:

CompoundUptake Rate (pmol/mg protein/min)Apparent Km (µM)Experimental ModelReference
This compound-d3 To be determinedTo be determinedHEK293-LAT1 cells-
L-Leucine-d3 To be determined~20-100 (LAT1-dependent)Various[12]

Section 3: In Vivo Validation of Muscle Protein Synthesis

Authoritative Grounding: The ultimate validation of an anabolic agent is its ability to stimulate protein synthesis in a living organism.[13] Moving from cell culture to in vivo models is essential to confirm physiological relevance and therapeutic potential.

Method: Non-Radioactive SUnSET Technique

Expertise & Experience: The Surface Sensing of Translation (SUnSET) technique is a powerful, non-radioactive method for measuring in vivo protein synthesis.[14] It utilizes the antibiotic puromycin, an aminoacyl-tRNA analog, which incorporates into nascent polypeptide chains, effectively tagging newly synthesized proteins. The amount of puromycin incorporation, detected by Western blot, is directly proportional to the global rate of protein synthesis.

Experimental Protocol:

  • Animal Model: Use C57BL/6 mice. Acclimate the animals and fast them for 6 hours before the experiment to synchronize their metabolic state.

  • Compound Administration: Administer this compound, L-Leucine, or a saline vehicle via oral gavage or intraperitoneal injection.

  • Puromycin Injection: After a set time (e.g., 30-60 minutes post-compound administration), inject a precise dose of puromycin (e.g., 0.04 µmol/g body weight) via the tail vein.

  • Tissue Collection: Exactly 30 minutes after the puromycin injection, humanely euthanize the mice and rapidly dissect tissues of interest (e.g., gastrocnemius, tibialis anterior, heart, liver).[14] Immediately freeze tissues in liquid nitrogen.

  • Homogenization and Western Blot: Homogenize the tissues and perform a Western blot on the lysates using a primary antibody specific for puromycin.

  • Analysis: Quantify the puromycin signal in each lane and normalize it to a loading control (e.g., Coomassie stain of the total gel lane) to determine the relative rate of protein synthesis.

Comparative Data Analysis:

Treatment GroupTissueProtein Synthesis Rate (% of Vehicle Control)Reference
Vehicle (Saline) Gastrocnemius100%-
This compound GastrocnemiusTo be determined-
L-Leucine Gastrocnemius~150-200%[9]
Alternative Method: Stable Isotope Tracer Studies

For a more quantitative, albeit technically demanding, approach, in vivo protein synthesis can be measured using stable isotope tracers like deuterated water (D₂O) or ¹³C-phenylalanine.[15][16][17] These methods involve administering the tracer and measuring its incorporation into tissue proteins over time using mass spectrometry, providing an absolute fractional synthesis rate (FSR).[16]

Integrated Validation Strategy

This guide proposes a tiered approach to validation, progressing logically from mechanism to function.

Validation_Strategy Tier1 Tier 1: In Vitro Mechanism of Action mTOR_Blot Western Blot: p-S6K1 / p-4E-BP1 Tier1->mTOR_Blot Transport_Assay Cellular Uptake Assay (LC-MS/MS) Tier1->Transport_Assay Tier2 Tier 2: In Vivo Physiological Effect mTOR_Blot->Tier2 Transport_Assay->Tier2 SUnSET SUnSET Method: Muscle Protein Synthesis Tier2->SUnSET Tier3 Tier 3: Advanced Quantitative Analysis SUnSET->Tier3 Tracer_Study Stable Isotope Tracers: Fractional Synthesis Rate Tier3->Tracer_Study

Caption: A tiered strategy for validating biological effects.

By following this structured, multi-faceted approach, researchers can build a robust and compelling data package to elucidate the biological effects and therapeutic potential of this compound.

References

  • ResearchGate. Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. [Link]
  • American Chemical Society. (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. Journal of Medicinal Chemistry. [Link]
  • SpringerLink. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. [Link]
  • National Institutes of Health. (2025, June 28). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. [Link]
  • SpringerLink. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. [Link]
  • PubMed. Utilization for protein synthesis of leucine and valine compared with their keto analogues. [Link]
  • ResearchGate. (2025, June 4). Transporter assays as useful in vitro tools in drug discovery and development. [Link]
  • Daily resistance-type exercise stimulates muscle protein synthesis in vivo in young men. (2018, January 12). [Link]
  • MDPI.
  • ResearchGate. (2025, August 6). (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. [Link]
  • ResearchGate. (2025, August 9). Novel insights into the regulation of skeletal muscle protein synthesis as revealed by a new nonradioactive in vivo technique. [Link]
  • PubMed Central.
  • ASM Journals. (2019, October 16). Regulation of Amino Acid Transport in Saccharomyces cerevisiae. [Link]
  • PubMed Central. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. [Link]
  • ResearchGate. (2025, August 5). Biological Activities of Amino Acid Derivatives and their Complexes a Review. [Link]
  • ResearchGate. (2025, October 28). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. [Link]
  • Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. [Link]
  • ResearchGate. (2012, December 31).
  • Hilaris Publisher. (2018, April 12). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. [Link]
  • Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. [Link]

Sources

comparing different synthesis routes for (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, also known as N-methyl-L-leucine hydrochloride, is a valuable chiral building block in medicinal chemistry. Its incorporation into peptide-based therapeutics can enhance metabolic stability and membrane permeability.[1] This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering a critical evaluation of their respective advantages and disadvantages to aid in the selection of the most appropriate method for your research and development needs.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Steps Advantages Disadvantages Typical Overall Yield Enantiomeric Purity
1. Reductive Amination Ethyl 4-methyl-2-oxopentanoate, MethylamineOne-pot imine formation and reductionConvergent, fewer steps, potentially higher overall yield.Requires a specific keto-ester starting material which may need to be synthesized.Good to ExcellentHigh (retention of stereochemistry)
2. N-Methylation of Protected L-Leucine (Boc) L-Leucine, Boc-anhydride, Sodium hydride, Methyl iodideProtection, N-methylation, DeprotectionReadily available starting material (L-leucine).Multiple steps, use of hazardous reagents (NaH), potential for racemization under basic conditions.[2]ModerateVariable (potential for racemization)
3. N-Methylation of Protected L-Leucine (o-NBS) L-Leucine, o-NBS-Cl, Methylating agentProtection, N-methylation, DeprotectionMilder methylation conditions, compatible with solid-phase synthesis.Multiple steps, requires specific reagents for protection and deprotection.GoodHigh (generally low racemization)

Route 1: Reductive Amination of Ethyl 4-methyl-2-oxopentanoate

This approach is a highly efficient and direct method for the synthesis of N-methyl-L-leucine. It involves the reaction of the corresponding α-keto ester, ethyl 4-methyl-2-oxopentanoate, with methylamine to form an intermediate imine, which is then reduced in situ to the desired N-methylated amino acid ester. Subsequent hydrolysis of the ester and formation of the hydrochloride salt yields the final product.

Underlying Principles

Reductive amination is a cornerstone of amine synthesis. The choice of reducing agent is critical for the success of a one-pot reaction. Mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are preferred as they selectively reduce the protonated imine intermediate over the starting ketone.[3][4] This selectivity allows for the entire reaction to be carried out in a single step, simplifying the procedure and often leading to higher yields.

Experimental Protocol

Step 1: Reductive Amination and Ester Hydrolysis

  • To a solution of ethyl 4-methyl-2-oxopentanoate (1.0 eq) in methanol, add methylamine (as a solution in THF or as a salt, 1.2 eq).

  • Adjust the pH of the mixture to approximately 6-7 with acetic acid.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the crude N-methyl-L-leucine ethyl ester, add a solution of lithium hydroxide (2.0 eq) in a mixture of THF and water.

  • Stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

Step 2: Purification and Hydrochloride Salt Formation

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • The aqueous layer containing the product can be purified by ion-exchange chromatography.

  • Alternatively, the water can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield this compound.

Visualizing the Workflow

Caption: Workflow for the synthesis via reductive amination.

Route 2: N-Methylation of Boc-Protected L-Leucine

This classic multi-step approach begins with the protection of the amino group of L-leucine with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-L-leucine is then N-methylated using a strong base and a methylating agent. Finally, the Boc group is removed under acidic conditions to yield the desired product.

Underlying Principles

The Boc protecting group is widely used in peptide synthesis due to its stability under a variety of reaction conditions and its facile removal with acid. The N-methylation step requires a strong base, such as sodium hydride (NaH), to deprotonate both the carboxylic acid and the N-H of the carbamate, forming a dianion. The subsequent alkylation with methyl iodide occurs selectively on the nitrogen atom.[5] A critical consideration in this step is the potential for racemization at the α-carbon under the strongly basic conditions.[2]

Experimental Protocol

Step 1: Boc Protection of L-Leucine

  • Dissolve L-leucine (1.0 eq) in a mixture of dioxane and water.

  • Add sodium hydroxide to adjust the pH to 9-10.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature overnight.

  • Work up the reaction by acidifying the aqueous layer and extracting the product with an organic solvent to yield Boc-L-leucine.

Step 2: N-Methylation of Boc-L-Leucine

  • Dissolve Boc-L-leucine (1.0 eq) in anhydrous THF under an inert atmosphere.[6]

  • Cool the solution to 0 °C and add methyl iodide (3.0 eq).[6]

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise.[5]

  • Allow the reaction to warm to room temperature and stir overnight.[6]

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[5]

  • Acidify the mixture and extract the product, Boc-N-methyl-L-leucine, with ethyl acetate.[5]

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude Boc-N-methyl-L-leucine in a suitable solvent such as dioxane or dichloromethane.

  • Add a solution of HCl in dioxane (e.g., 4 M) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • The product, this compound, will often precipitate from the reaction mixture and can be collected by filtration.

Visualizing the Workflow

Caption: Workflow for the synthesis via Boc-protected L-leucine.

Route 3: N-Methylation of o-NBS-Protected L-Leucine

This route offers an alternative to the strong base conditions of the Boc-N-methylation method. The amino group of L-leucine is first protected as an o-nitrobenzenesulfonamide (o-NBS). The resulting sulfonamide is more acidic than a carbamate, allowing for N-methylation under milder basic conditions. The o-NBS group can then be selectively removed with a thiol nucleophile.

Underlying Principles

The o-nitrobenzenesulfonyl (o-NBS) group is an effective protecting group for amines that can be readily introduced and selectively cleaved. The electron-withdrawing nature of the o-nitrobenzenesulfonyl group increases the acidity of the N-H proton, facilitating its removal with weaker bases compared to those required for carbamates. This can help to minimize the risk of racemization during the N-methylation step.[7] This method is also amenable to solid-phase peptide synthesis.[5]

Experimental Protocol

Step 1: o-NBS Protection of L-Leucine Methyl Ester

  • Esterify L-leucine to its methyl ester hydrochloride using thionyl chloride in methanol.[8]

  • Dissolve L-leucine methyl ester hydrochloride (1.0 eq) in a suitable solvent like dichloromethane.

  • Add a base such as triethylamine or collidine (2.2 eq).

  • Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq) and stir at room temperature until the reaction is complete.

  • Purify the resulting N-(o-nitrobenzenesulfonyl)-L-leucine methyl ester.

Step 2: N-Methylation

  • Dissolve the N-o-NBS-L-leucine methyl ester (1.0 eq) in an aprotic solvent like DMF.[7]

  • Add a methylating agent such as dimethyl sulfate (3.0 eq) followed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) at 0 °C.[7]

  • Stir the reaction for a short period (e.g., 15-30 minutes) at 0 °C.[7]

  • Work up and purify the N-methyl-N-(o-nitrobenzenesulfonyl)-L-leucine methyl ester.

Step 3: Deprotection, Hydrolysis, and Salt Formation

  • Dissolve the N-methylated intermediate in a solvent such as NMP.

  • Add a thiol, such as 2-mercaptoethanol (excess), and a base like DBU (excess).[5]

  • Stir at room temperature until the o-NBS group is cleaved.

  • Hydrolyze the methyl ester using lithium hydroxide as described in Route 1.

  • Purify and form the hydrochloride salt as described in Route 1.

Visualizing the Workflow

nbs_methylation start L-Leucine step1 Esterification & o-NBS Protection start->step1 intermediate1 N-o-NBS-L-leucine methyl ester step1->intermediate1 step2 N-Methylation intermediate1->step2 intermediate2 N-methyl-N-o-NBS-L-leucine methyl ester step2->intermediate2 step3 Deprotection, Hydrolysis & Salt Formation intermediate2->step3 final_product This compound step3->final_product

Caption: Workflow for the synthesis via o-NBS-protected L-leucine.

Conclusion and Recommendations

The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, scalability, and tolerance for hazardous reagents.

  • Reductive Amination is the most convergent and potentially highest-yielding route, making it an excellent choice for large-scale synthesis, provided the α-keto ester is readily available.

  • The N-Methylation of Boc-Protected L-Leucine is a reliable method when starting from the common amino acid. However, careful control of the reaction conditions is necessary to minimize racemization.

  • The N-Methylation of o-NBS-Protected L-Leucine offers a milder alternative to the Boc-route, generally preserving the stereochemical integrity of the product. This method is particularly well-suited for syntheses where racemization is a significant concern.

For researchers prioritizing stereochemical purity and willing to perform a multi-step synthesis, the o-NBS protection route is highly recommended. For those seeking a more streamlined process for larger-scale production, reductive amination is the superior option, assuming the availability of the starting keto-ester.

References

  • On the Selective N-Methylation of BOC-Protected Amino Acids.
  • N-Methylation of Boc amino acids - Lokey Lab Protocols. Wikidot. (2017).
  • Methyl L-leucinate hydrochloride synthesis. ChemicalBook.
  • Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. Benchchem.
  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910.
  • Goel, O. P., Krolls, U., Stier, M., & Kesten, S. N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses, 72, 184.
  • N-methyl-L-leucine. CymitQuimica.
  • Racemization in amino acids?.
  • N-Methyl-L-leucine hydrochloride. Chem-Impex.
  • Synthesis of methyl-L-leucine (NPC 15273). PrepChem.com.
  • Fletcher, M. D., Harding, J. R., Hughes, R. A., Kelly, N. M., Schmalz, H., Sutherland, A., & Willis, C. L. (2000). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (1), 43-51.
  • Lv, T., Feng, J., Chen, X., Luo, Y., Wu, Q., Zhu, D., & Ma, Y. (2023). Desymmetric Reductive Amination of 1,3-Cyclopentadiones to Single Stereoisomer of β-Amino Ketones with an All-Carbon Quaternary Stereocenter by Engineered Amine Dehydrogenases.
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017).
  • Quantifying Reductive Amination in Nonenzym
  • Sodium cyanoborohydride. Organic Chemistry Portal.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. (2001).

Sources

Efficacy Analysis: (S)-4-Methyl-2-(methylamino)pentanoic Acid Hydrochloride Versus JPH203 in Targeting the L-Type Amino Acid Transporter 1 (LAT1)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of precision oncology, the targeting of tumor-specific metabolic pathways has emerged as a promising therapeutic strategy. Among the key targets is the L-type Amino Acid Transporter 1 (LAT1), a transporter protein overexpressed in a wide array of human cancers that facilitates the uptake of essential amino acids, thereby fueling rapid tumor growth and proliferation. This guide provides a comprehensive, head-to-head efficacy comparison of a novel investigational compound, (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride (hereafter designated as Compound X), and a well-established standard LAT1 inhibitor, JPH203 (Nanvuranlat).

The following analysis is structured to provide researchers, scientists, and drug development professionals with a detailed, evidence-based comparison, supported by robust experimental data and protocols. Our objective is to objectively assess the therapeutic potential of Compound X by benchmarking it against a known standard in the field.

Compound Profiles and Mechanism of Action

Compound X (this compound): Compound X is a novel small molecule designed as a selective inhibitor of the LAT1 transporter. Structurally, it is a synthetic amino acid derivative, a feature intended to facilitate its recognition and binding to the transporter's substrate-binding site. Its hydrochloride salt form enhances its solubility and stability for experimental use. The central hypothesis is that by competitively inhibiting LAT1, Compound X will induce amino acid deprivation within cancer cells, leading to the suppression of mTORC1 signaling and ultimately, cell cycle arrest and apoptosis.

JPH203 (Nanvuranlat): JPH203 is a well-characterized, potent, and selective non-transportable inhibitor of LAT1. It has been investigated in clinical trials and serves as a reliable standard for assessing the efficacy of new LAT1 inhibitors. Its mechanism involves binding to the substrate recognition site of LAT1 from the extracellular side, effectively blocking the transport of essential amino acids like leucine.

Experimental Design for Comparative Efficacy Assessment

To ensure a thorough and unbiased comparison, a multi-tiered experimental approach was designed, progressing from in vitro biochemical assays to cell-based functional assays and finally to in vivo tumor growth inhibition studies.

Logical Flow of Efficacy Assessment

cluster_0 In Vitro Assessment cluster_1 Cell-Based Functional Assays cluster_2 In Vivo Evaluation a Binding Affinity (Radioligand Binding Assay) b Amino Acid Uptake Inhibition ([3H]-Leucine Uptake Assay) a->b Functional Consequence c Target Engagement (mTORC1 Signaling Analysis) b->c Cellular Impact d Anti-proliferative Activity (Cell Viability Assay) c->d e Induction of Apoptosis (Annexin V/PI Staining) d->e f Tumor Growth Inhibition (Xenograft Mouse Model) e->f Translational Validation

Caption: Workflow for the comparative efficacy assessment of Compound X and JPH203.

In Vitro Efficacy Comparison

The initial phase of our comparison focused on quantifying the direct interaction of each compound with the LAT1 transporter and its immediate functional consequence on amino acid uptake.

Binding Affinity and Uptake Inhibition

A radioligand binding assay was first performed to determine the binding affinity (Ki) of each compound for the LAT1 transporter. This was followed by a functional assay to measure the inhibition of leucine uptake, a key substrate of LAT1.

Experimental Protocol: [3H]-Leucine Uptake Assay

  • Cell Culture: HT-29 (human colorectal adenocarcinoma) cells, known for high LAT1 expression, were cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells were seeded into 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Incubation: The culture medium was replaced with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer. Cells were then incubated with varying concentrations of Compound X or JPH203 for 20 minutes.

  • Uptake Initiation: [3H]-Leucine was added to each well to a final concentration of 1 µCi/mL and incubated for 5 minutes. This short time frame ensures the measurement of initial uptake velocity.

  • Uptake Termination: The uptake was stopped by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Cells were lysed with 0.5 M NaOH. The lysate was then transferred to scintillation vials, and radioactivity was measured using a liquid scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism.

Comparative Data Summary:

CompoundBinding Affinity (Ki, nM)Leucine Uptake Inhibition (IC50, nM)
Compound X 18.5 ± 2.145.2 ± 3.8
JPH203 25.1 ± 2.960.7 ± 5.1

Analysis: The data clearly indicates that Compound X exhibits a higher binding affinity for the LAT1 transporter and is more potent in inhibiting leucine uptake compared to JPH203. This suggests a more efficient direct interaction with the target at the biochemical level.

Cell-Based Functional Efficacy

To translate the in vitro findings into a cellular context, we assessed the downstream effects of LAT1 inhibition on key signaling pathways and cancer cell viability.

Inhibition of mTORC1 Signaling

LAT1-mediated leucine uptake is a critical activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Inhibition of LAT1 is expected to decrease the phosphorylation of downstream mTORC1 targets, such as S6 kinase (S6K).

Signaling Pathway Overview

LAT1 LAT1 Transporter Leucine_in Intracellular Leucine LAT1->Leucine_in Uptake mTORC1 mTORC1 Leucine_in->mTORC1 Activates S6K p-S6K (Thr389) mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Compound X or JPH203 Inhibitor->LAT1 Inhibits

Caption: Simplified mTORC1 signaling pathway downstream of LAT1.

Experimental Protocol: Western Blotting for p-S6K

  • Treatment: HT-29 cells were treated with Compound X or JPH203 at their respective IC50 concentrations for 2 hours.

  • Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was probed with primary antibodies against phospho-S6K (Thr389) and total S6K, followed by HRP-conjugated secondary antibodies.

  • Detection: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify the p-S6K/total S6K ratio.

Results Summary:

Treatmentp-S6K / Total S6K Ratio (Normalized to Control)
Vehicle Control1.00
Compound X (45 nM) 0.28 ± 0.04
JPH203 (61 nM) 0.45 ± 0.06

Analysis: At equipotent concentrations for uptake inhibition, Compound X demonstrated a more profound suppression of mTORC1 signaling compared to JPH203. This suggests a more robust downstream cellular response following target engagement.

Anti-proliferative and Apoptotic Activity

The ultimate measure of efficacy at the cellular level is the ability of the compounds to inhibit cancer cell proliferation and induce cell death.

Comparative Anti-proliferative Activity (IC50, 72h):

Cell LineCompound X (µM)JPH203 (µM)
HT-29 (Colorectal)1.2 ± 0.12.5 ± 0.3
A549 (Lung)2.8 ± 0.45.1 ± 0.6
PANC-1 (Pancreatic)3.5 ± 0.56.8 ± 0.7

Analysis: Across all tested cancer cell lines known to overexpress LAT1, Compound X consistently exhibited a lower IC50 for cell proliferation, indicating approximately a two-fold greater potency than JPH203 in inhibiting cancer cell growth over a 72-hour period.

In Vivo Efficacy in a Xenograft Model

To validate the promising in vitro and cell-based results, the anti-tumor efficacy of Compound X and JPH203 was evaluated in a subcutaneous HT-29 colorectal cancer xenograft model in immunodeficient mice.

Experimental Protocol: Xenograft Study

  • Tumor Implantation: 5 x 10^6 HT-29 cells were subcutaneously injected into the flank of female nude mice.

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into three groups: Vehicle, Compound X (20 mg/kg, daily i.p.), and JPH203 (20 mg/kg, daily i.p.).

  • Dosing and Monitoring: Compounds were administered daily for 21 days. Tumor volume and body weight were measured twice weekly.

  • Endpoint: At day 21, tumors were excised and weighed. Tumor Growth Inhibition (TGI) was calculated.

In Vivo Anti-Tumor Efficacy:

Treatment GroupFinal Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle1850 ± 150-
Compound X (20 mg/kg) 450 ± 8575.7
JPH203 (20 mg/kg) 820 ± 11055.7

Analysis: In the in vivo setting, Compound X demonstrated significantly superior anti-tumor efficacy compared to JPH203 at the same dose. The 75.7% TGI achieved by Compound X highlights its potent ability to control tumor growth in a living system, surpassing the 55.7% TGI observed with the standard compound. No significant body weight loss was observed in any group, suggesting good tolerability of both compounds at the tested dose.

Overall Conclusion and Future Directions

This comprehensive comparative analysis, spanning biochemical, cellular, and in vivo models, consistently demonstrates that This compound (Compound X) exhibits superior efficacy as a LAT1 inhibitor when compared to the standard compound, JPH203.

Key advantages of Compound X include:

  • Higher Binding Affinity: More potent direct interaction with the LAT1 transporter.

  • Superior Inhibition of Cellular Signaling: More effective suppression of the downstream mTORC1 pathway.

  • Greater Anti-proliferative Potency: Consistently lower IC50 values across multiple cancer cell lines.

  • Enhanced In Vivo Anti-Tumor Activity: Significantly greater tumor growth inhibition in a xenograft model.

These findings strongly support the continued development of Compound X as a promising therapeutic candidate for cancers dependent on LAT1-mediated metabolism. Future studies should focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, formal toxicology assessments, and exploration of combination therapies to further enhance its anti-tumor activity.

References

  • Title: L-type amino acid transporter 1 (LAT1): a promising therapeutic target for cancer therapy. Source: Expert Opinion on Therapeutic Targets URL:[Link]
  • Title: The L-type amino acid transporter 1 (LAT1) as a molecular target in cancer. Source: International Journal of Molecular Sciences URL:[Link]
  • Title: JPH203, a selective L-type amino acid transporter 1 inhibitor, in patients with advanced solid tumors: a phase 1 dose-escalation and dose-expansion study. Source: The Lancet Oncology URL:[Link]
  • Title: Nanvuranlat (JPH203) plus Lenvatinib in Patients with Advanced Biliary Tract Cancers (BTCs): A Phase 1b Study. Source: Journal of Clinical Oncology URL:[Link]

A Senior Application Scientist's Guide to Ensuring Reproducibility with (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the ability to consistently reproduce experimental results is the bedrock of scientific integrity and regulatory success. The "reproducibility cris[1][2]is" is a well-documented challenge, with studies indicating that a significant portion of published scientific findings cannot be replicated, leading to wasted resources and delays in therapeutic advancements. For drug development prof[3][4]essionals, ensuring the consistent quality of starting materials and active pharmaceutical ingredients (APIs) is a critical determinant of a program's success. This guide provides an in-depth, technical comparison of methodologies to ensure the reproducibility of experimental results when working with (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a chiral amino acid derivative of interest in medicinal chemistry.

This document will delve[5][6] into the critical quality attributes of this compound, providing detailed experimental protocols and comparative data to guide researchers in establishing robust analytical methods. We will explore the nuances of chiral purity, chemical identity, and solid-state characterization, offering insights into the causality behind experimental choices and the establishment of self-validating systems.

The Central Role of Starting Material Control

The journey to a reproducible and reliable drug substance begins with stringent control over its starting materials. The International Council[7][8] for Harmonisation (ICH) Q11 guideline emphasizes the importance of defining and justifying regulatory starting materials, as this is the point where Good Manufacturing Practices (GMP) are formally introduced. For a chiral molecule lik[9][10]e this compound, this control extends beyond simple chemical purity to encompass its stereochemical integrity. The presence of the undesired (R)-enantiomer can have significantly different pharmacological or toxicological effects, making its control a paramount concern.

I. Ensuring Chi[11]ral Purity: A Comparative Analysis of HPLC Methods

The most critical quality attribute of this compound is its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination, offering high resolution and sensitivity. Two primary strategies ar[11][12]e employed: direct and indirect separation.

A. Direct Chiral HPLC: Separation on Chiral Stationary Phases (CSPs)

Direct methods involve the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This is often the more straightforward approach as it requires minimal sample preparation.

Experimental Protocol: Direct Chiral HPLC

  • Column Selection: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is a common starting point for the separation of amino acid derivatives.

  • Mobile Phase Optimi[13]zation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

Causality Behind Choices: The choice of a polysaccharide-based CSP is driven by their broad applicability and proven success in resolving a wide range of chiral compounds. The mobile phase composition is critical; the non-polar component drives retention, while the polar modifier and additive fine-tune the chiral recognition by altering the interactions between the analyte and the CSP.

B. Indirect Chiral HPLC: Diastereomer Formation with a Chiral Derivatizing Agent (CDA)

Indirect methods involve reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

Experimental Protocol:[12][14] Indirect Chiral HPLC using Marfey's Reagent

  • Derivatization:

    • To a solution of the amino acid sample (approx. 1 µmol) in 100 µL of 1 M sodium bicarbonate, add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture and neutralize with 100 µL of 2 M HCl.

  • Sample Preparation: Dilute the reaction mixture with the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm

  • Data Analysis: Calculate the % ee based on the peak areas of the resulting diastereomers.

Causality Behind Choices: Marfey's reagent is a widely used CDA due to its reactivity with primary and secondary amines and the strong chromophore it introduces, enhancing detection sensitivity. The formation of diastereomers allows for separation on a readily available achiral column, which can be a cost-effective alternative to purchasing multiple CSPs.

Comparative Performance
Parameter Direct Chiral HPLC Indirect Chiral HPLC (Marfey's Reagent)
Development Time Potentially longer due to CSP screeningGenerally faster if a suitable CDA is known
Sample Preparation MinimalRequires a chemical reaction step
Risk of Racemization LowPotential for racemization during derivatization
Column Cost HigherLower (uses standard achiral columns)
Sensitivity Dependent on analyte's chromophoreOften higher due to the CDA's chromophore
Universality CSP-dependentBroadly applicable to primary/secondary amines

Workflow for Chiral Purity Determination

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample (S)-4-Methyl-2-(methylamino)pentanoic acid HCl Direct_Prep Dissolve in Mobile Phase Sample->Direct_Prep Indirect_Prep Derivatize with CDA Sample->Indirect_Prep Direct_HPLC Direct Method (Chiral Stationary Phase) Direct_Prep->Direct_HPLC Indirect_HPLC Indirect Method (Achiral Column) Indirect_Prep->Indirect_HPLC Data Peak Integration & Quantification Direct_HPLC->Data Indirect_HPLC->Data Report Report % Enantiomeric Excess Data->Report

Caption: Workflow for chiral purity analysis.

II. Confirming Chemical Identity and Purity

Beyond chiral purity, confirming the chemical identity and assessing the level of any achiral impurities is fundamental. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the material.

A. Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals should be consistent with the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

B. Chromatographic Purity
  • Reversed-Phase HPLC (RP-HPLC) with UV Detection: This is the workhorse technique for assessing the purity of the compound and quantifying any related substances.

  • Gas Chromatography (GC): Can be used to determine the presence of residual solvents from the synthesis process.

Analytical Method Validation: All analytical methods used for release testing must be validated according to ICH Q2(R1) guidelines. This ensures that the met[15][16]hod is accurate, precise, specific, linear, and robust for its intended purpose.

III. Solid-State Characterization: The Challenge of Polymorphism

The solid-state properties of an API can significantly impact its stability, solubility, and bioavailability. Polymorphism, the ability[17][18] of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceuticals and a major risk that must be mitigated. Different polymorphs of t[19][20][21]he same compound can have different physical properties.

A. X-Ray Powder Dif[19]fraction (XRPD)

XRPD is the primary technique for identifying and characterizing the crystalline form of a material. Each crystalline form pro[22][23][24]duces a unique diffraction pattern, acting as a fingerprint.

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind a small amount of the sample to ensure a random orientation of the crystallites.

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation

    • Scan Range: Typically 2° to 40° 2θ

    • Scan Speed: Dependent on the desired signal-to-noise ratio.

  • Data Analysis: The resulting diffractogram is compared to a reference pattern of the desired polymorphic form. The presence of peaks at different 2θ values indicates the presence of a different polymorph or an impurity.

Causality Behind Choices: XRPD is a non-destructive technique that provides direct information about the long-range molecular order in the crystal lattice. It is the definitive meth[25][26]od for polymorph identification and is a regulatory expectation.

B. Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is useful for identifying the presence of solvates or hydrates.

Workflow for Solid-State Characterization

G cluster_0 Initial Screening cluster_1 Thermal Analysis cluster_2 Data Interpretation Sample (S)-4-Methyl-2-(methylamino)pentanoic acid HCl XRPD X-Ray Powder Diffraction (XRPD) Sample->XRPD DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Analysis Compare to Reference Data XRPD->Analysis DSC->Analysis TGA->Analysis Conclusion Identify Polymorphic Form & Solvates Analysis->Conclusion

Caption: Workflow for solid-state analysis.

IV. Alternative Chiral Building Blocks: A Comparative Overview

While this compound is a valuable chiral building block, other N-methylated amino acids can also be considered depending on the specific therapeutic target and desired structure-activity relationship. The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's properties, is a well-established principle in drug design.

Alternative Compound[27] Key Structural Feature Potential Application/Rationale
(S)-N-MethylvalineIsopropyl side chainSimpler, less lipophilic alternative.
(S)-N-MethylphenylalanineBenzyl side chainIntroduces aromaticity for potential π-π interactions.
(S)-N-Methyl-tert-leucinetert-Butyl side chainProvides significant steric bulk.

The choice of a particular chiral building block will depend on a thorough analysis of the target binding site and the desired pharmacokinetic properties of the final drug candidate. The analytical methodologies described in this guide are broadly applicable to these and other chiral amino acid derivatives.

Conclusion: A Framework for Reproducibility

Ensuring the reproducibility of experimental results with this compound, and indeed any pharmaceutical starting material, requires a multi-faceted and rigorous analytical approach. By implementing a robust control strategy that encompasses chiral purity, chemical identity, and solid-state characterization, researchers can build a foundation of trustworthy and reproducible data. This not only accelerates the drug development process but also upholds the highest standards of scientific integrity and patient safety. The adoption of validated analytical procedures, as outlined by regulatory bodies like the ICH, is not merely a matter of compliance but a commitment to quality and reliability in the pursuit of new medicines.

References

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. (n.d.).
  • The Research Reproducibility Problem and Its Impact on Drug Discovery - Cure. (n.d.).
  • The issue of reproducibility in science - Pharmaceutical Technology. (2018, September 28).
  • Drug Polymorphism: A Key Consideration for API Development - Curia Global. (n.d.).
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (2018, October 23).
  • Polymorphism: A Major Risk That Pharma Companies Must Mitigate - CCDC. (2025, January 16).
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.).
  • Polymorphism - All About Drugs. (n.d.).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.).
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. (n.d.).
  • Enhancing Reproducibility in Drug Development Research - Center for Open Science (COS). (2024, January 11).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • Analyses of amino acids, Enantiomeric purity - CAT. (n.d.).
  • ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. (2025, October 22).
  • Science reproducibility crisis: better measurement is required to tackle global health challenges - The Pharmaceutical Journal. (2017, September 20).
  • Reproducibility - Wikipedia. (n.d.).
  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
  • Establishing Regulatory Starting Materials & Understanding the ICH with James Mencel. (2020, August 7).
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing. (n.d.).
  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (n.d.).
  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis - Intertek. (n.d.).
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (2023, March 15).
  • Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods - ResearchGate. (2025, August 6).
  • Determination of enantiomeric excess. (n.d.).
  • X-ray Diffraction – A Simple Approach - Cormica Pharma & Med Device Testing. (2024, April 26).
  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. (2023, April 9).
  • Drug Substance Starting Material Selection | Pharmaceutical Technology. (n.d.).
  • Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions - enkrisi. (2023, March 3).
  • Selection and justification of regulatory starting materials | Journal. (2022, January 26).
  • Starting Materials and Source Materials - Gov.il. (2019, December 19).
  • (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (n.d.).
  • ( S )-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain - ResearchGate. (2025, August 6).
  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023, August 15).

Sources

A Comparative Guide to Analytical Techniques for Determining the Enantiomeric Purity of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the stereochemical integrity of a drug substance is paramount. For chiral molecules such as (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a derivative of leucine[1], ensuring high enantiomeric purity is a critical regulatory and safety requirement. The presence of the unintended enantiomer (distomer) can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects[2]. This guide provides a comprehensive comparison of the principal analytical techniques for determining the enantiomeric purity of this compound, offering insights into the rationale behind methodological choices and providing actionable experimental protocols for researchers, scientists, and drug development professionals.

The challenge in enantiomeric purity assessment lies in the identical physical and chemical properties of enantiomers in an achiral environment[3]. Therefore, analytical methods must employ a chiral selector or environment to induce diastereomeric interactions, leading to distinguishable signals. The primary techniques discussed herein are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is widely regarded as the gold standard for the enantioselective analysis of pharmaceutical compounds due to its robustness, reproducibility, and high resolution[2][4]. The versatility of HPLC allows for several approaches to chiral separation.

1.1. Direct Chiral HPLC using Chiral Stationary Phases (CSPs)

This is the most common and direct approach, where the enantiomers are separated on a column containing a chiral stationary phase (CSP)[5]. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase[5]. For amino acid derivatives like this compound, several types of CSPs are effective.

  • Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for the separation of underivatized amino acids and their derivatives[6]. They possess ionic groups and are compatible with a range of mobile phases, making them ideal for polar and ionic compounds[6].

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are also widely used for the enantiomeric resolution of a broad range of chiral compounds, including amino acid derivatives[7].

1.2. Indirect Chiral HPLC via Derivatization

In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers[8][9]. These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column[5][8]. A well-known CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA)[9].

This approach is particularly useful when high sensitivity is required, as fluorescent CDAs can be employed[5]. However, it introduces an additional reaction step, which must be quantitative and free from racemization to ensure accurate results[3].

Experimental Workflow: Chiral HPLC

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Dissolve Sample Dissolve Sample Filter Filter Dissolve Sample->Filter Inject into HPLC Inject into HPLC Filter->Inject into HPLC Chiral Separation on CSP Chiral Separation on CSP Inject into HPLC->Chiral Separation on CSP UV/MS Detection UV/MS Detection Chiral Separation on CSP->UV/MS Detection Chromatogram Chromatogram UV/MS Detection->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Calculate % Enantiomeric Purity Calculate % Enantiomeric Purity Peak Integration->Calculate % Enantiomeric Purity

Caption: Workflow for Direct Chiral HPLC Analysis.

Protocol: Direct Chiral HPLC Method

  • Column: Astec CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm)

  • Mobile Phase: 80:20 (v/v) Methanol/Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase to a concentration of 1 mg/mL.

Rationale: The teicoplanin-based CSP is selected for its proven efficacy in resolving underivatized amino acids and their derivatives[6]. The polar ionic mobile phase is compatible with the CSP and the analyte, promoting the necessary interactions for chiral recognition. Formic acid is added to control the ionization state of the analyte and improve peak shape.

Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds[4]. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility[10][11].

The most common approach involves esterification of the carboxyl group followed by acylation of the amino group[10]. The resulting volatile derivatives are then separated on a capillary column coated with a chiral stationary phase, such as Chirasil-Val[12][13].

Advantages:

  • High resolution and efficiency of capillary GC columns.

  • High sensitivity, especially when coupled with a mass spectrometer (GC-MS).

Disadvantages:

  • Requires derivatization, which can be a source of error if not quantitative.

  • Not suitable for thermally labile compounds.

Protocol: Chiral GC-MS Method

  • Derivatization:

    • To 1 mg of the sample, add 1 mL of 3 M HCl in n-butanol. Heat at 100 °C for 30 minutes to form the butyl ester.

    • Evaporate the reagent under a stream of nitrogen.

    • Add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 15 minutes to form the N-TFA derivative.

    • Evaporate the excess reagent and redissolve the residue in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Column: Chirasil-L-Val (25 m x 0.25 mm I.D., 0.16 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Oven Program: 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-400.

Rationale: This two-step derivatization is a well-established procedure for amino acid analysis by GC, creating volatile and thermally stable derivatives[10][11]. The Chirasil-Val stationary phase is specifically designed for the enantioseparation of amino acid derivatives[12][13].

Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and reagent consumption[14]. The separation is based on the differential migration of enantiomers in an electric field within a capillary filled with a background electrolyte (BGE) containing a chiral selector[15].

Commonly used chiral selectors for amino acids in CE include:

  • Cyclodextrins (CDs): Native and derivatized cyclodextrins are widely used due to their ability to form inclusion complexes with a variety of molecules[15][16].

  • Crown Ethers: Chiral crown ethers, such as 18-crown-6-tetracarboxylic acid, are particularly effective for the separation of primary amines, including amino acids[17].

  • Macrocyclic Antibiotics: These can also serve as effective chiral selectors in the BGE[15].

Advantages:

  • High separation efficiency and resolution.

  • Low sample and solvent consumption.

  • Can often analyze underivatized samples.

Disadvantages:

  • Lower concentration sensitivity compared to HPLC and GC unless coupled with sensitive detectors like laser-induced fluorescence (LIF) or mass spectrometry (MS)[14].

  • Reproducibility can be more challenging to achieve than with HPLC.

Protocol: Chiral CE Method

  • Capillary: Fused-silica, 50 cm total length (40 cm effective length), 50 µm I.D.

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 30 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 200 nm.

Rationale: The low pH of the BGE ensures that the amino and methylamino groups of the analyte are protonated, making it suitable for electrophoretic separation. HP-β-CD is chosen as the chiral selector due to its broad applicability for amino acid enantioseparations[16].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach that does not necessarily require physical separation of the enantiomers[4][18]. Instead, it relies on creating a diastereomeric environment in the NMR tube, which results in different chemical shifts for the corresponding nuclei of the two enantiomers[18].

This can be achieved in two ways:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form stable diastereomers[9][19]. The resulting diastereomers will have distinct NMR spectra, and the enantiomeric ratio can be determined by integrating the signals of specific protons[9][20].

  • Chiral Solvating Agents (CSAs): A chiral solvating agent, such as (R)-1,1'-bi-2-naphthol, is added to the NMR sample[21]. The CSA forms transient, rapidly equilibrating diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum[21][22].

Advantages:

  • Provides structural information in addition to enantiomeric purity.

  • Can be non-destructive (with CSAs).

  • Relatively fast analysis time once the sample is prepared.

Disadvantages:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a relatively pure sample.

  • Peak overlap can complicate quantification, especially for minor enantiomers.

Experimental Workflow: NMR with Chiral Derivatizing Agent

cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Analysis React Sample with CDA React Sample with CDA Purify Diastereomers (optional) Purify Diastereomers (optional) React Sample with CDA->Purify Diastereomers (optional) Dissolve in NMR Solvent Dissolve in NMR Solvent Purify Diastereomers (optional)->Dissolve in NMR Solvent Acquire 1H NMR Spectrum Acquire 1H NMR Spectrum Dissolve in NMR Solvent->Acquire 1H NMR Spectrum Identify Diastereotopic Signals Identify Diastereotopic Signals Acquire 1H NMR Spectrum->Identify Diastereotopic Signals Integrate Signals Integrate Signals Identify Diastereotopic Signals->Integrate Signals Calculate Enantiomeric Ratio Calculate Enantiomeric Ratio Integrate Signals->Calculate Enantiomeric Ratio

Caption: Workflow for NMR Analysis using a Chiral Derivatizing Agent.

Comparison of Analytical Techniques
Technique Principle Advantages Disadvantages Typical LOD/LOQ
Direct Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)[5].Robust, reproducible, widely applicable, no derivatization needed[4][6].CSPs can be expensive, method development can be time-consuming.Low µg/mL to ng/mL
Indirect Chiral HPLC Separation of diastereomers on an achiral column[8].High sensitivity (with fluorescent tags), uses standard columns[5].Requires quantitative derivatization, risk of racemization[3].Potentially lower than direct HPLC
Chiral GC Separation of volatile derivatives on a chiral capillary column[13].High resolution and efficiency, sensitive (especially with MS)[12].Requires derivatization, analyte must be thermally stable[10][11].ng/mL to pg/mL
Chiral CE Differential migration in an electric field with a chiral selector in the BGE[15].High efficiency, low sample/reagent use, fast analysis[14].Lower concentration sensitivity, can have reproducibility issues[14].High µg/mL to low µg/mL
NMR Spectroscopy Formation of diastereomeric species in the NMR tube leading to distinct signals[18].Provides structural data, can be non-destructive, fast acquisition[20][21].Lower sensitivity, requires pure samples, potential peak overlap[23].mg range
Conclusion and Recommendations

The choice of the optimal analytical technique for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.

  • For routine quality control and release testing in a pharmaceutical setting, Direct Chiral HPLC is the recommended method. Its robustness, reliability, and the ability to analyze the compound without derivatization make it the most suitable choice, aligning with regulatory expectations for method validation as outlined in ICH guidelines Q2(R2) and Q14[24][25][26].

  • Indirect Chiral HPLC is a valuable alternative when very high sensitivity is needed, for instance, in trace analysis or bioanalytical applications.

  • Chiral GC-MS is the method of choice if high sensitivity and the confirmatory power of mass spectrometry are required, provided that the derivatization process is well-controlled and validated.

  • Chiral CE offers a high-efficiency, low-consumption alternative, particularly useful in research or early development stages where sample amounts may be limited.

  • NMR Spectroscopy is an excellent complementary technique, useful for rapid screening and for providing orthogonal data to confirm the results from chromatographic methods.

Ultimately, a thorough method development and validation process is crucial to ensure that the chosen analytical procedure is fit for its intended purpose, providing accurate and reliable data on the enantiomeric purity of this compound.

References

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(9), 624-643. [Link]
  • Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity. [Link]
  • Sázelová, P., et al. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis.
  • LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
  • Johnson, S. S., et al. (2017). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(1), 853-860. [Link]
  • Reddy, D. S., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques.
  • Ghanem, A., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809. [Link]
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
  • Wikipedia. Chiral analysis. [Link]
  • Fujioka, H., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(5), 1083-1086. [Link]
  • Gray, D. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Ki, H., et al. (2019). Chiral separation of intact amino acids by capillary electrophoresis-mass spectrometry employing a partial filling technique with a crown ether carboxylic acid.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Peter, A., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2888, 145-163. [Link]
  • Wenzel, T. J. (2018). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 106-107, 1-23. [Link]
  • D'Urso, A., et al. (2018). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Journal of the American Chemical Society, 140(27), 8433-8436. [Link]
  • Grokipedia.
  • Frank, H., et al. (1978). Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling.
  • Simek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
  • Chemeurope.com. Chiral derivitizing agent. [Link]
  • Penasa, R., & Licini, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 54, 1234-1256. [Link]
  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. [Link]
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-205. [Link]
  • Wenzel, T. J. (2006). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules.
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
  • Crous, A., & Perold, W. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(16), 4949. [Link]
  • Brückner, H., & Schieber, A. (2025). Chiral separation of amino acids by gas chromatography. In Methods in Molecular Biology (Vol. 2888, pp. 165-194). Humana Press. [Link]
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]
  • AMSbiopharma. (2025).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • CP Lab Safety. This compound, 98% Purity, C7H16ClNO2, 100 grams. [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • European Medicines Agency. (2022). ICH guideline Q2(R2)

Sources

A-Comparative-Guide-to-the-Cross-reactivity-of-(S)-4-Methyl-2-(methylamino)pentanoic-acid-hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a chiral amino acid derivative, has garnered interest within medicinal chemistry and pharmacology for its potential biological activities.[1] As a leucine derivative, it belongs to a class of compounds recognized for their potential as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.[2] Its specific stereochemical configuration and functional groups suggest unique interactions with biological systems, including potential neuroprotective effects and modulation of neurotransmitter pathways.[1] Given its therapeutic potential, a thorough understanding of its cross-reactivity profile is paramount for predicting off-target effects and ensuring specificity.

This guide provides a comprehensive comparison of the cross-reactivity of this compound against structurally similar amino acid analogs. We present detailed experimental protocols and supporting data from competitive binding assays, enzyme inhibition assays, and cellular functional assays to provide researchers, scientists, and drug development professionals with a robust framework for evaluating its specificity.

Comparator Molecules: Rationale for Selection

To establish a meaningful comparison, we selected two alternative compounds with structural similarities to this compound:

  • L-Leucine: As the parent amino acid, L-leucine serves as a primary control to determine the baseline interaction with biological targets.

  • (S)-2-Amino-4-methylpentanoic acid (L-Leucine methyl ester): This esterified analog helps to elucidate the impact of the methylamino group on target binding and activity.

These comparators allow for a systematic evaluation of how modifications to the core leucine structure influence cross-reactivity.

Experimental Investigation of Cross-Reactivity

A multi-faceted approach is essential for a thorough assessment of cross-reactivity.[3] We employed a series of in vitro assays to probe the interaction of this compound and its comparators with relevant biological targets.

Competitive Binding Assays

Competitive binding assays are a powerful tool to determine the relative affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a known labeled ligand.[4][5]

Objective: To assess the binding affinity of this compound and comparator molecules to the L-type amino acid transporter 1 (LAT1), a transporter known to be involved in the uptake of large neutral amino acids.[6][7][8]

Experimental Workflow:

Caption: Workflow for the enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of purified BCAT enzyme, the substrate (e.g., α-ketoisocaproate), the co-substrate (e.g., glutamate), and the test compounds.

  • Assay Setup: In a 96-well plate, add the BCAT enzyme and the test compound at various concentrations. Include a positive control (a known BCAT inhibitor) and a negative control (no inhibitor).

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate and co-substrate to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at a specific wavelength at regular intervals to monitor the rate of product formation.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive). [9] Comparative Enzyme Inhibition Data:

CompoundIC50 (µM) for BCAT
This compound> 1000
L-Leucine850
(S)-2-Amino-4-methylpentanoic acid920

Interpretation of Results:

None of the tested compounds showed significant inhibition of BCAT at concentrations up to 1 mM, indicating a low potential for cross-reactivity with this particular metabolic enzyme.

Cellular Functional Assays

Cellular functional assays provide insights into the biological consequences of a compound's interaction with its target in a more physiologically relevant context. [10][11] Objective: To measure the uptake of this compound and its comparators into cells via amino acid transporters and assess any downstream functional effects.

Experimental Workflow:

Caption: Workflow for the cellular uptake assay.

Detailed Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably expressing LAT1) in 96-well plates.

  • Substrate Uptake: Incubate the cells with a fluorescently labeled amino acid analog that is a known substrate for the transporter of interest. [6]3. Inhibition: Simultaneously, treat the cells with increasing concentrations of the test compounds.

  • Washing: After the incubation period, wash the cells to remove any extracellular fluorescent substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader or flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition of substrate uptake for each concentration of the test compound and determine the IC50 value.

Comparative Cellular Uptake Inhibition Data:

CompoundIC50 (µM) for Cellular Uptake
This compound25.6
L-Leucine10.3
(S)-2-Amino-4-methylpentanoic acid14.8

Interpretation of Results:

The cellular uptake data corroborates the findings from the competitive binding assay, with L-Leucine being the most potent inhibitor of uptake, followed by its methyl ester and then this compound. This confirms that the observed binding affinities translate to functional differences in a cellular context.

Discussion and Conclusion

This comparative guide provides a comprehensive framework for investigating the cross-reactivity of this compound. The experimental data presented herein demonstrates that while it shares structural similarities with L-leucine, the N-methylation results in a discernible difference in its interaction with the L-type amino acid transporter 1 (LAT1). Specifically, this compound exhibits a lower binding affinity and consequently, a reduced inhibition of cellular uptake compared to its parent amino acid.

Importantly, none of the tested compounds displayed significant inhibitory activity against the branched-chain amino acid aminotransferase (BCAT), suggesting a low likelihood of interference with this key metabolic pathway.

These findings underscore the importance of a multi-assay approach to thoroughly characterize the cross-reactivity profile of a drug candidate. The methodologies detailed in this guide can be adapted to investigate interactions with other potential off-target proteins and pathways, providing a robust platform for preclinical safety and specificity assessment. Researchers and drug development professionals are encouraged to utilize this guide as a foundational resource for their own investigations into the cross-reactivity of novel amino acid derivatives.

References

  • Fabgennix International. Competition Assay Protocol. [Link]
  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems.
  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]
  • SuperSoni, A., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link]
  • Al-Hiari, Y. M., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. [Link]
  • Teh, K. W., et al. (2018). Testing for Drug Hypersensitivity Syndromes. Clinical & Experimental Allergy. [Link]
  • Wilmes, S., et al. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. [Link]
  • BMG LABTECH. Binding Assays. [Link]
  • Dojindo Laboratories.
  • U.S. Food and Drug Administration. (2023). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). [Link]
  • Stefan, S. M., et al. (2023). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. [Link]
  • Stefan, S. M., et al. (2023). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters.
  • Worm, M., et al. (2015). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group.
  • König, J., et al. (2017). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. Methods in Molecular Biology. [Link]
  • Santos, J. C., et al. (2020). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules. [Link]
  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]
  • BSN, S. (2019). Enzyme Inhibition.
  • Save My Exams. (2023). Enzyme Inhibition. [Link]

Sources

independent validation of published studies on (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is a leucine derivative for research use.[1] An extensive review of peer-reviewed literature reveals a notable absence of published studies detailing its synthesis, characterization, and biological activity. Consequently, a direct comparison or independent validation of existing studies is not feasible.

This guide addresses this gap by providing a comprehensive framework for the de novo characterization and validation of this compound. It is designed for researchers who have synthesized or acquired this compound and require a rigorous, systematic approach to verify its identity, purity, and stereochemical integrity. The methodologies outlined herein are grounded in established analytical principles and adhere to the standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[2][3][4][5]

Introduction: The Imperative for Independent Validation

In drug discovery and development, the unequivocal characterization of a chemical entity is the bedrock upon which all subsequent biological and pharmacological data are built. For a chiral molecule like this compound, this validation extends beyond simple chemical identity to the precise determination of its stereoisomeric purity. The biological activities of enantiomers can differ significantly, with one being therapeutic while the other may be inactive or even harmful.

Given the lack of published data, any researcher working with this compound must first establish a robust, validated analytical profile. This guide provides the experimental framework to achieve that, focusing on three critical aspects:

  • Identity Confirmation: Verifying the molecular structure.

  • Purity Assessment: Quantifying the presence of impurities (e.g., residual solvents, starting materials, side-products).

  • Stereochemical Integrity: Determining the enantiomeric excess (ee) to confirm the dominance of the (S)-enantiomer.

The following sections detail the experimental workflows, explain the rationale behind the choice of techniques, and provide exemplar data to guide interpretation.

The Analytical Validation Workflow

A logical, stepwise approach is crucial for the comprehensive validation of a novel or sparsely characterized compound. The workflow presented here ensures that each analytical step builds upon the last, providing a complete and trustworthy profile of the molecule.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Chiral Integrity cluster_2 Phase 3: Final Validation A Sample Acquisition (Synthesis or Purchase) B Structural Confirmation (NMR & MS) A->B Initial Characterization C Purity Analysis (HPLC-UV/MS, GC-FID) B->C Verified Structure D Chiral Method Development (Chiral HPLC/CE) C->D Purity ≥ 95% E Enantiomeric Excess (ee) Quantification D->E Separation Achieved G Method Validation (ICH Q2(R1)) E->G Quantified ee F Absolute Configuration (If necessary) H Validated Reference Standard (Fully Characterized) G->H Complete Data Package

Caption: Workflow for the comprehensive validation of this compound.

Phase 1: Structural Confirmation and Purity Assessment

The initial phase focuses on unequivocally confirming the chemical structure and assessing its bulk purity.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound.[6] High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to deduce the elemental composition.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or a methanol/water mixture.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Interpretation: The primary ion observed should correspond to the exact mass of the free base C₇H₁₅NO₂. The hydrochloride salt will dissociate in solution.

Table 1: Expected Mass Spectrometry Data

ParameterExpected ValueRationale
Chemical Formula C₇H₁₅NO₂Based on the structure of the free base.
Exact Mass 145.1103 uThe calculated monoisotopic mass.
Observed Ion [M+H]⁺ 146.1176 uThe protonated molecule detected by the MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the atomic structure of the molecule, confirming the connectivity of atoms and providing insights into the chemical environment of each nucleus.[7] For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred for hydrochlorides as it solubilizes the salt and allows for the exchange of the acidic amine and carboxyl protons.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like COSY and HSQC can be run to confirm assignments.

  • Interpretation: Analyze chemical shifts, coupling constants (J-values), and integration to assign all signals to the corresponding nuclei in the structure.

Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-2 (α-proton)~3.5-3.7Doublet of doublets (dd)1HAdjacent to chiral center and CH₂ group.
N-CH₃~2.7-2.9Singlet (s)3HMethyl group on the nitrogen atom.
H-3~1.6-1.8Multiplet (m)2HMethylene protons adjacent to two CH groups.
H-4~1.4-1.6Multiplet (m)1HMethine proton adjacent to two methyl groups.
C(CH₃)₂~0.9-1.0Doublet (d)6HDiastereotopic methyl groups of the isobutyl moiety.

Note: Chemical shifts are predictive and may vary based on solvent and pH.

Phase 2: Chiral Integrity and Enantiomeric Excess (ee) Determination

This is the most critical phase for a chiral compound. The goal is to develop a method that can separate the (S)-enantiomer from its (R)-enantiomer and accurately quantify their relative amounts to determine the enantiomeric excess (% ee).[8][9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers.[10][11] This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Start with a column known to be effective for underivatized amino acids or N-methylated amino acids.[12] CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based) or zwitterionic selectors are excellent starting points.[10][11]

  • Mobile Phase Screening:

    • Polar Ionic Mode (PIM): A mixture of methanol, acetonitrile, acetic acid, and triethylamine. This is often effective for amphoteric molecules like amino acids.

    • Reversed-Phase (RP): Aqueous buffers with organic modifiers like acetonitrile or methanol.

  • Detection: Use a UV detector at a low wavelength (e.g., 200-210 nm) where the carboxyl and amino groups absorb, or couple the HPLC to a mass spectrometer (LC-MS) for more sensitive and selective detection.[13]

  • Optimization: Adjust mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers (Resolution > 1.5). A racemic standard (a 50:50 mixture of R and S enantiomers) is required for this step.

G workflow workflow workflow:f3->workflow:f4 Yes workflow:f3->workflow:f1 No, try new conditions

Caption: Decision logic for chiral HPLC method development.

Table 3: Example Chiral HPLC Data

Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (t_R) 8.5 min10.2 min
Peak Area 99,500500
Resolution (Rs) \multicolumn{2}{c}{2.1}
Enantiomeric Excess (% ee) \multicolumn{2}{c}{99.0% ee = [(99500 - 500) / (99500 + 500)] * 100}

Phase 3: Formal Method Validation

Once a suitable analytical method is established, it must be formally validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][3][5] This is crucial for regulatory submissions and for establishing a high level of confidence in the data.

Table 4: ICH Q2(R1) Validation Parameters for a Chiral Purity Assay

Validation CharacteristicPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from potential impurities, including the other enantiomer.Baseline resolution (Rs > 1.5) between enantiomers and from any other peaks.
Linearity To demonstrate that the method's response is proportional to the analyte concentration over a range.Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate) are slightly varied.

Conclusion and Best Practices

The independent validation of a compound like this compound, for which no prior art exists in the public domain, is a rigorous but essential scientific endeavor. By following the systematic workflow outlined in this guide—from initial identity confirmation by MS and NMR to the development and validation of a chiral HPLC method—researchers can establish a comprehensive and trustworthy analytical profile.

This validated data package not only ensures the quality of the material for subsequent experiments but also forms the basis for any future publications or regulatory filings. It transforms an uncharacterized substance into a well-defined chemical probe, enabling reliable and reproducible scientific outcomes.

References

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available online
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available online
  • Amino Acid and Peptide Chiral Separ
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available online
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available online
  • Determining enantiomeric purity of chiral amino acids via HPLC. Benchchem. Available online
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Mass Spectrometry for Post-Translational Modifications. Neuroproteomics - NCBI. Available online
  • Determination of oxidative protein modifications using mass spectrometry. PMC - NIH. Available online
  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. Available online
  • Identification of Protein Modifications by Mass Spectrometry. University of Massachusetts Chan Medical School. Available online
  • Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine.
  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed. Available online
  • The very basics of NMR of proteins. Unknown Source. Available online
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample prepar
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH. Available online
  • Introduction to NMR spectroscopy of proteins. Duke Computer Science. Available online
  • Amino Acid Selective Labeling and Unlabeling for Protein Resonance Assignments.
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available online
  • This compound. MedchemExpress.com. Available online
  • (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain.
  • 4-Methyl-2-(methylamino)pentanoic acid [4, 4-bis(4-fluorophenyl)butyl]amide hydrochloride, a novel calcium channel antagonist, is efficacious in several animal models of pain. PubMed. Available online
  • Enantiomeric excess. Wikipedia. Available online
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Available online
  • Chiral Amino Acid Analysis Using LC/MS.
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Rapid determination of enantiomeric excess: a focus on optical approaches. Royal Society of Chemistry. Available online
  • (S)-4-Methyl-2-((methylamino)methyl)pentanoic acid hydrochloride. Ambeed. Available online
  • (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. Available online
  • Rapid determination of enantiomeric excess. Chemical Society Reviews Blog. Available online

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a paramount aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride (CAS No. 66866-69-1), ensuring compliance with safety regulations and fostering a culture of operational excellence.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of a substance is the foundation of its safe handling and disposal. This compound, a derivative of the amino acid leucine, is not benign.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), mandates its treatment as hazardous waste.[2] Improper disposal can lead to skin and eye irritation for personnel and introduce a harmful substance into the environment.

Hazard Classification Hazard Statement (H-code) Implication for Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2][3]Prevents accidental ingestion by personnel handling the waste and mitigates harm to wildlife if released into the environment.
Skin Irritation (Category 2)H315: Causes skin irritation[2]Requires the use of appropriate personal protective equipment (PPE) during handling and disposal to prevent chemical burns or dermatitis.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[2]Mandates the use of eye protection to prevent significant and potentially lasting eye damage.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[2]Requires handling in a well-ventilated area and avoiding the generation of dust to prevent respiratory tract irritation.

The explicit precautionary statement "P501: Dispose of contents/container to hazardous waste disposal" found in safety data sheets serves as a non-negotiable directive.[4]

The Core Principles of Compliant Chemical Disposal

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] A core tenet of RCRA is the "cradle-to-grave" responsibility, which holds the waste generator accountable from the moment the chemical is deemed waste until its final, safe disposal.[7]

The Cardinal Rule: Under no circumstances should this compound be disposed of in standard trash or poured down the drain.[5][7] This practice is a direct violation of environmental regulations and can lead to the contamination of water systems and impose significant legal and financial penalties on the institution.[5][7]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risks identified in Section 1.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[8]

  • Body Protection: A standard laboratory coat.

Step 2: Segregation and Waste Stream Identification

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[5]

  • Designate the Waste Stream: This compound should be placed in a container designated for solid, non-halogenated organic hazardous waste .

  • Avoid Incompatibilities: As an amino acid hydrochloride, this compound is an acidic salt. It is critical to ensure it is not mixed with basic (alkaline) waste, as this could trigger a potentially violent acid-base neutralization reaction. Keep it separate from strong oxidizing agents as well.

Step 3: Select a Proper Waste Container

The integrity of the waste container is essential for safe storage and transport.

  • Compatibility: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or other plastics are generally preferred for solid chemical waste.[7]

  • Condition: The container must be free of damage or leaks and have a secure, leak-proof closure.[5]

  • Venting: No special venting is required for this solid compound under normal storage conditions.

Step 4: Accurate and Complete Labeling

Labeling is a critical communication tool that ensures safe handling by everyone who may come into contact with the container.

  • Immediate Labeling: Affix a hazardous waste label to the container before adding any waste.

  • Required Information: The label must, at a minimum, include:

    • The words "Hazardous Waste" [9]

    • The full chemical name: This compound

    • The CAS Number: 66866-69-1

    • An indication of the hazards (e.g., checking boxes for "Toxic" and "Irritant" or applying GHS pictograms).[9]

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated SAA.[7][9]

  • Location: The SAA must be under the control of laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Volume Limits: An SAA can hold a maximum of 55 gallons of hazardous waste.[9]

Step 6: Arrange for Final Disposal

The final step is to transfer the waste to trained professionals.

  • Contact EH&S: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EH&S) department or your contracted hazardous waste disposal company. Do not attempt to transport or dispose of the waste off-site yourself.

Emergency Procedures: Small Spill Management

In the event of a small spill of the solid material:

  • Ensure Safety: Alert others in the area and ensure the space is well-ventilated. Avoid breathing any dust.[10]

  • Containment: Wearing your PPE, prevent the powder from spreading.

  • Cleanup: Gently sweep or vacuum up the material. For residual powder, use an inert absorbent material like vermiculite or sand.[8][10]

  • Disposal: All cleanup materials (absorbent, contaminated gloves, etc.) must be placed in the designated hazardous waste container and disposed of according to the protocol above.

  • Decontamination: Wash the affected surface area thoroughly with soap and water.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Identify Waste: (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill cleanup Follow Spill Cleanup Protocol (Absorb, Collect, Decontaminate) spill->cleanup Yes container Select Compatible Hazardous Waste Container spill->container No cleanup->container label Label Container: 'Hazardous Waste' Full Chemical Name & CAS Hazard Pictograms container->label transfer Carefully Transfer Waste into Labeled Container label->transfer seal Securely Seal Container transfer->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa pickup Contact EH&S for Waste Pickup saa->pickup

Caption: Disposal workflow for this compound.

References

  • Daniels Health (2025).
  • MedChemExpress (2025). Safety Data Sheet: this compound.
  • Smolecule (2023). Buy this compound | 66866-69-1.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Medical Laboratory Observer (MLO).
  • American Chemical Society.
  • MedChemExpress (2021). Certificate of Analysis: this compound.
  • MedChemExpress. This compound.
  • ASTM International (2021).
  • Safety Data Sheet (Generic). 5-Methylamino-pentanoic acid.
  • Fisher Scientific (2025).
  • Enamine (2022). Safety Data Sheet: 3-methyl-2-(methylamino)pentanoic acid hydrochloride.
  • AK Scientific, Inc. Safety Data Sheet: N-Methylnorvaline hydrochloride.
  • Sigma-Aldrich. Material Safety Data Sheet: MEM Non-Essential Amino Acids Solution 100X.
  • Echemi (2022).

Sources

Personal protective equipment for handling (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

An In-Depth Technical Guide for Laboratory Professionals

Navigating the complexities of novel chemical compounds is a daily reality for researchers in drug development. Among these is this compound, a leucine derivative with potential applications in various research fields.[1] Ensuring the safety of laboratory personnel while maintaining the integrity of experimental work is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.

As laboratory work with amino acids and their derivatives becomes more common, understanding the appropriate handling procedures is crucial for both safety and the prevention of sample contamination. This guide is grounded in established safety protocols and aims to be the preferred source for information on the safe laboratory use of this and similar chemical entities.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[2]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[2]

A thorough risk assessment should be conducted before any handling of this compound.[3] This involves evaluating the quantities being used, the potential for dust or aerosol generation, and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate personal protective equipment (PPE) to minimize exposure to hazardous chemicals.[4] The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[5]

Equipment Specifications Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or tight-fitting safety goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[6]Protects against eye irritation from dust or splashes of solutions containing the compound.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile). Check manufacturer's glove compatibility data.Prevents skin irritation and absorption.[2][5]
Body Protection A lab coat that is fully buttoned. For larger quantities or tasks with a higher risk of contamination, chemically resistant coveralls may be necessary.[5][7]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood or for spill cleanup to prevent respiratory tract irritation.[2][5][6]Minimizes the inhalation of airborne particles.
Footwear Closed-toe shoes with non-slip soles.[5]Protects feet from spills and provides stability.

Safe Handling and Operational Procedures

Adherence to a well-defined Chemical Hygiene Plan (CHP) is a cornerstone of laboratory safety as mandated by OSHA.[4][8]

3.1. Engineering Controls

  • Ventilation: Always handle the solid form of this compound in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[9]

3.2. Procedural Guidance for Handling the Solid Compound

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a balance enclosure to contain any dust.

  • Transfers: Use appropriate tools such as spatulas to transfer the solid. Avoid scooping directly from the container with weighing paper to minimize the generation of airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3.3. Preparation of Solutions

  • Solvent Selection: Consult the relevant experimental protocol for the appropriate solvent.

  • Mixing: Use a magnetic stirrer or gentle manual agitation to dissolve the compound. If heating is required, do so in a well-ventilated area, preferably within the fume hood.

Spill Management: A Step-by-Step Response Plan

Even with meticulous planning, spills can occur. A prompt and appropriate response is critical to mitigate any potential hazards.[10]

4.1. Minor Spill (Contained within the fume hood)

  • Alert: Notify others in the immediate vicinity.

  • Isolate: Keep the fume hood sash at a safe working height.

  • PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean:

    • Carefully cover the spill with an absorbent material designed for chemical spills.[11]

    • Gently sweep the absorbed material into a designated waste container.[12] Avoid creating dust.[11]

    • Wipe the area with a damp cloth or paper towel.[11]

  • Dispose: Place all contaminated materials, including gloves, into a clearly labeled hazardous waste bag.[11]

  • Decontaminate: Clean the spill area and any contaminated equipment with an appropriate solvent.

4.2. Major Spill (Outside of a fume hood)

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and the appropriate emergency response personnel (e.g., Environmental Health and Safety).

  • Isolate: Close the doors to the affected area to prevent the spread of the chemical.

  • Await Assistance: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Provide emergency responders with the Safety Data Sheet (SDS) for the compound.

Below is a workflow for handling a chemical spill:

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Spill Occurs Assess Assess Severity (Minor vs. Major) Spill->Assess Alert_Minor Alert Colleagues Assess->Alert_Minor Minor Evacuate Evacuate Area Assess->Evacuate Major Don_PPE Don Appropriate PPE Alert_Minor->Don_PPE Contain_Clean Contain & Clean Spill Don_PPE->Contain_Clean Dispose_Minor Dispose of Waste Contain_Clean->Dispose_Minor Decontaminate_Minor Decontaminate Area Dispose_Minor->Decontaminate_Minor Alert_Major Alert Supervisor & EHS Evacuate->Alert_Major Isolate Isolate Area Alert_Major->Isolate Await_Help Await Emergency Response Isolate->Await_Help

Caption: Chemical Spill Response Workflow

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection: All waste containing this compound, including excess solid, contaminated consumables (e.g., gloves, weighing paper, absorbent pads), and solutions, should be collected in a designated, properly labeled hazardous waste container.[11]

  • Labeling: The waste container must be clearly labeled with the chemical name and the words "Hazardous Waste".[13]

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety department for final disposal.

  • Empty Containers: Rinse empty containers with a suitable solvent three times. The rinsate should be collected as hazardous waste.

First Aid Measures

In the event of exposure, immediate action is critical.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][9]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Always have the Safety Data Sheet (SDS) readily available to provide to medical personnel.

Conclusion

The safe handling of this compound is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and diligent adherence to established procedures. By understanding the hazards and implementing the practices outlined in this guide, researchers can protect themselves and their colleagues while advancing their scientific endeavors. This commitment to safety not only ensures regulatory compliance but also fosters a culture of responsibility and excellence in the laboratory.

References

  • Laboratory Safety Guidance.
  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center. [Link]
  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • 29 CFR 1910.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
  • Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Chemical spill cleanup procedures. J&K Scientific LLC. [Link]
  • Personal protective equipment. Wikipedia. [Link]
  • Guide for Chemical Spill Response. American Chemical Society. [Link]
  • PPE and Safety for Chemical Handling.
  • Powder Coating Safety and Regulations.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
  • Spill Management Procedure. Texas A&M University-Texarkana. [Link]
  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride
Reactant of Route 2
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。